3,4-Diamino-5-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diamino-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLYEHDPHCZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702009 | |
| Record name | 3,4-Diamino-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37901-95-4 | |
| Record name | 3,4-Diamino-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Diamino-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3,4-Diamino-5-methylbenzoic acid, a substituted aromatic diamine, represents a molecule of significant interest in the fields of polymer science, medicinal chemistry, and materials science. Its unique structural architecture, featuring a benzoic acid moiety flanked by two vicinal amino groups and a methyl substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules and functional materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic pathway, potential applications, and essential safety information. The insights presented herein are intended to empower researchers and developers to harness the full potential of this intriguing chemical entity.
Core Properties of this compound
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 37901-95-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Off-white to light brown crystalline solid (inferred from related compounds) | [3][4] |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water (inferred from related compounds) | [3][4] |
Visualization of the Core Structure
The chemical structure of this compound is fundamental to understanding its reactivity and potential applications.
Sources
Strategic Synthesis of 3,4-Diamino-5-methylbenzoic Acid from Nitroaromatic Precursors
An In-Depth Technical Guide for Drug Development Professionals
Abstract: 3,4-Diamino-5-methylbenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its unique substitution pattern which allows for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of a robust synthetic strategy starting from readily available nitroaromatic precursors. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven experimental protocols, and discuss critical process parameters and safety considerations. The core of this strategy involves a regioselective dinitration followed by a high-efficiency catalytic hydrogenation, offering a reliable pathway for researchers and drug development professionals.
Introduction: The Strategic Value of Vicinal Diaminobenzoic Acids
Significance of the this compound Scaffold
Aromatic vicinal diamines, such as derivatives of 3,4-diaminobenzoic acid, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials.[1] The adjacent amino groups provide a reactive handle for the facile construction of fused heterocyclic rings, most notably benzimidazoles, which are a cornerstone of many therapeutic agents.[1] The additional methyl and carboxylic acid functionalities on the this compound scaffold offer further points for molecular elaboration, enabling fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. This makes it an attractive starting point for developing novel kinase inhibitors, antiviral agents, and gastrointestinal drugs.[1][2]
Overview of Synthetic Approaches from Nitroaromatics
The most practical and economically viable syntheses of aromatic amines originate from their nitroaromatic counterparts. The transformation of a nitro group to an amine is one of the most fundamental and well-understood reactions in organic chemistry. For a molecule like this compound, the synthesis logically begins with a precursor containing two nitro groups ortho to each other, which are then simultaneously reduced. The primary challenge lies in the efficient and regioselective synthesis of the required dinitroaromatic intermediate. This guide will focus on a linear strategy involving the nitration of a suitable benzoic acid derivative followed by the reduction of the resulting dinitro compound.
Proposed Synthetic Pathway: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule points towards a dinitro intermediate, specifically 3,5-dinitro-4-methylbenzoic acid . This precursor is ideal as it contains all the necessary carbon atoms in the correct arrangement. The two nitro groups can be reduced in a single, efficient step to yield the desired vicinal diamine. The dinitro precursor itself can be accessed through the nitration of 4-methyl-3-nitrobenzoic acid or, more directly, through the dinitration of p-toluic acid (4-methylbenzoic acid).
Caption: Proposed two-step synthesis of the target compound.
Core Transformations: Mechanism and Rationale
Step 1: Dinitration of 4-Methylbenzoic Acid
The introduction of two nitro groups onto the aromatic ring is achieved via electrophilic aromatic substitution using a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
The "Why": Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction is typically performed at elevated temperatures to overcome the deactivating effect of the carboxylic acid group and to facilitate the introduction of a second nitro group.[3]
-
Regioselectivity: The substituents on the starting material, p-toluic acid, dictate the position of the incoming nitro groups.
-
The methyl group is an ortho-, para-director and an activating group.
-
The carboxylic acid group is a meta-director and a strong deactivating group.
The first nitration is directed by the more powerful activating methyl group to the position ortho to it (position 3), yielding 4-methyl-3-nitrobenzoic acid. The second nitration is then directed by both the methyl group (to its other ortho position, 5) and the carboxylic acid group (also to position 5, which is meta to it). This concerted directing effect strongly favors the formation of the desired 3,5-dinitro-4-methylbenzoic acid isomer.
-
Step 2: Catalytic Hydrogenation of the Dinitro Intermediate
The simultaneous reduction of two nitro groups to amines is most effectively and cleanly accomplished through catalytic hydrogenation.[4] This method is widely used in industrial processes due to its high yields, clean conversion, and the ease of product isolation by simple filtration of the catalyst.[5]
-
The "Why": Catalytic hydrogenation utilizes molecular hydrogen (H₂) and a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The catalyst provides a surface on which the dinitro compound and diatomic hydrogen are adsorbed. On this surface, the H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the nitro groups, reducing them to amines.[4] This method is superior to chemical reductions (e.g., using metals like Fe, Sn, or Zn in acid), which generate significant metallic waste streams and often require more complex workups.[6]
-
Reaction Mechanism (Haber-Lukashevich Pathway): The reduction of a nitro group is a six-electron process that proceeds through several intermediates. The most accepted pathway involves the progressive reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[4]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 6. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 3,4-Diamino-5-methylbenzoic Acid
Introduction: The Structural Significance of 3,4-Diamino-5-methylbenzoic Acid
This compound is a multifunctional aromatic compound featuring two primary amine groups and a carboxylic acid moiety on a toluene backbone. This unique arrangement of functional groups makes it a valuable building block in polymer chemistry, particularly for the synthesis of polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, making them suitable for applications such as high-temperature fuel cell membranes.[1] The methyl group on the benzene ring can be strategically utilized to modify the solubility and processing characteristics of the resulting polymers.
A thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis and before its use in further applications. This guide provides a comprehensive overview of the expected spectroscopic signatures of this molecule.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectroscopic output. The numbering of the carbon and hydrogen atoms, as depicted in the diagram below, will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The following data is predicted based on standard solvent conditions (DMSO-d₆), which is a common choice for aromatic compounds with polar functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The electron-donating nature of the two amino groups and the methyl group will shield the aromatic protons, causing them to appear at relatively lower chemical shifts (upfield) compared to benzene.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.0 | Singlet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, but also influenced by the donating amino groups, leading to a downfield shift relative to H-6. |
| ~6.5 | Singlet | 1H | H-6 | This proton is ortho to the methyl group and para to an amino group, resulting in significant shielding and an upfield shift. |
| ~4.8 | Singlet (broad) | 4H | -NH₂ | The protons of the two amino groups are expected to be in a similar chemical environment and may appear as a broad singlet. Their chemical shift can vary with concentration and temperature. |
| ~2.1 | Singlet | 3H | -CH₃ | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a shielded region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~168 | C-7 (COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~145 | C-3 | Aromatic carbon attached to an amino group, significantly shielded. |
| ~140 | C-4 | Aromatic carbon attached to an amino group, also shielded. |
| ~130 | C-1 | Quaternary carbon attached to the carboxylic acid group. |
| ~125 | C-5 | Aromatic carbon attached to the methyl group. |
| ~118 | C-2 | Aromatic carbon ortho to the carboxylic acid group. |
| ~115 | C-6 | Aromatic carbon shielded by the ortho methyl and para amino groups. |
| ~18 | C-8 (-CH₃) | The methyl carbon is highly shielded and appears upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be rich with information due to its multiple functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds. |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| ~3030 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~2950 | C-H stretch | Alkyl (-CH₃) | Stretching vibrations of the C-H bonds in the methyl group. |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption corresponding to the carbonyl group. |
| ~1620 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the amino groups. |
| 1600 - 1450 | C=C stretch | Aromatic | A series of bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring. |
| ~1300 | C-O stretch | Carboxylic Acid (-COOH) | Stretching of the carbon-oxygen single bond. |
| ~1250 | C-N stretch | Aryl Amine | Stretching of the carbon-nitrogen bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 166.
-
Key Fragmentation Patterns:
-
Loss of -OH (m/z = 149): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.
-
Loss of -COOH (m/z = 121): Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another characteristic fragmentation pathway.
-
Loss of H₂O (m/z = 148): Loss of water from the molecular ion can also occur.
-
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: A standardized workflow for acquiring NMR spectra.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound is crucial for its quality control and effective use in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on high-quality predictions. By correlating these predicted spectral features with the molecule's structure and adhering to robust experimental protocols, researchers can confidently verify the identity and purity of their synthesized material. The insights provided herein serve as a valuable reference for chemists and material scientists working with this versatile compound.
References
Sources
An In-depth Technical Guide to the Solubility of 3,4-Diamino-5-methylbenzoic acid in Organic Solvents
Introduction: The Strategic Importance of Solubility Data
In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and bioavailability. 3,4-Diamino-5-methylbenzoic acid, a substituted aromatic compound, presents a unique structural profile with its carboxylic acid function, two amino groups, and a methyl substituent on the benzene ring. This combination of polar, ionizable groups and non-polar hydrocarbon moieties results in a complex solubility behavior that dictates its handling, purification, and reaction kinetics.
This guide provides a comprehensive technical overview of the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, we can infer a robust solubility profile by examining its structural analogues, such as 3,4-Diaminobenzoic acid and the parent benzoic acid. Furthermore, this document outlines a definitive experimental protocol for researchers to generate precise, in-house solubility data, ensuring process control and optimization.
Physicochemical Properties & Predicted Solubility Behavior
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like"[1][2]. The structure of this compound contains several key features that influence its interaction with various solvents:
-
Polar Functional Groups: The carboxylic acid (-COOH) and two amino (-NH₂) groups are capable of forming strong hydrogen bonds. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino groups are primarily donors. This imparts significant polarity to the molecule.
-
Aromatic Ring & Methyl Group: The benzene ring and the methyl group (-CH₃) form the non-polar backbone of the molecule. These regions interact favorably with non-polar solvents through van der Waals forces.
-
Amphoteric Nature: The presence of both an acidic group (-COOH) and basic groups (-NH₂) means the molecule is amphoteric. Its solubility in protic solvents can be highly pH-dependent.
Based on these features, we can predict a versatile solubility profile. Polar protic solvents (like methanol and ethanol) are expected to be effective due to their ability to engage in hydrogen bonding with the amino and carboxyl groups. Polar aprotic solvents (like DMF and DMSO) should also be effective, particularly as hydrogen bond acceptors. Non-polar solvents are anticipated to be poor solvents at ambient temperatures.
Anticipated Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound based on first principles and data from structurally related compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions with -COOH and -NH₂ groups. |
| Polar Aprotic | DMF, DMSO, Acetone | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Non-polar Aromatic | Toluene, Benzene | Sparingly Soluble | Favorable π-π stacking with the aromatic ring, but insufficient to overcome the polarity of the functional groups at room temperature. Solubility is expected to increase significantly with temperature[3]. |
| Non-polar Aliphatic | Hexane, Heptane | Insoluble | Dominated by unfavorable interactions between the polar functional groups and the non-polar solvent. |
| Aqueous | Water | Moderately Soluble | The molecule can form hydrogen bonds with water, but the non-polar ring limits high solubility. Solubility is pH-dependent[4][5][6]. |
Quantitative Solubility Data of a Key Analogue: 3,4-Diaminobenzoic Acid
To provide a quantitative anchor, we can examine the known solubility of the parent compound, 3,4-Diaminobenzoic acid (CAS 619-05-6). The primary structural difference is the absence of the methyl group, which should only slightly decrease its polarity compared to the target compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Source |
| Water | 20 | 2.2 | [6] |
| Methanol | Not Specified | 10 | [6] |
| DMF | Not Specified | Soluble | [6] |
These values for the parent amine confirm the predictions: moderate aqueous solubility and good solubility in polar organic solvents like methanol and DMF[6].
Experimental Protocol for Accurate Solubility Determination
To move from prediction to definitive data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[1][7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified, typically by gravimetric analysis after solvent evaporation.[7]
Materials & Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Temperature-controlled orbital shaker or water bath
-
Screw-cap glass vials (e.g., 20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Glass syringes
-
Pre-weighed sample vials for drying
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a screw-capped vial. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a period sufficient to reach equilibrium.
-
Expert Insight: For new compounds, equilibrium time is unknown. A 24-hour period is a common starting point, but validation is critical. To ensure equilibrium has been reached, samples can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step is crucial to prevent clogging the filter in the next step.
-
Sampling: Carefully draw a precise volume of the clear supernatant into a glass syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane) before dispensing a known volume (e.g., 5.0 mL) into a pre-weighed, labeled vial.
-
Gravimetric Analysis: Determine the mass of the empty vial before adding the solution. Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[7]
-
Calculation:
-
Record the final mass of the vial containing the dried solute residue.
-
Subtract the initial mass of the empty vial to find the mass of the dissolved solute.
-
Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of sample taken (mL)
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Sources
A Comprehensive Technical Guide to the Thermal Properties and Decomposition Temperature of 3,4-Diamino-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the thermal properties and decomposition characteristics of 3,4-Diamino-5-methylbenzoic acid (CAS: 37901-95-4). As a key intermediate in the synthesis of high-performance polymers like polybenzimidazoles (PBIs) and a potential building block in pharmaceutical development, a thorough understanding of its thermal stability is paramount.[1] This document outlines the theoretical and practical aspects of determining its thermal behavior, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization, drawing parallels with the well-documented parent compound, 3,4-Diaminobenzoic acid.
Introduction: The Significance of this compound
This compound is a multifunctional aromatic compound featuring two amino groups and a carboxylic acid moiety on a toluene backbone. This unique substitution pattern makes it a valuable precursor in several advanced applications:
-
Polymer Chemistry: It serves as a monomer for the synthesis of polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical resistance. These properties are critical for applications such as high-temperature fuel cell membranes.[1]
-
Pharmaceutical Research: The structural motifs present in this molecule are of interest in medicinal chemistry for the development of novel therapeutic agents. Diaminobenzoic acid derivatives are explored for their potential in antibacterial, antifungal, and anticancer compounds.[2]
The thermal stability of such a compound is a critical parameter that dictates its storage, handling, and processing conditions, particularly in the high-temperature environments often required for polymer synthesis. Understanding its melting point, decomposition temperature, and the kinetics of its thermal degradation is essential for ensuring the quality, safety, and efficacy of the end products.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its parent compound, 3,4-Diaminobenzoic acid, is presented below.
| Property | This compound | 3,4-Diaminobenzoic Acid |
| CAS Number | 37901-95-4[1][3] | 619-05-6[2][4][5][6][7][8] |
| Molecular Formula | C₈H₁₀N₂O₂[1] | C₇H₈N₂O₂[2][5] |
| Molecular Weight | 166.18 g/mol [1] | 152.15 g/mol [2][5] |
| Appearance | Predicted: Crystalline solid | Off-white to light brown crystalline solid[2][5] |
| Melting Point | Not available in searched literature | ~208-210 °C (with decomposition)[6][7][9] or ~256 °C (with decomposition)[2] |
| Solubility | Predicted: Soluble in polar organic solvents | Moderately soluble in water; soluble in polar solvents[2][6] |
The presence of the additional methyl group in this compound is expected to influence its crystal packing and intermolecular interactions, which may result in a different melting point and decomposition profile compared to its parent compound.
Methodologies for Thermal Analysis
The primary techniques for evaluating the thermal properties of solid organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the thermal events that occur as a substance is heated.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[10] It is instrumental in identifying phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, DSC can be used to determine its melting point and enthalpy of fusion. In many cases, for compounds like amino acids, melting is immediately followed by decomposition.[11][12]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
-
Data Analysis: The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset is typically taken as the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.[13][14] For this compound, TGA will reveal the temperature at which it begins to lose mass due to decomposition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of the major weight loss step is considered the decomposition temperature.
Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Expected Thermal Behavior and Decomposition
Based on the structure of this compound and the known behavior of similar compounds, the following thermal events are anticipated:
-
Melting and Decomposition: It is expected that this compound will exhibit a sharp melting point, likely followed immediately by decomposition. This is a common characteristic of aromatic amino acids. The presence of two amino groups and a carboxylic acid group allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point. The decomposition is likely to involve decarboxylation (loss of CO₂) and degradation of the amino groups.
-
Influence of the Methyl Group: The electron-donating nature of the methyl group may have a subtle effect on the thermal stability of the molecule compared to 3,4-Diaminobenzoic acid. This effect is generally less pronounced than the influence of the amino and carboxylic acid functional groups.
The decomposition of benzoic acid and its derivatives can be a complex process. For this compound, the initial decomposition step is likely the loss of the carboxylic acid group as carbon dioxide. At higher temperatures, further degradation of the aromatic ring and amino groups would occur.
Safety and Handling
While specific toxicity data for this compound is limited, the safety precautions for its parent compound, 3,4-Diaminobenzoic acid, should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[15][16]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[15][17] Wash hands thoroughly after handling.[16][17]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][4]
-
First Aid:
Conclusion
This technical guide provides a comprehensive framework for the characterization of the thermal properties of this compound. By employing standard thermal analysis techniques such as DSC and TGA, researchers and drug development professionals can obtain critical data on its melting point and decomposition temperature. This information is indispensable for its effective and safe use in the synthesis of advanced materials and pharmaceuticals. While specific experimental values are not yet widely reported, the methodologies and expected behaviors outlined here provide a solid foundation for future investigations into this important chemical intermediate.
References
-
Chatterjee, K., Dollimore, D., & Alexander, K. (2001). A thermal analysis study of hydroxy benzoic acid derivatives using rising temperature thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 629-639. Available at: [Link]
-
AKJournals. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]
-
Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF. Retrieved from [Link]
-
Roux, M. V., Notario, R., Segura, M., Guzmán-Mejía, R., Juaristi, E., & Chickos, J. S. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3807–3812. Available at: [Link]
-
University of Missouri - St. Louis Profiles. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Semantic Scholar. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]
-
Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]
-
Chemsrc. (n.d.). Thermophysical study of several α-and β-amino acid derivatives by differential scanning calorimetry (DSC). Retrieved from [Link]
-
ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... Retrieved from [Link]
-
Chemsrc. (n.d.). 3,4-Diaminobenzoicacid | CAS#:619-05-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3,5-diamino-4-methylbenzoic acid. Retrieved from [Link]
-
Dissertation. (n.d.). Synthesis of 3, 5-Diamino-Benzoic Acid and Used in Dye. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diaminobenzoic acid. Retrieved from [Link]
-
NIH. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. This compound | 37901-95-4 [chemicalbook.com]
- 4. 619-05-6|3,4-Diaminobenzoic acid|BLD Pharm [bldpharm.com]
- 5. CAS 619-05-6: 3,4-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 7. 3,4-Diaminobenzoic acid | 619-05-6 [amp.chemicalbook.com]
- 8. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-Diaminobenzoicacid | CAS#:619-05-6 | Chemsrc [chemsrc.com]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. profiles.umsl.edu [profiles.umsl.edu]
- 12. Thermophysical study of several α-and β-amino acid derivatives by differential scanning calorimetry (DSC) | Chemsrc ID:567844 [chemsrc.com]
- 13. ovid.com [ovid.com]
- 14. akjournals.com [akjournals.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. lobachemie.com [lobachemie.com]
Chemical reactivity of the amino and carboxylic acid groups in 3,4-Diamino-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,4-Diamino-5-methylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two adjacent amino groups and a carboxylic acid function on a substituted benzene ring offers a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals and high-performance polymers.[1][2] This guide provides a comprehensive analysis of the chemical reactivity of its constituent functional groups, offering insights into the underlying principles that govern their behavior and practical guidance for their manipulation in a laboratory setting.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is intrinsically linked to its molecular structure. The benzene ring is substituted with two electron-donating amino groups (-NH₂) at positions 3 and 4, an electron-donating methyl group (-CH₃) at position 5, and an electron-withdrawing carboxylic acid group (-COOH) at position 1.
The amino and methyl groups increase the electron density of the aromatic ring through resonance and inductive effects, respectively, making the ring more susceptible to electrophilic attack. Conversely, the carboxylic acid group deactivates the ring towards electrophiles. The interplay of these electronic effects, coupled with steric considerations, dictates the reactivity of each functional group.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} caption: "Molecular Structure of this compound"
Reactivity of the Amino Groups
The two amino groups at positions 3 and 4 are the primary sites of nucleophilic reactivity. Their reactivity is influenced by both electronic and steric factors. The 4-amino group is para to the electron-withdrawing carboxylic acid group, which slightly reduces its basicity compared to the 3-amino group. However, the 3-amino group is flanked by the 4-amino group and the 5-methyl group, making it more sterically hindered.
Regioselectivity in N-Acylation
The differential reactivity of the two amino groups allows for regioselective N-acylation under carefully controlled conditions. The less sterically hindered 4-amino group is generally more susceptible to acylation.
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures and with less reactive acylating agents, the reaction is under kinetic control, favoring acylation at the more accessible 4-amino position.
-
Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction may approach thermodynamic equilibrium, potentially leading to a mixture of products or migration of the acyl group.
dot graph "Acylation_Selectivity" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "Kinetic vs. Thermodynamic Control in N-Acylation"
Protocol for Selective N-Acylation: A one-step method for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids demonstrates the selective acylation of the 3-amino group.[3][4][5][6][7] This suggests that with appropriate coupling agents and conditions, selectivity for the 3-amino group can be achieved.
Diazotization Reactions
Diazotization of the amino groups with nitrous acid (generated in situ from sodium nitrite and a strong acid) affords diazonium salts, which are versatile intermediates for a range of functional group transformations.[8][9][10][11][12]
Selective Diazotization: Due to the electronic deactivation by the adjacent carboxylic acid, the 4-amino group is expected to be less reactive towards diazotization than the 3-amino group. However, the ortho relationship of the two amino groups can lead to the formation of benzotriazole derivatives as side products. Selective diazotization of one amino group in the presence of the other is challenging and often requires a protection-deprotection strategy.
Protocol for Diazotization of an Aminobenzoic Acid:
-
Dissolve the aminobenzoic acid in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution can then be used immediately in subsequent reactions, such as Sandmeyer or Schiemann reactions.[10]
Synthesis of Heterocyclic Compounds
The ortho-diamine functionality is a key feature for the synthesis of various heterocyclic systems, most notably benzimidazoles.[13][14][15][16]
Benzimidazole Formation: Condensation of this compound with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions leads to the formation of 2-substituted-6-carboxy-5-methylbenzimidazoles.[17]
dot graph "Benzimidazole_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "Synthesis of Benzimidazoles"
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is the primary site for reactions involving nucleophilic acyl substitution. Its reactivity is influenced by the electronic nature of the aromatic ring and the steric hindrance from the adjacent methyl group.
Esterification
Esterification of the carboxylic acid can be achieved through various methods, with the Fischer-Speier esterification being a common choice.[13][15]
Influence of the Ortho-Methyl Group (Ortho Effect): The methyl group at the 5-position is ortho to the carboxylic acid group. This steric hindrance can impede the approach of the alcohol nucleophile, potentially slowing down the rate of esterification compared to an unhindered benzoic acid.[16][18][19][20][21] To overcome this, more forcing conditions or alternative esterification methods may be necessary.
Protocol for Fischer-Speier Esterification:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent, wash, dry, and purify by crystallization or chromatography.[22][23][24]
Amide Bond Formation
The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This typically requires the activation of the carboxylic acid to a more reactive intermediate.[5][21][25][26][27][28]
Coupling Reagents: A variety of coupling reagents can be employed for amide bond formation, including carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.
Protocol for Amide Coupling using HATU:
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add the amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents).
-
Add the coupling reagent (e.g., HATU, 1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by extraction and purification of the amide product.
Orthogonal Protection Strategies
The presence of three reactive functional groups necessitates the use of orthogonal protecting groups for selective manipulation of the molecule.[4][29][30][31][32][33] An orthogonal set of protecting groups allows for the deprotection of one group under conditions that do not affect the others.
A Potential Orthogonal Protection Scheme:
-
Amino Groups: Can be protected as carbamates, such as Boc (tert-butyloxycarbonyl), which is acid-labile, or Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. The differential reactivity of the two amino groups might also allow for selective protection.
-
Carboxylic Acid Group: Can be protected as an ester, for example, a methyl or ethyl ester (removed by hydrolysis) or a benzyl ester (removed by hydrogenolysis).
dot graph "Orthogonal_Protection" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "Orthogonal Protection Strategy"
Quantitative Data
| Property | Predicted/Estimated Value | Reference |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | [14][18][19][22][34] |
| pKa (3-Amino, conjugate acid) | ~4.5 - 5.0 | |
| pKa (4-Amino, conjugate acid) | ~4.0 - 4.5 |
Note: The pKa values are estimates based on the values for related compounds and the known electronic effects of the substituents. Experimental determination is recommended for precise values.
Conclusion
This compound is a molecule with a rich and nuanced chemical reactivity. The interplay of electronic and steric effects of its three functional groups allows for a range of chemical transformations. A thorough understanding of these principles, including regioselectivity, the influence of the ortho-methyl group, and the application of orthogonal protection strategies, is paramount for its successful utilization in the synthesis of complex target molecules. This guide serves as a foundational resource for researchers to navigate the chemical landscape of this versatile building block.
References
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1405.
- Galaverna, R. S., & da Silva, J. B. P. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1269.
- El-Bindary, A. A., El-Sonbati, A. Z., & El-Dissouky, A. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. International Journal of Quantum Chemistry, 111(14), 3824-3834.
- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Völgyi, G., Ruiz, R., Box, K., & Takács-Novák, K. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Iranian Chemical Society, 4(2), 224-231.
- Scilit. (n.d.). Substituent effects on the electronic structure and pK a of benzoic acid.
- Li, Y., et al. (2023).
- Kaljurand, I., et al. (2000). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of Physical Organic Chemistry, 13(12), 725-732.
- Papakyriakou, A., et al. (2015). 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties. Journal of Medicinal Chemistry, 58(5), 2214-2229.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Wikipedia. (n.d.). Ortho effect.
- SK Chemistry. (2021, December 23). Diazotization reaction mechanism [Video]. YouTube.
- Leonard, M. S. (2013, December 18).
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
- The Science Archive. (2025, April 6).
- Wang, S. M., Zhao, C., Zhang, X., & Qin, H. L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855-41864.
- ResearchGate. (2025, August 6). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.
- Lab5 procedure esterific
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.
- Lee, Y., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1729.
- ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- PubMed. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
- PubMed Central. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Scirp.org. (2018, June 22). Selective Monoprotection of Symmetrical Diols in a Flow Reactor.
- ResearchGate. (n.d.). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a.
- Scirp.org. (n.d.). Selective Monoprotection of Symmetrical Diols in a Flow Reactor.
- Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- BenchChem. (n.d.). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.
- PubMed Central. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- PubMed Central. (n.d.). Site‐Selective Acylations with Tailor‐Made Catalysts.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- NIH. (n.d.). Strategies on biosynthesis and production of bioactive compounds in medicinal plants.
- NIH. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- ACS Omega. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
- PubMed. (2022, November 18). Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
Sources
- 1. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 3. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ortho effect - Wikipedia [en.wikipedia.org]
- 21. growingscience.com [growingscience.com]
- 22. researchgate.net [researchgate.net]
- 23. personal.tcu.edu [personal.tcu.edu]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scirp.org [scirp.org]
- 31. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. asianpubs.org [asianpubs.org]
A Technical Guide to the Potential Applications of 3,4-Diamino-5-methylbenzoic Acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3,4-Diamino-5-methylbenzoic acid (CAS: 37901-95-4) is a multifunctional aromatic compound poised for significant contributions within advanced materials science.[1][2] Its unique molecular architecture, featuring vicinal amino groups, a carboxylic acid moiety, and a methyl substituent on a benzene ring, offers a versatile platform for the synthesis of novel materials. This guide explores the core potential of this molecule, focusing on its application as a key building block for high-performance polymers such as heat-resistant aramids and polybenzimidazoles (PBIs), as a functional linker in the design of metal-organic frameworks (MOFs), and as an effective agent for corrosion inhibition. By examining the causal relationships between its structure and resulting material properties, this document provides field-proven insights and detailed experimental frameworks to guide future research and development.
The Molecular Architecture and Synthetic Versatility
Chemical Structure and Key Reactive Sites
This compound is an aromatic molecule with the formula C₈H₁₀N₂O₂.[1] Its structure is distinguished by three key functional groups that dictate its reactivity and potential applications:
-
Ortho-Diamino Groups (C3-NH₂, C4-NH₂): The adjacent positioning of two amine groups is critical for forming stable five- or six-membered heterocyclic rings, a cornerstone reaction in the synthesis of high-performance polymers like polybenzimidazoles.[1] These groups are also reactive sites for acylation and condensation reactions.[3]
-
Carboxylic Acid Group (C1-COOH): This acidic group provides a primary site for amidation or esterification, enabling the molecule to act as a monomer in polycondensation reactions or as a linker for coordination polymers.
-
Methyl Group (C5-CH₃): The presence of the methyl group can sterically influence polymer chain packing. This disruption often leads to improved solubility of otherwise rigid polymer backbones in organic solvents, enhancing their processability without significantly compromising thermal stability.[4]
The interplay of these groups makes this compound a highly adaptable building block for creating complex, functional materials.
Caption: Key reactive sites of this compound.
High-Performance Polymers: Monomers for Extreme Environments
The primary application of aromatic diamines in materials science is in the synthesis of high-performance polymers, valued for their exceptional thermal and mechanical properties.[5]
Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of materials known for their high strength, thermal stability, and chemical resistance.[6][7] However, their rigid backbones often lead to poor solubility, complicating processing.[8]
Causality Behind Experimental Choices: The incorporation of this compound as a diamine monomer in reaction with aromatic dicarboxylic acids is a strategic choice to mitigate this solubility issue. The non-coplanar structure induced by the methyl group can disrupt the tight packing of polymer chains, thereby increasing their solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) without a substantial loss in thermal performance.[9][10] This allows for the formation of flexible, tough films via solvent casting.[8]
Expected Thermal Properties: Polyamides derived from similar aromatic diamines exhibit excellent thermal stability, with glass transition temperatures (Tg) often ranging from 220-270°C and 10% weight loss temperatures (Td10) exceeding 500°C in a nitrogen atmosphere.[9]
| Property | Typical Range for Aromatic Polyamides | Reference |
| Glass Transition Temperature (Tg) | 224 - 262 °C | [6][9] |
| 10% Weight Loss Temperature (TGA) | > 550 °C | [6][9] |
| Inherent Viscosity | 0.35 - 0.82 dL/g | [7][8] |
Experimental Protocol: Synthesis of an Aromatic Polyamide via Phosphorylation Polycondensation
This protocol is adapted from the Yamazaki method, a direct polycondensation technique widely used for synthesizing aromatic polyamides.[7][9]
-
Preparation: In a flame-dried 100 mL flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic dicarboxylic acid (e.g., 4,4'-Oxydibenzoic acid, 1 equivalent), this compound (1 equivalent), 5 g of anhydrous calcium chloride (CaCl₂), 15 mL of N-methyl-2-pyrrolidone (NMP), and 5 mL of pyridine.
-
Dissolution: Stir the mixture at room temperature under a gentle nitrogen flow until all solids are completely dissolved.
-
Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add triphenyl phosphite (TPP, 2.2 equivalents) as a condensing agent. After addition, raise the temperature to 105°C and maintain for 4-6 hours.
-
Precipitation and Purification: Pour the resulting viscous polymer solution into 300 mL of vigorously stirring methanol. Collect the precipitated fibrous polymer by filtration.
-
Washing: Wash the polymer thoroughly with hot water and methanol to remove residual salts and solvents.
-
Drying: Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.
Polybenzimidazoles (PBIs)
PBIs are renowned for their exceptional thermal and chemical stability, making them suitable for applications in aerospace, protective apparel, and high-temperature fuel cell membranes.[1] The synthesis of PBIs relies on the cyclocondensation reaction between an aromatic tetraamine or, as in this case, a diaminocarboxylic acid, which can self-polymerize under heat. The ortho-diamine functionality of this compound is ideally suited for this transformation.
Caption: Workflow for Polybenzimidazole (PBI) synthesis.
The resulting PBI polymer would feature a repeating benzimidazole unit, with the methyl group potentially enhancing solubility and processability, a significant advantage for this typically intractable class of polymers.
Functional Materials: Applications Beyond Structure
The unique combination of functional groups also positions this compound for use in materials where chemical reactivity and electronic properties are paramount.
Corrosion Inhibition
Benzoic acid and its derivatives are effective corrosion inhibitors for various metals, including steel and aluminum, in acidic environments.[11][12][13] The primary inhibition mechanism is the adsorption of the molecule onto the metal surface, forming a protective barrier.[14]
Adsorption Mechanism:
-
π-Electrons: The delocalized π-electrons of the benzene ring interact with the vacant d-orbitals of the metal atoms.[14]
-
Carboxyl Group: The oxygen atoms in the -COOH group coordinate with the metal surface.
-
Amino Groups: The nitrogen atoms of the amino groups (-NH₂) provide additional sites for coordination, increasing the electron density and strengthening the adsorption bond, leading to higher inhibition efficiency.[14]
The presence of three active sites (carboxyl and two amino groups) suggests that this compound could exhibit excellent performance as a corrosion inhibitor.
Caption: Mechanism of corrosion inhibition on a metal surface.
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
This protocol allows for the quantitative assessment of an inhibitor's effectiveness.[14]
-
Materials: Metal coupons (e.g., AISI 316 stainless steel), corrosive medium (e.g., 0.5 M HCl), and inhibitor solutions of varying concentrations (10⁻⁶ M to 10⁻² M) prepared with this compound.
-
Electrochemical Cell Setup: A three-electrode cell is used, with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting potential vs. log(current density) to obtain Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Luminescent Materials and Metal-Organic Frameworks (MOFs)
Luminescent MOFs (LMOFs) are crystalline materials built from metal ions or clusters coordinated to organic ligands.[15][16] They have applications in chemical sensing, bioimaging, and photonics.[17] The choice of the organic linker is crucial as it dictates the framework's structure and photoluminescent properties.[18]
Aminobenzoic acids are valuable as functional linkers.[19] The amino groups can enhance the luminescence quantum efficiency or act as selective binding sites for analytes, leading to a detectable change (e.g., quenching) in luminescence. This compound can be used as a primary or secondary linker in MOF synthesis to create frameworks with tailored luminescent properties, potentially for sensing metal ions like Fe³⁺.[19]
Conclusion and Future Outlook
This compound is a molecule of significant technological promise. Its structural attributes make it an outstanding candidate for advancing materials science on several fronts. The most immediate and impactful applications lie in the synthesis of high-performance polymers, where it can be used to create a new generation of aramids and PBIs with enhanced processability and maintained thermal resilience. Furthermore, its potential as a highly effective corrosion inhibitor and as a functional building block for luminescent MOFs opens avenues for the development of advanced functional and smart materials. Future research should focus on the systematic synthesis and characterization of these novel materials to fully validate their performance and unlock their potential in demanding industrial and technological applications.
References
- Ghodge, S. D., et al. (n.d.).
- El-Hashemy, M. A., et al. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. RSC Publishing.
- El-Hashemy, M. A., et al. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in. SciSpace.
- Ghodge, S. D., et al. (n.d.). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)
- Ghodge, S. D., et al. (2020). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)
- Unknown. (n.d.). Synthesis and characterization of new heat-resistance polymers based on N- (4-carboxy phenyl) trimellitimide and aromatic diamines. Islamic Azad University Scientific Journal Management System.
- Benchchem. (n.d.). This compound | CAS 37901-95-4. Benchchem.
- Unknown. (n.d.). Inhibitive effect of benzoic acid and its derivatives on the corrosion of 1070 aluminium in nitric acid.
- Unknown. (n.d.). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing.
- Benchchem. (n.d.). Application Notes and Protocols: Benzoic Acid as a Corrosion Inhibitor. Benchchem.
- Unknown. (n.d.). Exceptionally High-Temperature-Resistant Kapton-Type Polyimides with Tg > 520 °C: Synthesis via Incorporation of Spirobis(indene)-bis(benzoxazole)-Containing Diamines. NIH.
- Unknown. (n.d.). An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions | Request PDF.
- Unknown. (n.d.). Scheme 1 – Synthesis of poly(amide-imide)s IV.
- Wu, S., et al. (2021). Linker Engineering toward Full-Color Emission of UiO-68 Type Metal–Organic Frameworks. Journal of the American Chemical Society.
- Tan, K., & Li, J. (2020). Functionalizing Luminescent Metal–Organic Frameworks for Enhanced Photoluminescence. ACS Energy Letters.
- Unknown. (n.d.). Synthesis of poly(amide-imide)s | Download Scientific Diagram.
- Unknown. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
- Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem.
- Aguilar-Lugo, C., et al. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing.
- Zhou, Z., et al. (2021). Recent advances in luminescent metal-organic frameworks and their photonic applications.
- Hu, Z., et al. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews.
- El-Hashemy, M. A., et al. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface.
- Hsiao, S. H., & Lin, S. C. (2002). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal.
- BLD Pharm. (n.d.). This compound | 37901-95-4. BLD Pharm.
- Unknown. (n.d.). Aromatic Polyamides.
- Ghodge, S. D., et al. (2020). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 37901-95-4|this compound|BLD Pharm [bldpharm.com]
- 3. srinichem.com [srinichem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in luminescent metal-organic frameworks and their photonic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Introduction: The Versatility of a Multifunctional Scaffolding
An In-Depth Technical Guide to the Derivatization Reactions of 3,4-Diamino-5-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a multifunctional aromatic compound featuring a benzoic acid core substituted with two adjacent amino groups and a methyl group. Its molecular formula is C₈H₁₀N₂O₂ and it has a molecular weight of 166.18 g/mol .[1] This unique arrangement of ortho-diamino, carboxylic acid, and methyl functionalities makes it an exceptionally valuable and versatile building block in synthetic organic and medicinal chemistry. The electron-donating nature of the amino and methyl groups influences the reactivity of the aromatic ring, while the distinct functionalities—the nucleophilic amino groups and the electrophilic carboxylic acid—allow for a wide array of selective chemical transformations.
This guide provides a comprehensive overview of the core derivatization reactions of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations. The applications for its derivatives are extensive, ranging from the synthesis of high-performance polymers to the development of novel pharmaceutical agents.[1][2]
Cyclocondensation Reactions: Forging Heterocyclic Architectures
The ortho-disposed amino groups are the cornerstone of this molecule's utility in heterocyclic synthesis. They serve as a pre-organized, two-point nucleophile ready to react with various dielectrophilic partners to form fused ring systems.
Synthesis of Benzimidazoles
The reaction of 3,4-diaminobenzoic acid derivatives with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole ring system, a privileged scaffold in medicinal chemistry. The reaction with aldehydes, known as the Phillips-Ladenburg condensation, typically proceeds under oxidative conditions.
Causality of Experimental Choices:
-
Catalyst: An acid catalyst is often employed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group.
-
Oxidant: An oxidizing agent, such as cupric ion or even air, is required to facilitate the final aromatization step, converting the intermediate dihydrobenzimidazole to the stable benzimidazole product.[3]
-
Solvent: Polar solvents are typically used to ensure the solubility of the starting materials and intermediates.
Experimental Protocol: Synthesis of 2-Aryl-5-carboxy-6-methylbenzimidazoles [3]
-
Solubilization: Dissolve this compound (1.0 eq.) and a selected aromatic aldehyde (1.1 eq.) in a suitable solvent such as ethanol or DMF.
-
Catalysis & Oxidation: Add a catalytic amount of an acid (e.g., acetic acid) and a stoichiometric amount of an oxidizing agent like copper(II) acetate (2.0 eq.).
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove residual reagents and salts. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Representative Benzimidazole Synthesis
| Aldehyde Reactant | Product Name | Yield (%) |
| Benzaldehyde | 6-Methyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | ~85% |
| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-6-methyl-1H-benzo[d]imidazole-5-carboxylic acid | ~90% |
| 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole-5-carboxylic acid | ~88% |
Diagram: Benzimidazole Formation Workflow
Caption: A typical workflow for the synthesis of benzimidazole derivatives.
Synthesis of Quinoxalines
Quinoxalines are another class of important heterocycles formed by the cyclocondensation of ortho-diamines, this time with 1,2-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione).[4] The reaction is generally straightforward and proceeds in high yield.
Causality of Experimental Choices:
-
Reactant: The choice of the 1,2-dicarbonyl compound directly determines the substitution pattern on the newly formed pyrazine ring of the quinoxaline.
-
Solvent: The reaction is often carried out in ethanol or acetic acid, which facilitates the condensation and subsequent dehydration steps.
Diagram: Quinoxaline Synthesis Mechanism
Caption: General mechanism for quinoxaline formation.
Derivatization of Amino Groups
The two nucleophilic amino groups are prime sites for derivatization, enabling the introduction of a wide range of functionalities.
Selective Acylation & Amide Bond Formation
The amino groups can be acylated using acid chlorides or anhydrides. Interestingly, the reactivity of the 3- and 4-amino groups can differ, allowing for selective derivatization under controlled conditions. A notable application is the coupling with N-protected amino acids, which is a key step in peptide chemistry and the synthesis of specialized resins.[5]
Causality of Experimental Choices:
-
Coupling Agent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid of the incoming amino acid, facilitating a clean and efficient amide bond formation with one of the amino groups on the benzene ring.
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amino acid, freeing the carboxylate for activation.
-
Protecting Group: The use of an Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the incoming amino acid is crucial to prevent self-polymerization and to direct the coupling to the desired amino group.
Experimental Protocol: Coupling with Fmoc-Amino Acids [5]
-
Activation: In a flask, dissolve the Fmoc-protected amino acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF. Stir for 5-10 minutes at room temperature.
-
Addition: Add a solution of this compound (1.0 eq.) in DMF to the activated mixture.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 60-90 minutes. Monitor completion via HPLC or TLC.
-
Workup: Upon completion, acidify the mixture with a dilute HCl solution to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.[5]
Data Presentation: Yields for Fmoc-Amino Acid Coupling [5]
| Fmoc-Amino Acid | Product Yield (%) |
| Fmoc-Gly-OH | 90% |
| Fmoc-Ala-OH | 94% |
| Fmoc-Val-OH | 87% |
| Fmoc-Leu-OH | 83% |
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety provides a handle for another set of crucial derivatization reactions, primarily esterification and amidation.
Esterification
Esterification is a common strategy to modify the carboxyl group, which can alter the molecule's solubility, reactivity, and biological properties.[6] For example, converting the carboxylic acid to an ester can prevent its deactivating inductive effect on the aromatic ring.[6]
Causality of Experimental Choices:
-
Catalyst: Strong acid catalysts like sulfuric acid (H₂SO₄) or bubbling hydrogen chloride gas are essential. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more reactive towards the nucleophilic attack by the alcohol.
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product, according to Le Châtelier's principle.
-
Water Removal: Removing water as it is formed (e.g., with a Dean-Stark apparatus) can also be used to drive the reaction to completion, although for simple esterifications, using excess alcohol is more common.
Experimental Protocol: Fischer Esterification [6]
-
Setup: Suspend this compound (1.0 eq.) in the desired absolute alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) or bubble dry HCl gas through the mixture.
-
Reaction: Heat the mixture to reflux for 2-5 hours. The exact time depends on the alcohol used.[6]
-
Neutralization: After cooling, carefully neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization.[6]
Diagram: Fischer Esterification Mechanism
Caption: Key steps in the Fischer esterification of the carboxylic acid group.
Conclusion
This compound is a potent synthetic intermediate whose value lies in the strategic placement of its multiple reactive centers. The ortho-diamino arrangement is a gateway to a rich variety of heterocyclic systems like benzimidazoles and quinoxalines. Concurrently, the amino and carboxylic acid groups offer independent sites for derivatization through acylation, esterification, and amidation. This orthogonal reactivity allows for the construction of complex molecules with tailored properties, cementing its role as a critical component in the toolbox of medicinal chemists, polymer scientists, and materials researchers. The ability to fine-tune reaction conditions to achieve selectivity is key to unlocking the full synthetic potential of this versatile scaffold.
References
-
A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information (PMC). [Link]
- Diaminobenzoic acid derivatives as dye precursors.
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. [Link]
-
Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Poly(2,5(6)-benzimidazole) from 3,4-Diaminobenzoic Acid
For: Researchers, scientists, and drug development professionals exploring high-performance polymers.
Introduction: The Significance of Polybenzimidazoles and the Role of Substituted Monomers
Polybenzimidazoles (PBIs) are a class of high-performance thermoplastic polymers renowned for their exceptional thermal and chemical stability.[1][2] These properties make them invaluable in demanding applications, including aerospace components, protective apparel, and membranes for fuel cells and filtration.[2][3][4] The remarkable stability of PBIs stems from the rigid heterocyclic benzimidazole rings that constitute the polymer backbone, coupled with strong intermolecular hydrogen bonding.[1]
This guide provides a detailed, step-by-step protocol for the synthesis of a specific PBI, poly(2,5(6)-benzimidazole) (ABPBI), derived from the self-condensation of 3,4-diaminobenzoic acid (DABA). While the core protocol focuses on DABA, the principles and procedures can be adapted for substituted analogs like 3,4-diamino-5-methylbenzoic acid. The introduction of a methyl group on the benzene ring can influence the polymer's properties, potentially enhancing its solubility in organic solvents or modifying its thermal characteristics.[5] Understanding the synthesis of the parent ABPBI is a crucial first step for such targeted modifications.
The synthesis of high-molecular-weight PBI is typically achieved through solution polycondensation at elevated temperatures in a strong acid medium, which acts as both a solvent and a dehydrating agent to drive the cyclization reaction.[6] This protocol will detail the use of a phosphorus pentoxide/methanesulfonic acid (PPA/MSA) mixture, a common and effective medium for this polymerization.
Reaction Scheme & Mechanism
The synthesis of ABPBI from DABA is a self-polymerization reaction. The aromatic carboxylic acid and the ortho-diamino groups on the same monomer react to form the benzimidazole ring structure.
Caption: The overall reaction scheme for the synthesis of poly(2,5(6)-benzimidazole) (ABPBI) from 3,4-diaminobenzoic acid (DABA).
Materials and Equipment
Reagents:
| Reagent | Grade | Supplier | Notes |
| 3,4-Diaminobenzoic acid (DABA) | ≥98% | Sigma-Aldrich, Acros Organics, etc. | Should be stored in a desiccator. |
| Phosphorus pentoxide (P₂O₅) | Reagent grade | Any major chemical supplier | Highly hygroscopic; handle in a glovebox or dry atmosphere. |
| Methanesulfonic acid (MSA) | ≥99% | Any major chemical supplier | Corrosive; handle with appropriate personal protective equipment (PPE). |
| Deionized water | High-purity | In-house or purchased | Used for precipitation and washing. |
| Nitrogen (N₂) | High-purity | Local gas supplier | For maintaining an inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask (100 mL or appropriate size)
-
Mechanical stirrer with a stirring rod and paddle
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet and outlet (bubbler)
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
-
Standard laboratory glassware (graduated cylinders, spatulas, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Experimental Protocol: Step-by-Step Synthesis of ABPBI
This protocol is based on established methods for the synthesis of ABPBI in a PPA/MSA medium.[7]
Part 1: Preparation of the Polymerization Medium and Monomer Dissolution
-
Inert Atmosphere: Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet/outlet. Purge the entire system with a steady flow of nitrogen for at least 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the diamino monomer at high temperatures.
-
Addition of PPA/MSA: Under a positive nitrogen flow, carefully add 20 mL of methanesulfonic acid to the flask. Subsequently, add phosphorus pentoxide in portions with stirring to achieve the desired concentration (a common ratio is 10% w/w P₂O₅ in MSA). The dissolution of P₂O₅ in MSA is exothermic, so allow the mixture to cool to room temperature.
-
Monomer Addition: Once the polymerization medium has cooled, add 1.521 g (10 mmol) of 3,4-diaminobenzoic acid (DABA) to the flask at room temperature with continuous stirring.[7]
-
Complete Dissolution: Continue stirring at room temperature until the DABA has completely dissolved, which may take some time. A clear, yellowish solution should be obtained.
Part 2: Polymerization
-
Heating to Polymerization Temperature: Once the monomer is fully dissolved, gradually increase the temperature of the reaction mixture to 150°C using the heating mantle and temperature controller.[7]
-
Monitoring the Reaction: As the polymerization proceeds, the viscosity of the solution will noticeably increase. The color of the solution will also change from yellow to a dark brown.[7]
-
Reaction Time: Maintain the reaction at 150°C for 24 hours under a continuous nitrogen flow and steady stirring to ensure a high molecular weight polymer is formed.[7]
Part 3: Polymer Precipitation, Washing, and Drying
-
Precipitation: After 24 hours, turn off the heating and allow the highly viscous solution to cool to room temperature.
-
Isolation of Polymer Fibers: Slowly pour the viscous polymer solution into a beaker containing a large excess of deionized water (e.g., 500 mL) while stirring vigorously. This will cause the ABPBI to precipitate out as fibrous strands.[7]
-
Filtration: Collect the precipitated polymer fibers by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer thoroughly with copious amounts of deionized water to remove any residual acid. Continue washing until the filtrate is neutral (test with pH paper). A final wash with a dilute ammonium hydroxide solution can also be used to ensure complete neutralization, followed by further washing with deionized water.
-
Drying: Transfer the washed ABPBI fibers to a vacuum oven and dry at 100°C for 24 hours to remove all residual water.[7]
-
Final Product: The final product will be a dark brown to black solid powder or fibrous material.
Caption: A workflow diagram illustrating the key stages in the synthesis of ABPBI.
Characterization of the Synthesized Polybenzimidazole
To confirm the successful synthesis of ABPBI and to determine its properties, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the PBI structure. Look for the disappearance of the carboxylic acid and amine peaks from the monomer and the appearance of the imidazole ring vibrations around 1400 cm⁻¹ and 1280 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the polymer structure. The polymer may need to be dissolved in a strong acid like deuterated sulfuric acid for analysis.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. ABPBI is known for its high thermal stability, with a 10% weight loss temperature that can exceed 600°C.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. PBIs generally have high Tg values, often above 300°C.[6]
-
Inherent Viscosity: To estimate the molecular weight of the polymer. This is typically measured in a solvent like concentrated sulfuric acid.[6]
Expected Results and Data
The synthesis should yield a high-molecular-weight ABPBI polymer with excellent thermal stability.
| Property | Expected Value/Observation | Reference |
| Yield | Typically high, >90% | - |
| Appearance | Dark brown/black fibrous solid | [7] |
| Solubility | Soluble in strong acids (e.g., H₂SO₄, MSA) and some polar aprotic solvents. | [8] |
| 10% Weight Loss Temperature (TGA, N₂) | >600°C | [7] |
| Glass Transition Temperature (Tg) | >300°C | [6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Polymer Yield | Incomplete reaction; premature precipitation. | Ensure complete dissolution of the monomer before heating. Verify reaction time and temperature. |
| Low Molecular Weight (Low Viscosity) | Presence of moisture or oxygen; insufficient reaction time. | Ensure a thoroughly dry and inert atmosphere. Extend the reaction time if necessary. |
| Polymer is Difficult to Dissolve for Characterization | Very high molecular weight or cross-linking. | Use stronger solvents like deuterated sulfuric acid for NMR. For viscosity, ensure complete dissolution, which may take time. |
Safety Precautions
-
Phosphorus pentoxide is a strong dehydrating agent and is corrosive. Handle in a fume hood and wear appropriate PPE.
-
Methanesulfonic acid is a strong, corrosive acid. Handle with extreme care in a fume hood and wear acid-resistant gloves, a lab coat, and safety goggles.
-
The polymerization is conducted at a high temperature . Use a heating mantle with a reliable temperature controller and ensure the setup is secure.
-
Handle all organic solvents in a well-ventilated area or a fume hood.
Conclusion
This protocol provides a comprehensive and reliable method for the synthesis of poly(2,5(6)-benzimidazole) from 3,4-diaminobenzoic acid. By carefully controlling the reaction conditions, particularly the inert atmosphere and the purity of the reagents, a high-molecular-weight polymer with exceptional thermal stability can be consistently produced. This foundational knowledge can be applied to the synthesis of substituted PBIs, opening avenues for the development of novel high-performance materials tailored for specific applications in research and industry.
References
- Autohomogenization of Polybenzimidazole Composites with Enhanced Mechanical Performance by Air Incorporation | Langmuir - ACS Publications. (2024).
- New possibilities for the synthesis of high-molecular weight poly(2,5(6)-benzimidazole) and studies of its solutions in DMSO-based complex organic solvent - ResearchGate. (2025).
- Polyphenylenebenzimidazoles - ResearchGate. (2025).
- Bio-derived Polybenzimidazole Films with Enhanced Thermal and Mechanical Properties - ACS Publications. (2023).
- Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers*.
- Polybenzimidazoles, new thermally stable polymers - Semantic Scholar.
- Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC - NIH. (2023).
- Aromatic Polybenzimidazoles: Syntheses, Properties, and Applications - ResearchGate.
- Commercialized applications of polybenzimidazoles - ResearchGate. (2026).
- Polybenzimidazole - Wikipedia.
- Methylated polybenzimidazole and its application as a blend component in covalently cross-linked anion-exchange membranes for DMFC - University of Surrey.
Sources
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: A Protocol for the Oxidative Polymerization of 3,4-Diamino-5-methylbenzoic Acid
Abstract
This document provides a comprehensive experimental protocol for the synthesis of poly(3,4-diamino-5-methylbenzoic acid), a novel polymer with significant potential in materials science and biomedical applications. Aromatic polyamines and their derivatives are of increasing interest due to their unique electronic properties, biocompatibility, and functionalizable moieties.[1] This guide details a robust method for the chemical oxidative polymerization of the this compound monomer. Beyond a simple recitation of steps, this note elucidates the underlying chemical principles, from reaction initiation to polymer characterization, providing researchers with the foundational knowledge to not only replicate the procedure but also to adapt it for specific applications. The protocol incorporates essential safety precautions, detailed characterization techniques for structural and morphological validation, and a discussion of the polymer's potential utility in fields such as drug delivery and conductive materials.[2][3]
Scientific Foundation: The Mechanism of Oxidative Polymerization
The synthesis of poly(this compound) is achieved through oxidative polymerization, a process that involves the coupling of aromatic amine monomers via the action of a chemical oxidizing agent.[4] This method is effective for generating conjugated polymer chains under relatively mild conditions.[5]
The generally accepted mechanism proceeds through several key stages:
-
Initiation: The process begins with the oxidation of the monomer's amino group by an oxidizing agent (e.g., ammonium persulfate) in an acidic medium. The acidic environment is critical as it protonates the amine, making it more susceptible to oxidation and preventing over-oxidation, thereby generating a radical cation.[6]
-
Propagation: The generated radical cation is highly reactive and couples with a neutral monomer or another radical. This coupling typically occurs at the para-position relative to the amino group, which is sterically accessible and electronically activated.
-
Re-aromatization: Following the coupling, the resulting dimer expels two protons to regain its aromaticity, forming a new, larger molecule that can be subsequently oxidized.
-
Chain Growth: This oxidation-coupling-rearomatization cycle repeats, extending the polymer chain and forming poly(this compound). The methyl and carboxylic acid groups on the benzene ring remain as pendant functional groups on the polymer backbone, offering sites for further modification or influencing the polymer's solubility and electronic properties.
The proposed polymerization mechanism is illustrated below.
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Health and Safety Precautions
Handling of the monomer and reagents requires strict adherence to safety protocols. 3,4-Diaminobenzoic acid and its analogs are classified as irritants.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]
-
Ventilation: Conduct the entire procedure within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Monomer Handling: this compound is a solid. Avoid creating dust when weighing and transferring the material.[10]
-
Reagent Handling: Ammonium persulfate is a strong oxidizing agent. Store it away from organic and combustible materials. Hydrochloric acid is corrosive and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste management guidelines.
Materials and Instrumentation
Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | N/A | Store in a cool, dry place. |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | ACS Reagent Grade | N/A | Oxidizing agent. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent Grade | N/A | Used to create the acidic medium. |
| Methanol (CH₃OH) | ACS Reagent Grade | N/A | Used for washing and purifying the polymer. |
| Deionized (DI) Water | Type I, 18.2 MΩ·cm | N/A | Used as the reaction solvent. |
Instrumentation
-
Magnetic stir plate with stir bars
-
250 mL three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Buchner funnel and vacuum flask setup
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 1 gram of the polymer.
Caption: Step-by-step workflow for the synthesis of poly(this compound).
Step-by-Step Methodology
-
Monomer Solution Preparation:
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, add 1.66 g (0.01 mol) of this compound.
-
Add 100 mL of 1 M hydrochloric acid. Stir the mixture until the monomer is completely dissolved. The acidic solution is necessary to protonate the amine groups, which facilitates the polymerization process.[6]
-
-
Reaction Cooldown:
-
Place the flask in an ice bath and allow the solution to cool to a temperature between 0 and 5 °C. This initial low temperature helps to control the exothermic nature of the polymerization and leads to a more ordered polymer structure.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve 2.51 g (0.011 mol, a 1.1:1 molar ratio to the monomer) of ammonium persulfate in 20 mL of DI water. Stir until fully dissolved.
-
-
Initiation of Polymerization:
-
Transfer the ammonium persulfate solution to a dropping funnel positioned over the central neck of the reaction flask.
-
Add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. Maintain the temperature between 0 and 5 °C during the addition. A color change (typically to a dark green or brown) should be observed, indicating the onset of polymerization.
-
-
Polymerization Reaction:
-
After the complete addition of the oxidant, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the mixture for 24 hours to ensure high conversion and polymer chain growth.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a beaker containing 500 mL of methanol. This will cause the polymer to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer powder extensively with DI water to remove any unreacted monomer and residual acid.
-
Subsequently, wash the powder with methanol to remove oligomers and other organic impurities. Repeat the washing steps three times.
-
-
Drying:
-
Transfer the purified polymer powder to a watch glass and dry it in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The final product should be a dark-colored powder.
-
Characterization and Validation
To confirm the successful synthesis and determine the properties of the resulting polymer, a suite of analytical techniques should be employed. The results validate the structure and morphology of the synthesized material.[12][13]
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirm polymerization and identify functional groups. | Broad N-H stretching bands (~3400 cm⁻¹), disappearance or significant reduction of sharp amine peaks from the monomer. Presence of C=O stretch from the carboxylic acid (~1700 cm⁻¹). |
| UV-Vis Spectroscopy | Analyze electronic properties and conjugation. | Two characteristic absorption bands, one in the UV region (~320-350 nm) related to π-π* transitions and another in the visible region (~550-650 nm) corresponding to exciton transitions in the conjugated polymer backbone. |
| ¹H NMR Spectroscopy | Elucidate the polymer's structural units. | Broadening of aromatic and amine proton signals compared to the sharp peaks of the monomer, confirming a polymeric structure. |
| GPC | Determine molecular weight and polydispersity index (PDI). | Provides information on the average chain length and the distribution of molecular weights in the sample. |
| SEM | Investigate the surface morphology. | Can reveal the polymer's physical structure, such as globular or fibrous morphologies.[4] |
Potential Applications
Polymers derived from amino-functionalized benzoic acids are promising candidates for a variety of advanced applications:
-
Drug Delivery Systems: The carboxylic acid groups provide sites for conjugating therapeutic agents, while the polymer backbone can be designed for controlled release. Polyamino acids are known for their biocompatibility and are extensively studied for these purposes.[1][14]
-
Conductive Materials: As a derivative of polyaniline, the polymer is expected to possess electroactive properties suitable for use in sensors, antistatic coatings, and electronic devices.
-
Water Treatment: The functional groups on the polymer can act as chelation sites for the removal of heavy metal ions from aqueous solutions.[12]
Further research into the specific properties of poly(this compound) will undoubtedly uncover new and innovative applications.
References
-
Kaya, I., & Yağmur, H. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. [Link]
-
ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. [Link]
-
Semantic Scholar. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. [Link]
-
Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
- Acros Organics. (2025). Safety Data Sheet - 3,4-Diaminobenzoic acid. Provided by Fisher Scientific.
-
Orlov, A. V., Kiseleva, S. G., Karpacheva, G. P., & Muratov, D. G. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3657. [Link]
- Google Patents. (1998).
-
Orlov, A. V., Kiseleva, S. G., Karpacheva, G. P., & Muratov, D. G. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
-
Lee, S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41783–41790. [Link]
-
S. V. S. R. S., & Tatiparti, K. (2013). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Pharmaceutics, 5(2), 217–238. [Link]
-
Putselyk, S., et al. (2021). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Polymers, 13(16), 2623. [Link]
-
ResearchGate. (2009). Synthesis of chitosan resin possessing 3,4-diamino benzoic acid moiety for the collection/concentration of arsenic and selenium in water samples and their measurement by inductively coupled plasma-mass spectrometry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [Link]
-
Gebru, H., et al. (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. International Journal of Molecular Sciences, 24(16), 12831. [Link]
-
Sarac, A. S. (1999). Redox polymerization. Progress in Polymer Science, 24(8), 1149-1204. [Link]
- Wan, Y. (2007). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. CNKI.
-
Zhang, J., et al. (2022). Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. Molecules, 27(9), 2673. [Link]
Sources
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption [acikerisim.comu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3,4-Diamino-5-methylbenzoic Acid and Its Reaction Products
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Diamino-5-methylbenzoic acid. This compound is a key intermediate in the synthesis of pharmaceuticals and specialty polymers. The developed method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, ensuring accurate quality control and stability assessment. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction
This compound (DMBA) is a versatile aromatic compound featuring two amino groups and a carboxylic acid moiety. This trifunctional characteristic makes it a valuable building block in the synthesis of a variety of complex molecules, including heterocyclic compounds and high-performance polymers. Given its role in pharmaceutical and materials science, a reliable analytical method to assess its purity and stability is of paramount importance.
The presence of two amino groups makes DMBA susceptible to oxidative degradation, which can lead to the formation of colored impurities and compromise the quality and safety of the final product. Furthermore, residual intermediates from its synthesis, such as nitrated or acetylated precursors, may be present as process-related impurities. Therefore, a stability-indicating analytical method (SIAM) is crucial for distinguishing the intact drug from any potential degradants and impurities. This application note details the development and protocol of such a method.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended due to its versatility in separating moderately polar compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Ammonium acetate and glacial acetic acid (or phosphoric acid) of analytical grade.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions were established based on the physicochemical properties of DMBA and general principles for the analysis of aromatic amines.
| Parameter | Recommended Condition | Causality and Rationale |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase provides good retention for the moderately polar this compound. The standard column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid | The aqueous buffer controls the ionization state of the analyte's amino and carboxylic acid groups, which is crucial for consistent retention and peak shape. A pH of 5.0 ensures that the carboxylic acid is partially ionized and the amino groups are protonated, enhancing interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B | A gradient elution is employed to ensure the separation of DMBA from both more polar and less polar impurities within a reasonable timeframe. The initial isocratic hold allows for the elution of very polar compounds, while the subsequent gradient effectively separates compounds with varying hydrophobicities. The final re-equilibration step ensures method reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is essential for reproducible retention times and peak shapes. 30 °C is a common temperature that provides good efficiency without risking thermal degradation of the analyte. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |
| Detection Wavelength | 254 nm | Aromatic compounds like DMBA exhibit strong UV absorbance. 254 nm is a common wavelength for the detection of such compounds, providing good sensitivity. A PDA detector is recommended to monitor peak purity and to identify potential co-eluting impurities by examining their UV spectra. |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent consisting of Water:Acetonitrile (80:20, v/v). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of the diluent and sonicate for 10 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Studies (for method validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the DMBA standard. The goal is to achieve approximately 10-30% degradation of the active ingredient.
-
Acid Hydrolysis: Reflux a solution of DMBA in 0.1 M HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux a solution of DMBA in 0.1 M NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: Treat a solution of DMBA with 3% H₂O₂ at room temperature for 24 hours. Aromatic diamines are particularly susceptible to oxidation, which may lead to colored degradants.
-
Thermal Degradation: Expose solid DMBA to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of DMBA to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Results and Discussion
The developed HPLC method should provide a sharp, well-defined peak for this compound, well-resolved from potential impurities and degradation products.
Method Specificity and Stability-Indicating Properties
The chromatograms from the forced degradation studies are expected to show significant degradation of the parent peak and the appearance of new peaks corresponding to degradation products. Crucially, the main peak for DMBA should remain spectrally pure, as confirmed by the PDA detector, indicating that no degradants are co-eluting. The method should be able to separate DMBA from potential synthesis-related impurities such as 3-amino-5-methyl-4-nitrobenzoic acid and 3-acetamido-4-amino-5-methylbenzoic acid, as well as oxidative dimerization products.
Illustrative Data
The following table presents hypothetical data for the separation of this compound and its potential impurities.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| 3-Amino-5-methyl-4-nitrobenzoic acid | ~ 8.5 | - |
| This compound | ~ 10.2 | > 2.0 |
| Oxidative Dimerization Product | ~ 14.8 | > 2.0 |
Workflow Diagrams
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Logic for Method Development
Caption: Logical flow for the development of the HPLC method.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a suitable for the quantitative analysis of this compound and for the monitoring of its stability. The method is specific, allowing for the separation of the main compound from its potential impurities and degradation products. This protocol provides a valuable tool for quality control in both research and manufacturing environments, ensuring the integrity of this important chemical intermediate.
References
-
Unger, P. D., & Friedman, M. A. (1979). High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. Journal of Chromatography A, 174(2), 379–384. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2012). Development and validation of a stability-indicating HPLC method for the determination of cefcapene pivoxil. Journal of Chromatographic Science, 50(8), 713–720. [Link]
- Google Patents. (n.d.).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
Application Note: 1H and 13C NMR Characterization of Aromatic Polyamides Derived from 3,4-Diamino-5-methylbenzoic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in polymer science, providing unparalleled insights into molecular structure, composition, and dynamics.[1][2] For novel aromatic polyamides, such as those synthesized from 3,4-Diamino-5-methylbenzoic acid, NMR is indispensable for confirming successful polymerization, elucidating monomer connectivity, and identifying end-groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed ¹H and ¹³C NMR characterization of these polymers. We will delve into the causality behind experimental choices, present step-by-step protocols, and offer insights into spectral interpretation, ensuring a robust and self-validating analytical workflow.
The polymerization of this compound results in a polyamide with a unique combination of aromatic and methyl functionalities. The structural integrity of this polymer is critical for its performance in various applications, including high-performance materials and drug delivery systems. NMR spectroscopy allows for the precise verification of the amide bond formation and the overall polymer architecture.[3][4]
I. The Chemistry of Polymerization and the Role of NMR
The synthesis of polyamides from this compound can proceed through self-polycondensation, where the amine and carboxylic acid groups of the monomer react to form amide linkages. This process theoretically results in a linear polymer chain. NMR spectroscopy is crucial for confirming the successful conversion of the monomer into the polymer by observing the disappearance of the monomer's amine and carboxylic acid signals and the appearance of characteristic amide proton and carbonyl carbon signals in the polymer's spectra.
Below is a conceptual workflow for the synthesis and subsequent NMR characterization of the polyamide derived from this compound.
Caption: Workflow from monomer to NMR-based structural confirmation.
II. Experimental Protocol: NMR Sample Preparation and Data Acquisition
A. Rationale for Solvent Selection:
The choice of solvent is critical for obtaining high-resolution NMR spectra of polymers.[5] Aromatic polyamides are often poorly soluble in common organic solvents due to their rigid backbones and strong interchain hydrogen bonding.[6] Therefore, highly polar aprotic solvents are typically required.
-
Recommended Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can effectively solvate the polyamide chains and has a well-characterized residual solvent peak. Other potential solvents include N,N-dimethylacetamide-d₉ (DMAc-d₉) and N-methyl-2-pyrrolidone-d₉ (NMP-d₉).[7] For some semi-aromatic polyamides, a mixture of trifluoroethanol and a deuterated solvent like chloroform-d (CDCl₃) can also be effective in breaking up polymer aggregates and improving spectral resolution.[8][9]
B. Sample Preparation Protocol:
-
Drying: Ensure the polymer sample is thoroughly dried under vacuum to remove any residual solvents or water, which can interfere with the NMR spectrum.
-
Weighing: Accurately weigh 10-20 mg of the purified polyamide into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Solubilization: Cap the NMR tube and gently agitate it. Sonication or gentle heating (e.g., 50-60 °C) may be necessary to fully dissolve the polymer. Ensure the solution is homogeneous and free of any visible particles before analysis.
C. NMR Data Acquisition Parameters:
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and polymer characteristics.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 14 ppm | 0 to 200 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 25 °C (or higher for better solubility) | 25 °C (or higher for better solubility) |
III. Spectral Interpretation: A Detailed Analysis
A. ¹H NMR Spectral Analysis:
The ¹H NMR spectrum provides valuable information about the proton environments in the polymer. The transition from monomer to polymer is clearly evidenced by the shift and disappearance of specific proton signals.
Caption: Key ¹H NMR signal changes from monomer to polymer.
Expected Chemical Shifts for the Polymer:
| Proton Type | Expected Chemical Shift (ppm) | Rationale for Shift/Appearance |
| Amide (N-H) | 9.5 - 10.5 | The formation of the amide bond results in a highly deshielded proton, which appears significantly downfield. This is a key indicator of successful polymerization.[6] |
| Aromatic (H-2, H-6) | 7.0 - 8.0 | These protons on the benzene ring will experience a change in their electronic environment upon polymerization, typically shifting downfield due to the electron-withdrawing nature of the amide group. |
| Methyl (CH₃) | 2.0 - 2.5 | The methyl protons are relatively shielded and will likely show a minor shift upon polymerization. |
Disappearance of Monomer Signals:
-
Amine (NH₂): The broad signals corresponding to the two amine groups of the monomer (typically in the range of 4-6 ppm in DMSO-d₆) should be absent in the polymer spectrum.
-
Carboxylic Acid (COOH): The highly deshielded and often broad signal of the carboxylic acid proton (typically >12 ppm in DMSO-d₆) should also disappear upon successful polymerization.[10]
B. ¹³C NMR Spectral Analysis:
The ¹³C NMR spectrum offers a more detailed look at the carbon skeleton of the polymer.[1]
Expected Chemical Shifts for the Polymer:
| Carbon Type | Expected Chemical Shift (ppm) | Rationale for Shift/Appearance |
| Amide Carbonyl (C=O) | 165 - 175 | The appearance of a signal in this region is a definitive marker of amide bond formation.[11][12] |
| Aromatic (C-1, C-3, C-4) | 130 - 150 | The carbons directly attached to the amide nitrogen and carbonyl group will be significantly affected, showing downfield shifts. |
| Aromatic (C-2, C-5, C-6) | 110 - 130 | The other aromatic carbons will also experience shifts due to the change in substituents. |
| Methyl (CH₃) | 15 - 25 | The methyl carbon signal is expected in the aliphatic region. |
Disappearance of Monomer Signals:
-
Carboxylic Acid Carbonyl (C=O): The carbonyl carbon of the monomer's carboxylic acid group (typically around 167-170 ppm) will be replaced by the amide carbonyl signal.
IV. Advanced NMR Techniques for Deeper Structural Insights
For more complex polymer structures or to resolve overlapping signals, advanced 2D NMR techniques can be employed.[13][14]
-
COSY (Correlation Spectroscopy): Helps establish proton-proton coupling networks, confirming the connectivity of protons within the aromatic ring and potentially between the amide proton and adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity across the amide bond.
-
DOSY (Diffusion-Ordered Spectroscopy): Can be used to differentiate polymer chains from any remaining small molecule impurities based on their different diffusion coefficients.[1]
V. Concluding Remarks
The meticulous application of ¹H and ¹³C NMR spectroscopy is fundamental to the successful characterization of polyamides derived from this compound. By carefully selecting the appropriate solvent, optimizing acquisition parameters, and understanding the expected spectral changes upon polymerization, researchers can confidently verify the structure of their synthesized polymers. The protocols and interpretive guidelines presented in this application note provide a robust framework for achieving accurate and reliable results, thereby ensuring the scientific integrity of subsequent material property evaluations and applications.
References
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra for (a) aromatic polyamide 4a 0 -2 (iPr-CDI/MDI/IA = 1/10/10) and (b) aryl-aliphatic polyamide 4e 0 (iPr-CDI/MDI/AZA= 1/10/10). Retrieved from [Link]
-
Komber, H., Voit, B., Monticelli, O., & Russo, S. (n.d.). 1 H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. ACS Publications. Retrieved from [Link]
-
Patsnap. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. Retrieved from [Link]
-
Tokar, A. V. (2022, October 31). NMR SPECTRAL PARAMETERS OF THE SYSTEMS BASED ON AROMATIC POLYAMIDES: THE QUANTUM-CHEMICAL INTERPRETATION FOR THE SOLVATION EFFECTS OF MEDIUM. Journal of Chemistry and Technologies. Retrieved from [Link]
-
The University of Southern Mississippi. (n.d.). Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy. The Aquila Digital Community. Retrieved from [Link]
-
Komber, H., & Voit, B. (2001, June 23). 1H and 13C NMR spectra of a hyperbranched aromatic polyamide from p-phenylenediamine and trimesic acid. Semantic Scholar. Retrieved from [Link]
-
ACS Publications. (2025, March 3). Recent Advances and Applications of NMR Techniques in Plastic Characterizations. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Trends and Challenges in NMR Spectroscopy for Advanced Polymeric Materials Characterization. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties. Retrieved from [Link]
-
ScienceDirect. (2001, March 1). Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11, 12, 66, 69, 610 and 612) and Several Commercial Copolymers. Retrieved from [Link]
-
(n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data for polyamides. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Western Sydney University. (2025, August 29). Analyzing the Chemical Stability of Bio‐Based Polyamide Resins via Solubility Parameters, NMR Spectroscopy and Capillary Elect. Research Profiles and Repository. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR Of Polymer Materials - Q&A. Magnetic Resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H- and 13 C-NMR spectra of model compound. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Retrieved from [Link]
-
R Discovery. (2013, January 25). 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2020, April). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Solution 13C NMR spectroscopy of polyamide homopolymers (nylons 6, 11, 12, 66, 69, 610 and 612) and several commercial copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]
-
NIH. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). C-13-NMR analysis of chain microstructure of copolyimides on the basis of 2,2-bis[(3,4-dicarboxyphenoxyl)-phenyl]-propane dianhydride synthesized in molten benzoic acid. Retrieved from [Link]
-
White Rose Research Online. (2023, April 3). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]
- 6. Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 10. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 14. measurlabs.com [measurlabs.com]
Application Note: 3,4-Diamino-5-methylbenzoic Acid as a Versatile Monomer for High-Performance Heat-Resistant Polymers
Abstract: This document provides a detailed technical guide for researchers and material scientists on the application of 3,4-Diamino-5-methylbenzoic acid in the synthesis of advanced heat-resistant polymers. We explore its utility as a quintessential A-B type monomer for producing Polybenzimidazoles (PBIs) and as a functional diamine for creating advanced Polyimides (PIs). This note elucidates the underlying chemical principles, provides field-tested, step-by-step synthesis protocols, and outlines expected material properties and characterization methodologies.
Introduction: The Quest for Thermal Stability
High-performance polymers are critical enablers for technologies operating under extreme conditions, such as in the aerospace, electronics, and automotive industries.[1] Among these materials, aromatic heterocyclic polymers, particularly Polybenzimidazoles (PBIs) and Polyimides (PIs), are renowned for their exceptional thermal and oxidative stability, chemical resistance, and robust mechanical properties.[2][3]
The performance of these polymers is intrinsically linked to the molecular structure of their monomeric building blocks. This compound (DMABA) is a uniquely functionalized aromatic compound poised for creating next-generation heat-resistant materials.[4] Its structure features:
-
An ortho-diamine moiety (1,2-diamino functionality), which is the cornerstone for forming the stable imidazole ring in PBIs.
-
A carboxylic acid group, which serves as the second reactive site for polycondensation.
-
A methyl group substituent, which can disrupt polymer chain packing, potentially enhancing solubility and processability without significantly compromising thermal stability.[4][5]
This combination of reactive sites in a single molecule (an A-B monomer) allows for direct self-polymerization into PBIs, while the diamine functionality enables its use as a co-monomer in polyimide synthesis, introducing valuable pendant carboxylic acid groups for further functionalization.
Core Application: Self-Polymerization into Polybenzimidazole (PBI)
The most direct application of DMABA is its self-condensation to form a methyl-substituted polybenzimidazole. This process leverages the intramolecular reaction between the ortho-diamine and carboxylic acid groups at high temperatures to form the highly stable, fused imidazole ring system that constitutes the polymer backbone.[6][7]
Synthesis Principle & Reaction Scheme
The polymerization is typically conducted in polyphosphoric acid (PPA), which serves as both a solvent and a dehydrating agent, facilitating the cyclodehydration reaction that forms the imidazole ring. The reaction proceeds via a polycondensation mechanism, releasing two molecules of water for each repeating unit formed.
Caption: Self-polycondensation of DMABA to form a methyl-substituted PBI.
Detailed Experimental Protocol: PBI Synthesis
This protocol describes a robust method for synthesizing high-molecular-weight PBI from DMABA.
Materials & Equipment:
-
This compound (DMABA), high purity (>98%)
-
Polyphosphoric acid (PPA), 115% P₂O₅ content
-
Phosphorus pentoxide (P₂O₅)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ammonium hydroxide solution (10%)
-
Methanol
-
Three-neck round-bottom flask with a high-torque mechanical stirrer, nitrogen inlet/outlet, and a stopper
-
Heating mantle with a temperature controller
-
High-vacuum line and vacuum oven
Procedure:
-
Monomer Preparation: Dry the DMABA monomer in a vacuum oven at 80°C for 12-24 hours before use to remove any adsorbed moisture.
-
Reaction Setup: Assemble the reaction flask, ensuring all glassware is flame-dried and cooled under a stream of dry nitrogen. Equip the flask with the mechanical stirrer and maintain a positive nitrogen pressure throughout the reaction.
-
PPA Preparation: In the reaction flask, add PPA (e.g., 100 g). To ensure a strongly dehydrating environment, add an additional amount of P₂O₅ to adjust the P₂O₅ content to ~84-86%. Heat the mixture to 100°C with stirring for 1-2 hours until a clear, homogenous solution is formed.
-
Monomer Addition: Cool the PPA to ~80°C. Slowly add the dried DMABA monomer (e.g., 10 g) to the stirring PPA solution. The addition should be portion-wise to control any exotherm and ensure complete dissolution.
-
Polymerization Staging (Causality):
-
Stage 1 (120-140°C, 4-6 hours): Slowly heat the reaction mixture. This initial low-temperature stage allows for the formation of oligomers and ensures the reaction proceeds homogeneously without premature precipitation.
-
Stage 2 (180-200°C, 8-12 hours): Increase the temperature to promote the cyclodehydration reaction and build molecular weight. The viscosity of the solution will increase significantly, and the mechanical stirrer must have sufficient torque to maintain agitation. This is the primary stage for imidazole ring formation.
-
Stage 3 (200-220°C, 3-5 hours): A final, higher-temperature push ensures the reaction goes to completion, maximizing the degree of polymerization. The solution should be extremely viscous, often forming a "stirrable solid."
-
-
Polymer Precipitation and Isolation:
-
Cool the reactor to ~100°C. While still hot and viscous, carefully extrude the polymer solution as a thin stream into a large volume of vigorously stirred deionized water. This will precipitate the polymer as fibrous strands or a coarse powder.
-
Macerate the polymer in a blender to increase surface area.
-
-
Purification:
-
Filter the crude polymer and wash it extensively with deionized water until the filtrate is neutral (pH ~7).
-
To remove any residual PPA, stir the polymer in a 10% ammonium hydroxide solution overnight. This step is critical as residual acid can compromise thermal stability.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
Finally, wash with methanol to aid in water removal.
-
-
Drying: Dry the purified PBI polymer in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.
Expected Properties & Characterization
The resulting methyl-substituted PBI is expected to be a light-brown to dark-brown powder with excellent thermal stability.
| Property | Expected Value / Observation | Technique |
| Structure Confirmation | Disappearance of N-H (~3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. Appearance of broad imidazole N-H (~3100-3400 cm⁻¹) and C=N (~1630 cm⁻¹) stretches. | FTIR Spectroscopy |
| Thermal Stability | 5% Weight Loss Temp (Td5): >500 °C in N₂. The robust imidazole ring system imparts exceptionally high thermal stability.[8] | TGA |
| Glass Transition Temp. | Tg: >400 °C. The methyl group may slightly lower the Tg compared to the unsubstituted analog by disrupting chain packing, but it will remain very high.[1] | DSC / DMA |
| Solubility | Expected to be soluble in polar aprotic solvents like DMAc, NMP, and DMSO, particularly upon addition of LiCl. The methyl group is intended to improve solubility over unsubstituted PBIs.[5] | Visual Inspection |
| Inherent Viscosity | 0.8 - 2.0 dL/g (in 98% H₂SO₄ at 30°C). This is a reliable indicator of achieving high molecular weight. | Viscometry |
Secondary Application: Functional Diamine for Polyimide (PI) Synthesis
DMABA can also serve as a diamine monomer, reacting with aromatic tetracarboxylic dianhydrides. This approach yields a polyimide with a pendant carboxylic acid group on every other aromatic ring, offering a site for cross-linking, grafting, or modifying properties like hydrophilicity.
Synthesis Principle & Workflow
The synthesis follows the classical two-step procedure for polyimides.[9][10] First, the diamine and a dianhydride react at room temperature in a polar aprotic solvent to form a high-molecular-weight poly(amic acid) (PAA) precursor. This soluble PAA is then converted to the final, insoluble polyimide via thermal or chemical cyclodehydration (imidization).
Caption: Workflow for synthesizing a functionalized polyimide from DMABA.
Protocol Outline: Polyimide Synthesis
-
PAA Synthesis: In a dry, nitrogen-purged flask, dissolve an equimolar amount of DMABA in anhydrous DMAc. Slowly add a stoichiometric equivalent of a dianhydride (e.g., 6FDA) in portions. Allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high-molecular-weight PAA.[10]
-
Film Formation: Cast the viscous PAA solution onto a clean glass plate.
-
Thermal Imidization: Place the cast film in a programmable oven. Heat the film in a staged cycle, for example: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C. This gradual heating removes the solvent and facilitates the cyclization to the imide structure while minimizing stress in the final film.
-
Characterization: The final film can be characterized by FTIR to confirm imidization (appearance of imide peaks at ~1780 and 1720 cm⁻¹) and by TGA/DSC to assess thermal properties.[3][11] The Tg and thermal stability will be highly dependent on the chosen dianhydride.
Safety and Handling
-
This compound: Handle as a typical aromatic amine. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts vigorously with water. Handle only in a fume hood with heavy-duty gloves and full face protection.
-
Solvents (DMAc, NMP): These are polar aprotic solvents. Handle in a well-ventilated fume hood. Refer to their specific Safety Data Sheets (SDS) for detailed handling information.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of heat-resistant polymers. Its A-B molecular architecture provides a direct and efficient route to high-performance polybenzimidazoles with potentially enhanced processability. Furthermore, its utility as a functional diamine opens pathways to novel polyimides with tunable properties via their pendant carboxylic acid groups. The protocols and data presented herein provide a solid foundation for researchers to explore and innovate with this promising building block in the field of advanced materials.
References
- Harris, F. W., et al. Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. Polymer.
-
ResearchGate. Synthesis and designation of DABA-containing 6FDA-polyimides. Available at: [Link]
-
ResearchGate. Polyphenylenebenzimidazoles. Available at: [Link]
-
Koyon. (2026). What are the thermal properties of the polymers formed by acids and diamine?. Available at: [Link]
-
PMC (NIH). (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Available at: [Link]
-
DTIC. Synthesis of Polybenzimidazoles from Monomers Containing Flexible Linkages. Available at: [Link]
-
ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Available at: [Link]
-
ResearchGate. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Available at: [Link]
-
MDPI. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Available at: [Link]
-
ResearchGate. (1998). Thermostable aromatic poly(1,3,4-oxadiazole)s from multi-ring flexible diacids. Available at: [Link]
-
MDPI. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Available at: [Link]
-
ResearchGate. Thermal properties of polymers and starting materials. Available at: [Link]
- Google Patents. US3509108A - Preparation of polybenzimidazoles.
-
PubMed. (2022). Synthesis of Aromatic Polyimides Based on 3,4'-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Available at: [Link]
-
PMC (NIH). (2024). Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. Available at: [Link]
-
J-STAGE. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Available at: [Link]
-
ETFLIN. (2022). Thermal Behavior of Polymers in Solid-State. Available at: [Link]
-
Semantic Scholar. Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Available at: [Link]
Sources
- 1. koyonchem.com [koyonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. US3509108A - Preparation of polybenzimidazoles - Google Patents [patents.google.com]
- 8. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation | MDPI [mdpi.com]
- 12. fishersci.com [fishersci.com]
Procedure for the preparation of high-molecular-weight PBI from 3,4-Diamino-5-methylbenzoic acid
Application Note & Protocol
Title: A Robust Protocol for the Synthesis of High-Molecular-Weight Methyl-Substituted Poly(2,5-benzimidazole) via Direct Polymerization of 3,4-Diamino-5-methylbenzoic Acid
Abstract & Introduction
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal stability, high glass transition temperatures, and excellent chemical resistance. These properties make them ideal for demanding applications, including proton exchange membranes in high-temperature fuel cells, fire-retardant textiles, and advanced composite materials.[1] The synthesis of PBI is typically achieved through the polycondensation of aromatic tetraamines with dicarboxylic acids. An alternative and highly efficient route involves the self-polymerization of AB-type monomers, such as 3,4-diaminobenzoic acid (DABA), which inherently ensures perfect stoichiometry and simplifies the production of high-molecular-weight polymers.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of a high-molecular-weight PBI derivative using this compound as the monomer. The introduction of a methyl group onto the polymer backbone is a strategic modification aimed at tuning the final material properties.[4] Specifically, the methyl substituent can disrupt chain packing, which may enhance the solubility of the polymer in organic solvents, thereby improving its processability without significantly compromising its outstanding thermal stability.[5]
We present a comprehensive methodology employing polyphosphoric acid (PPA) as both the solvent and the dehydrating condensation agent. The protocol covers monomer handling, a detailed step-by-step polymerization procedure, polymer purification, and key analytical techniques for characterization. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development seeking to synthesize and evaluate novel PBI-based materials.
Reaction Principle and Mechanism
The synthesis proceeds via a step-growth polycondensation reaction. The this compound monomer contains both nucleophilic amine groups and an electrophilic carboxylic acid group. In the presence of a strong dehydrating agent and solvent like polyphosphoric acid (PPA) at elevated temperatures, the molecules undergo intermolecular condensation. The reaction involves the formation of an amide linkage followed by a rapid, acid-catalyzed cyclodehydration to form the stable benzimidazole ring. This process repeats, extending the polymer chain to achieve a high degree of polymerization.
The critical role of PPA is twofold:
-
Solvent: It provides a liquid medium capable of dissolving both the monomer and the growing polymer chains at high temperatures.
-
Condensing Agent: As a powerful dehydrating agent, PPA actively removes the water molecules generated during the cyclization step, driving the equilibrium towards the formation of the polymer, which is essential for achieving high molecular weights.[3]
The overall reaction scheme is depicted below.
Figure 1: Chemical scheme for the polycondensation of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Example | Notes |
| This compound | 37901-95-4 | >98% | BenchChem | Monomer purity is critical for high molecular weight.[3] Recrystallize if necessary. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | 115% P₂O₅ assay | Sigma-Aldrich | Highly corrosive and hygroscopic. Handle with extreme care. |
| Phosphorus Pentoxide (P₂O₅) | 1314-56-3 | >98% | Sigma-Aldrich | Used to adjust PPA concentration if needed. Potent desiccant. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Reagent Grade | Fisher Scientific | For neutralization. |
| Methanesulfonic Acid (MSA) | 75-75-2 | >99% | Sigma-Aldrich | For viscosity measurements. Corrosive. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Anhydrous, >99.8% | Sigma-Aldrich | Potential solvent for characterization. |
| Deionized Water | 7732-18-5 | 18 MΩ·cm | - | For precipitation and washing. |
| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 | High Purity (99.99%) | - | For maintaining an inert atmosphere. |
Equipment
-
Four-neck round-bottom flask (250 mL or 500 mL)
-
High-torque mechanical overhead stirrer with a glass stir rod and paddle
-
Heating mantle with a temperature controller
-
Nitrogen/Argon gas inlet and outlet (bubbler)
-
Calcium chloride drying tube
-
Soxhlet extraction apparatus
-
High-capacity blender or homogenizer
-
Vacuum oven
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
Experimental Workflow and Protocols
The overall procedure involves the controlled heating of the monomer in PPA under an inert atmosphere, followed by precipitation, extensive washing, and drying of the final polymer.
Figure 2: Step-by-step workflow for the synthesis and characterization of methyl-PBI.
Protocol: Synthesis of Methyl-PBI
CAUTION: This procedure involves corrosive acids and high temperatures. Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Reactor Setup:
-
Assemble the four-neck flask with the mechanical stirrer, gas inlet, and an outlet connected to a calcium chloride drying tube and then a bubbler.
-
Ensure the stirrer can handle high-viscosity media. A robust seal at the stirrer entry point is crucial.
-
Flame-dry the entire apparatus under vacuum or a strong inert gas flow to remove all traces of moisture. Allow to cool to room temperature under a positive pressure of N₂ or Ar.
-
-
Preparation of Polymerization Medium:
-
Under a positive N₂ flow, add polyphosphoric acid (PPA) to the reaction flask. The amount should be calculated to yield a final polymer concentration of 5-10 wt%.
-
Rationale: Lower concentrations (<5%) may not achieve sufficient molecular weight, while higher concentrations (>10%) can become too viscous to stir effectively, leading to localized overheating and non-uniform polymer.[3]
-
-
For a 10 g monomer batch, approximately 100-150 g of PPA is a good starting point.
-
-
Monomer Addition and Initial Heating:
-
Begin gentle stirring (50-100 RPM) and slowly add the this compound powder to the PPA over 30-60 minutes.
-
Once the monomer is added, heat the mixture to 140°C and hold for 1-2 hours, or until the monomer is fully dissolved.
-
Rationale: This initial low-temperature stage ensures complete and uniform dissolution of the monomer before the onset of significant polymerization, preventing the formation of inhomogeneous material.[2]
-
-
-
Polymerization Stage:
-
After complete dissolution, slowly increase the temperature to 220°C over approximately 1 hour.
-
Maintain the reaction at 220°C for 2-4 hours.[2]
-
Observation: As the polymerization proceeds, the solution will become progressively darker (typically dark brown or black) and significantly more viscous. The "Weissenberg effect" (polymer climbing the stirrer rod) is a strong indicator of the formation of a high-molecular-weight polymer.
-
Adjust the stirring speed as needed to maintain good mixing without stalling the motor.
-
-
Polymer Precipitation and Collection:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. The mixture will be extremely viscous.
-
In a separate large beaker, place a significant excess of deionized water (at least 10x the volume of the PPA mixture).
-
Slowly and carefully pour the hot, viscous polymer solution into the water while vigorously stirring with a mechanical stirrer or blender. This will precipitate the polymer as fibrous strands or a fine powder.
-
Rationale: Rapid precipitation into a non-solvent breaks up the viscous acid solution, allowing for effective separation and subsequent purification of the polymer.[2]
-
-
Continue blending/stirring for 1-2 hours to break down the polymer into a slurry and wash away the bulk of the PPA.
-
Collect the solid polymer by vacuum filtration.
-
-
Purification and Neutralization:
-
Transfer the collected polymer back into a large beaker of deionized water and stir for several hours. Filter again. Repeat this washing step 2-3 times.
-
Create a 5 wt% aqueous solution of sodium bicarbonate. Resuspend the polymer in this solution and stir for 12-24 hours to neutralize any remaining acidic residues trapped within the polymer matrix.[2]
-
Filter the polymer and wash repeatedly with deionized water until the filtrate is neutral (pH ≈ 7).
-
For ultimate purity, perform a Soxhlet extraction of the polymer powder with deionized water for 48 hours.[2]
-
-
Drying:
-
Dry the purified, fibrous polymer in a vacuum oven at 80°C for 24 hours, then increase to 120°C for another 24 hours to remove all residual water.
-
The final product should be a light brown or tan fibrous solid.
-
Characterization and Expected Results
Proper characterization is essential to validate the synthesis of high-molecular-weight methyl-PBI.
| Technique | Purpose | Expected Results & Key Features |
| FTIR Spectroscopy | Structural Confirmation | - Disappearance of monomer -NH₂ and -COOH bands.- Appearance of a broad N-H stretch (~3600-3100 cm⁻¹).- Characteristic imidazole ring vibrations at ~1630 cm⁻¹ (C=N) and ~1450 cm⁻¹. |
| Inherent Viscosity | Molecular Weight Estimation | - Measured in 96% H₂SO₄ or MSA (0.5 g/dL at 30°C).- Values >1.5 dL/g are indicative of high molecular weight suitable for film/fiber formation.[2] |
| Thermogravimetric Analysis (TGA) | Thermal Stability Assessment | - Onset of decomposition (Td5%) > 500°C in N₂ atmosphere, demonstrating exceptional thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | - A high Tg, typically > 400°C, characteristic of rigid-rod PBI polymers. |
| Solubility Testing | Assess Processability | - Expected to be insoluble in common organic solvents (THF, acetone).- Should be soluble in strong acids (H₂SO₄, MSA).- May exhibit improved solubility in polar aprotic solvents (DMAc, NMP) compared to unsubstituted PBI.[5] |
Troubleshooting
-
Low Viscosity/Molecular Weight:
-
Cause: Impure monomer or presence of moisture in the reaction.
-
Solution: Recrystallize the monomer before use. Ensure the reaction apparatus is scrupulously dry and maintain a positive inert gas pressure throughout the synthesis.
-
-
Incomplete Polymer Dissolution in Acid for Characterization:
-
Cause: Extremely high molecular weight or potential cross-linking side reactions.
-
Solution: Gently warm the acid/polymer mixture (e.g., 50°C for MSA) to aid dissolution.[2] Ensure the polymerization temperature did not significantly exceed 220°C.
-
-
Dark, Brittle Product:
-
Cause: Oxidation or thermal degradation during polymerization.
-
Solution: Ensure the inert atmosphere is maintained. Check for leaks in the setup. Avoid exceeding the recommended polymerization temperature and time.
-
References
- Google. (2026). Current time information in Miami, FL, US.
- Google Patents. (n.d.). US7388035B2 - Method for preparing poly(2,5-benzimidazole).
- Kim, S., & Kim, J. (n.d.). Fabrication of Tri-Directional Poly(2,5-benzimidazole) Membrane Using Direct Casting for Vanadium Redox Flow Battery. National Institutes of Health.
- Ponomarev, I. I., et al. (2020). New possibilities for the synthesis of high-molecular weight poly(2,5(6)-benzimidazole) and studies of its solutions in DMSO-based complex organic solvent. Russian Chemical Bulletin, 69(12), 2320-2325.
- Kaneko, T., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega.
- BenchChem. (n.d.). This compound | CAS 37901-95-4.
- Taylor & Francis Online. (n.d.). Characterization of Nitro-Substituted Polybenzimidazole Synthesized by the Reaction with Nitric Acid.
Sources
- 1. US7388035B2 - Method for preparing poly(2,5-benzimidazole) - Google Patents [patents.google.com]
- 2. Fabrication of Tri-Directional Poly(2,5-benzimidazole) Membrane Using Direct Casting for Vanadium Redox Flow Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Enhancing Polymer Properties through Modification with 3,4-Diamino-5-methylbenzoic acid
Introduction
In the realm of materials science and drug development, the precise tuning of polymer properties is paramount. This guide provides an in-depth exploration of the use of 3,4-Diamino-5-methylbenzoic acid as a strategic modifying agent to enhance the performance of existing polymer systems. This multifunctional aromatic compound, with its vicinal amino groups and a carboxylic acid moiety, offers a versatile platform for introducing desirable characteristics such as improved thermal stability, altered solubility, and enhanced mechanical strength. The presence of the methyl group on the benzene ring provides an additional lever to subtly influence inter-chain interactions and, consequently, the macroscopic properties of the modified polymer.[1]
This document will detail the mechanistic basis for these property enhancements and provide robust, step-by-step protocols for the post-polymerization modification of two common classes of polymers: those containing epoxy functionalities and polyesters. Furthermore, comprehensive analytical procedures for the thorough characterization of the resulting modified polymers will be presented.
Scientific Rationale: The "Why" Behind the Modification
The decision to incorporate this compound into a polymer backbone is driven by the desire to impart specific functionalities that enhance the material's performance for a given application. The key to this lies in the unique chemical architecture of the molecule.
-
Enhanced Thermal and Mechanical Properties: The rigid aromatic structure of the diaminobenzoic acid, when integrated into a polymer chain, can significantly increase the glass transition temperature (Tg) and overall thermal stability. This is due to the restriction of segmental motion of the polymer chains. The introduction of the methyl group can further influence chain packing and intermolecular interactions, in some cases leading to an increase in the softening temperature of the polymer.[1][2] The diamino functionality allows for the formation of strong, cross-linked networks, particularly in epoxy systems, which directly contributes to increased mechanical strength and rigidity.[2][3][4][5]
-
Tunable Solubility and Processability: The carboxylic acid group introduces polarity, which can be leveraged to alter the solubility of the host polymer in various solvents. This can be particularly advantageous in applications requiring solution-based processing or in the development of materials with specific surface properties.
-
Biocompatibility and Drug Conjugation: For drug development professionals, the amino and carboxylic acid groups serve as reactive handles for the covalent attachment of therapeutic agents, targeting ligands, or imaging moieties. This allows for the creation of sophisticated polymer-drug conjugates with tailored release profiles and biological activities.
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful technique that allows for the functionalization of existing polymers, thereby avoiding the complexities of synthesizing entirely new monomers and polymers.[6][7] Here, we focus on two widely applicable strategies for incorporating this compound.
Modification of Epoxy-Functional Polymers
The reaction between an amine and an epoxy group is a cornerstone of polymer chemistry, leading to the formation of a robust β-hydroxyamine linkage.[3][4][8][9][10] This reaction is highly efficient and can be carried out under relatively mild conditions.
The primary amine groups of this compound act as nucleophiles, attacking the electrophilic carbon of the epoxy ring. This results in the opening of the epoxide and the formation of a covalent bond. Given the presence of two primary amine groups, crosslinking between polymer chains can occur, leading to the formation of a durable thermoset network.
Caption: Amine-Epoxy reaction workflow.
Materials:
-
Epoxy-functionalized polymer (e.g., a glycidyl methacrylate-based copolymer)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Reaction vessel with magnetic stirrer and condenser
-
Precipitation solvent (e.g., methanol, deionized water)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known quantity of the epoxy-functionalized polymer in anhydrous DMF in the reaction vessel under an inert atmosphere. Stir until the polymer is fully dissolved.
-
Reagent Addition: In a separate container, dissolve this compound in a minimal amount of anhydrous DMF.
-
Reaction: Slowly add the solution of this compound to the polymer solution at room temperature. The molar ratio of diamine to epoxy groups should be carefully controlled to achieve the desired degree of modification and crosslinking. A common starting point is a 1:2 molar ratio of diamine to epoxy groups.
-
Heating: Heat the reaction mixture to 60-80°C and maintain for 4-24 hours under an inert atmosphere. The reaction progress can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the epoxy ring vibration.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol) with vigorous stirring to precipitate the modified polymer.
-
Washing: Collect the precipitate by filtration and wash thoroughly with fresh non-solvent to remove unreacted diamine and residual DMF.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60°C until a constant weight is achieved.
Modification of Polyesters
Polyesters can be modified through a process known as aminolysis, where the ester linkages are cleaved by an amine.[11][12] This reaction results in the formation of an amide bond and a hydroxyl group, effectively grafting the diamine onto the polyester backbone.
The nucleophilic amine groups of this compound attack the electrophilic carbonyl carbon of the ester group in the polyester chain. This leads to the scission of the ester bond and the formation of a more stable amide linkage.
Caption: Polyester aminolysis workflow.
Materials:
-
Polyester film (e.g., Polyethylene terephthalate - PET)
-
This compound
-
Solvent (e.g., 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP))
-
Deionized water
-
Ethanol
-
Reaction vessel with temperature control
-
Ultrasonic bath (optional)
Procedure:
-
Cleaning: Thoroughly clean the polyester film by sonicating in ethanol and then deionized water to remove any surface contaminants. Dry the film completely.
-
Reaction Solution: Prepare a solution of this compound in the chosen solvent. The concentration will depend on the desired degree of surface modification. A starting concentration of 5-10% (w/v) is recommended.
-
Immersion: Immerse the cleaned and dried polyester film in the diamine solution.
-
Reaction: Heat the solution to 50-70°C and maintain for 1-6 hours. The reaction time will influence the depth of modification.
-
Washing: Remove the film from the reaction solution and wash it extensively with the pure solvent to remove any unreacted diamine. Follow this with thorough rinsing with deionized water.
-
Drying: Dry the surface-modified polyester film under vacuum or in a stream of inert gas.
Characterization of Modified Polymers
A comprehensive suite of analytical techniques is essential to confirm the successful modification and to understand the changes in the polymer's properties.[13][14]
| Property to be Analyzed | Recommended Analytical Technique(s) | Information Obtained |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of covalent attachment of the diamine through the appearance of new characteristic peaks (e.g., N-H, C=O of the amide) and disappearance or reduction of initial functional group peaks (e.g., epoxy). |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Changes in molecular weight and polydispersity index (PDI) upon modification. Crosslinking will lead to a significant increase in molecular weight. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature. An increase in Tg and decomposition temperature indicates enhanced thermal stability. |
| Surface Properties | Contact Angle Measurement, X-ray Photoelectron Spectroscopy (XPS) | Assessment of changes in surface hydrophilicity/hydrophobicity. XPS provides elemental composition of the surface, confirming the presence of nitrogen from the grafted diamine. |
| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | Measurement of tensile strength, Young's modulus, and elongation at break. DMA provides information on the viscoelastic properties of the material. |
Expected Impact on Polymer Properties: A Quantitative Perspective
The incorporation of aromatic diamines, particularly those with substituents, can have a predictable and quantifiable impact on polymer properties.
| Property | Expected Change upon Modification | Rationale |
| Glass Transition Temp. (Tg) | Increase | The rigid aromatic rings restrict chain mobility.[2] |
| Tensile Strength | Increase | Crosslinking in epoxy systems and increased intermolecular forces due to hydrogen bonding from the amide groups.[2][5] |
| Solubility in Polar Solvents | Increase | The introduction of polar carboxylic acid and amine/amide functionalities. |
| Gas Permeability (in some cases) | Can be tuned | The introduction of bulky side groups can disrupt chain packing, creating more free volume and potentially increasing permeability.[15] |
Conclusion
The use of this compound as a modifying agent offers a sophisticated and effective strategy for tailoring the properties of a wide range of polymers. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile molecule in their specific applications. By understanding the underlying chemical principles and employing rigorous characterization, novel materials with precisely engineered properties can be developed to meet the demands of advanced technologies.
References
- The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 28). [Source details not fully available]
- The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 16). [Source details not fully available]
- AMINE CURED-EPOXY M
- Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction.
- Epoxy Curing Agents - Part 1: Amines. (2022, July 11).
- Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. (2022, April 11).
- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption.
- Investigation of aminolysis routes on PET fabrics using different amine‐based materials. [Source details not fully available]
- Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- Effect of methyl group substitution in diamine and copolymer composition on physical properties and thermal stability of 6 FDA based copolyimides.
- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Semantic Scholar.
- Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. (2018, March 27).
- Aminolysis of Poly-3-Hydroxybutyrate in N,N-Dimethylformamide and 1,4-Dioxane and Form
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications.
- Surface Modification of Polymers: Methods and Applications.
- Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. [Source details not fully available]
- The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. Iranian Journal of Chemical Engineering (IJChE).
- Post-polymerization functionalization of polyolefins. (2005, March). PubMed.
- Functional Polymers by Post-Polymerization Modification.
- Functionalization and Modification of Polyethylene Terephthalate Polymer by AgCl Nanoparticles under Ultrasound Irradiation as Bactericidal. (2022, May 31).
- (PDF) Surface Modification of Polymers: Methods and Applications.
- Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.
- The Effect of Methyl Functional Group on Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. Iranian Journal of Chemical Engineering (IJChE).
- Enhancing Material Properties: A Comprehensive Guide to Polymer Surface Modification. [Source details not fully available]
- Functionalization of PET with Phosphazene Grafted Graphene Oxide for Synthesis, Flammability, and Mechanism. MDPI.
- Efficient Approach for Direct Robust Surface Grafting of Polyethyleneimine onto a Polyester Surface during Moulding. MDPI.
- Grafting of Polyesters on Carbon Black V.
- Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. (2026, January 13).
- Diaminobenzoic acid derivatives as dye precursors.
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023, October 24).
- Functional Design and Biophysical Characterization of Analyte-Responsive Polymers.
- (PDF) Efficient Approach for Direct Robust Surface Grafting of Polyethyleneimine onto a Polyester Surface during Moulding.
- Surface Modification and Dyeing of Ultrahigh-Molecular-Weight Polyethylene Fabrics Using Diazirine-Based Polymers. (2024, January 18).
- Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determin
- Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journals.
- Synthesis and Reactions of Epoxides: The Complete Guide. (2022, November 24).
- Improving the properties of the polyester fabrics by grafting with 3-chloro-2-hydroxypropyl acrylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hanepoxy.net [hanepoxy.net]
- 4. hanepoxy.net [hanepoxy.net]
- 5. mdpi.com [mdpi.com]
- 6. Post-polymerization functionalization of polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. appliedpoleramic.com [appliedpoleramic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminolysis of Poly-3-Hydroxybutyrate in N,N-Dimethylformamide and 1,4-Dioxane and Formation of Functionalized Oligomers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 3,4-Diamino-5-methylbenzoic Acid
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3,4-Diamino-5-methylbenzoic acid as a versatile starting material for the synthesis of novel heterocyclic compounds. We present validated protocols for the construction of two key pharmacophores: substituted benzimidazoles and quinoxalines. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind experimental choices. This guide includes step-by-step protocols, data tables for reaction optimization, and workflow diagrams to ensure clarity and successful implementation in a research setting.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like benzimidazoles and quinoxalines appearing in numerous FDA-approved drugs.[1][2] The strategic selection of starting materials is paramount for the efficient construction of diverse chemical libraries. This compound (CAS 37901-95-4) is a particularly valuable building block due to its trifunctional nature.[3]
-
Ortho-Diamino Moiety: The vicinal amino groups at the C3 and C4 positions are primed for cyclization reactions, serving as the key reactive site for forming fused five- or six-membered rings.
-
Carboxylic Acid Group: The -COOH group at the C5 position provides a handle for subsequent modifications, enhances solubility, or can act as a key pharmacophoric feature for biological target engagement.
-
Methyl Group: The C5-methyl substituent offers a subtle yet important steric and electronic perturbation, which can be exploited to fine-tune the physicochemical properties and biological activity of the final compounds.
This guide focuses on two classical, high-yielding transformations to convert this precursor into high-value heterocyclic systems.
Overview of Synthetic Pathways
The ortho-diamine functionality is the primary driver of reactivity, allowing for condensation reactions with either monocarbonyl or dicarbonyl electrophiles to yield benzimidazoles and quinoxalines, respectively.
Diagram 1: Key synthetic routes from this compound.
Synthesis of Benzimidazole Derivatives
The condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization, is a cornerstone of benzimidazole synthesis, often referred to as the Phillips-Ladenburg reaction.[4] This one-pot procedure is highly efficient for generating diverse 2-substituted benzimidazoles.
Mechanistic Rationale
The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the stable aromatic benzimidazole. Various oxidants can be used, though often atmospheric oxygen suffices, particularly with certain catalysts.[5]
Protocol 1: Synthesis of 2-(4-chlorophenyl)-6-methyl-1H-benzo[d]imidazole-5-carboxylic acid
This protocol details a robust method using a common acid catalyst to facilitate the condensation and cyclization cascade.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol (EtOH), 200 proof
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.66 g, 10 mmol, 1.0 eq) and ethanol (40 mL). Stir the suspension for 5 minutes.
-
Expert Insight: Using a slight excess of the aldehyde ensures complete consumption of the more valuable diamine starting material. Ethanol is an excellent solvent as it solubilizes the reactants and is easy to remove.
-
-
Addition of Reagents: Add 4-chlorobenzaldehyde (1.48 g, 10.5 mmol, 1.05 eq) followed by p-TsOH (0.19 g, 1 mmol, 0.1 eq) to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate may form. Slowly add deionized water (40 mL) to the stirred mixture to induce further precipitation of the product.
-
Trustworthiness: The product is significantly less soluble in the ethanol/water mixture than the starting materials or byproducts, ensuring a high-purity precipitation.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold 1:1 ethanol/water (2 x 20 mL) and then cold water (2 x 20 mL) to remove residual catalyst and unreacted aldehyde.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The product should be an off-white to pale yellow solid.
Expected Results & Scope
This method is applicable to a wide range of aromatic and aliphatic aldehydes. Electron-withdrawing or electron-donating groups on the aldehyde generally have a modest effect on reaction time and yield.
| Aldehyde (R-CHO) | R-Group | Typical Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | Phenyl | 4 | 92 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 5 | 89 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4 | 94 |
| Furan-2-carbaldehyde | 2-Furyl | 3.5 | 85 |
| Cyclohexanecarboxaldehyde | Cyclohexyl | 6 | 78 |
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a highly reliable and atom-economical reaction.[8][9] The reaction is often spontaneous and can be catalyzed by mild acids.
Mechanistic Rationale
The reaction proceeds through a two-step condensation. The first amino group attacks one of the carbonyls to form a hemiaminal, which then dehydrates to an imine. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl, and a subsequent dehydration yields the aromatic quinoxaline ring system.
Protocol 2: Synthesis of 2,3-diphenyl-7-methylquinoxaline-6-carboxylic acid
This protocol uses benzil as the 1,2-dicarbonyl component and acetic acid as both the catalyst and solvent.
Materials:
-
This compound (1.0 eq)
-
Benzil (1.0 eq)
-
Glacial Acetic Acid
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.83 g, 5 mmol, 1.0 eq) in glacial acetic acid (20 mL). Stir until a clear solution is formed. Heating gently may be required.
-
Expert Insight: Acetic acid serves a dual purpose: it is an excellent solvent for the reactants and its acidic nature catalyzes the condensation and dehydration steps.[8]
-
-
Addition of Reagent: Add benzil (1.05 g, 5 mmol, 1.0 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2 hours. The reaction is often accompanied by a color change, and the product may begin to precipitate from the hot solution. Monitor by TLC if necessary.
-
Product Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake thoroughly with cold methanol (3 x 15 mL) to remove residual acetic acid and any unreacted starting material.
-
Drying: Dry the vibrant yellow solid under vacuum to a constant weight. The product is typically of high purity without requiring further chromatographic purification.
Diagram 2: Experimental workflow for the synthesis of quinoxaline derivatives.
Conclusion
This compound stands out as a powerful and cost-effective precursor for generating libraries of benzimidazoles and quinoxalines. The protocols detailed herein are scalable, utilize common laboratory reagents, and are founded on well-established chemical principles. By leveraging the unique trifunctional nature of this starting material, researchers can rapidly access complex heterocyclic scaffolds poised for exploration in drug discovery and materials science.
References
-
Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (published in Molecules) URL: [Link]
-
Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: PubMed Central (published in ACS Omega) URL: [Link]
-
Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: Jiangxi Normal University Publication URL: [Link]
-
Title: Recent Advances in the Synthesis of Quinoxalines. A Mini Review Source: Taylor & Francis Online (published in Molecular Templates) URL: [Link]
-
Title: A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6) Source: Srini Chem URL: [Link]
-
Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent achievements in the synthesis of benzimidazole derivatives Source: PubMed Central (published in RSC Advances) URL: [Link]
-
Title: Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Publishing URL: [Link]
-
Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Source: ResearchGate URL: [Link]
-
Title: Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity Source: MDPI URL: [Link]
-
Title: Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles Source: ACS Publications URL: [Link]
-
Title: NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY Source: ResearchGate URL: [Link]
-
Title: Synthesis and identification of some derivatives of 1,3,4-thiadiazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: PubMed Central URL: [Link]
-
Title: Synthesis of 3,4-diaminobenzoic acid under microwave irradiation Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: Semantic Scholar URL: [Link]
-
Title: (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: ResearchGate URL: [Link]
-
Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: PubMed Central URL: [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mtieat.org [mtieat.org]
Application Notes and Protocols: The Role of 3,4-Diamino-5-methylbenzoic Acid in the Development of Advanced Fuel Cell Membranes
Foreword for the Advanced Researcher
The evolution of proton exchange membrane fuel cells (PEMFCs) is intrinsically linked to the innovation of the core membrane material. While perfluorosulfonic acid (PFSA) membranes like Nafion® have been the benchmark, their operational limitations, particularly at elevated temperatures and low humidity, have catalyzed the exploration of alternative polymer backbones.[1][2] Among these, polybenzimidazoles (PBIs) have emerged as a highly promising class of polymers, exhibiting exceptional thermal and chemical stability, making them ideal candidates for high-temperature PEMFCs (HT-PEMFCs).[1][3][4] This document provides a detailed examination of a specific, yet underexplored, monomer: 3,4-Diamino-5-methylbenzoic acid (DAMBA) . We will delve into its prospective role in the synthesis of novel PBI polymers and the subsequent development of high-performance fuel cell membranes. The insights and protocols herein are designed for researchers and scientists dedicated to advancing the frontiers of energy materials.
The Strategic Advantage of this compound (DAMBA) in Polybenzimidazole Synthesis
This compound is a multifunctional aromatic compound, possessing two vicinal amino groups and a carboxylic acid functionality.[3] This unique arrangement makes it a prime candidate for the synthesis of polybenzimidazoles, a class of polymers renowned for their outstanding thermal stability and chemical resistance.[3] The polymerization of DAMBA is hypothesized to proceed via a self-polycondensation reaction, where the amino and carboxylic acid groups of different monomers react to form the characteristic imidazole ring of the PBI backbone.
The introduction of a methyl group at the 5-position of the benzoic acid ring is a deliberate design choice anticipated to confer several advantageous properties to the resulting polymer:
-
Enhanced Solubility and Processability: The methyl group can disrupt the close packing of polymer chains, potentially improving the solubility of the PBI in organic solvents. This is a critical factor for simplifying membrane casting and fabrication processes.
-
Tailored Morphological and Mechanical Properties: The steric hindrance introduced by the methyl group can influence the polymer's morphology, affecting properties such as chain rigidity, free volume, and ultimately, the mechanical strength and flexibility of the membrane.[5]
-
Modified Proton Conductivity: While the primary mechanism for proton conduction in PBI membranes is through an acid-doped medium (typically phosphoric acid), the polymer backbone's interaction with the acid can be influenced by subtle structural modifications. The electron-donating nature of the methyl group may slightly alter the basicity of the imidazole nitrogen, potentially impacting the acid-doping level and proton mobility.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of DAMBA-based polybenzimidazole, subsequent membrane casting, and essential characterization techniques. These protocols are designed to be self-validating, with explanations for key experimental choices.
Synthesis of Poly(this compound) - A DAMBA-PBI Homopolymer
This protocol outlines the synthesis of a PBI homopolymer from DAMBA via a solution polycondensation reaction in polyphosphoric acid (PPA). PPA serves as both the solvent and a dehydrating agent, facilitating the cyclization to form the imidazole ring.[3][6]
Materials:
-
This compound (DAMBA)
-
Polyphosphoric acid (PPA, 115%)
-
N,N-dimethylacetamide (DMAc)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Condenser
Protocol:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, nitrogen inlet, and a condenser with a nitrogen outlet. Ensure the system is thoroughly dried to prevent premature hydrolysis of the PPA.
-
Purging: Purge the reaction vessel with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Monomer and Solvent Addition: Under a positive flow of nitrogen, add this compound to the flask. Subsequently, carefully add polyphosphoric acid. A typical monomer concentration is 5-10% (w/w) in PPA.
-
Polymerization:
-
Precipitation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to approximately 100°C.
-
Slowly pour the hot polymer solution into a large volume of vigorously stirred deionized water. This will precipitate the PBI polymer as fibrous solids.
-
Continue stirring for several hours to ensure complete precipitation and initial washing.
-
Collect the polymer by filtration and wash extensively with deionized water until the filtrate is neutral.
-
Further purify the polymer by boiling in deionized water for 1-2 hours, followed by filtration. Repeat this step 2-3 times.
-
-
Drying: Dry the purified DAMBA-PBI polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.
Workflow for DAMBA-PBI Synthesis:
Caption: Workflow for the synthesis of DAMBA-based polybenzimidazole.
Fabrication of DAMBA-PBI Membranes
This protocol describes the casting of the synthesized DAMBA-PBI polymer into thin films suitable for fuel cell applications. The solution casting method is widely employed for preparing uniform and defect-free membranes.[3]
Materials:
-
Synthesized DAMBA-PBI polymer
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Glass plates
-
Deionized water
Equipment:
-
Glass vials with magnetic stir bars
-
Hot plate with stirring function
-
Doctor blade or casting knife
-
Leveling table
-
Oven
Protocol:
-
Polymer Solution Preparation:
-
Dissolve the dried DAMBA-PBI polymer in DMAc to prepare a 5-10 wt% solution.[3]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) until the polymer is completely dissolved. This may take several hours.
-
Allow the solution to stand to remove any air bubbles, or degas under vacuum.
-
-
Membrane Casting:
-
Place a clean, dry glass plate on a leveling table.
-
Pour the polymer solution onto the glass plate.
-
Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness (typically 50-100 µm).
-
-
Solvent Evaporation:
-
Transfer the glass plate with the cast film to an oven.
-
Dry the film at 80°C for 10-12 hours to slowly evaporate the DMAc.[3]
-
Increase the temperature to 120°C for an additional 2-4 hours to remove any residual solvent.
-
-
Membrane Detachment:
-
Cool the glass plate to room temperature.
-
Immerse the glass plate in a deionized water bath. The membrane should detach from the glass plate.
-
-
Final Drying: Dry the detached membrane in a vacuum oven at 100°C for 12-24 hours.
Phosphoric Acid Doping of DAMBA-PBI Membranes
For high-temperature operation, PBI membranes require doping with an acid, typically phosphoric acid, to achieve proton conductivity.[7][8]
Materials:
-
Dried DAMBA-PBI membrane
-
Phosphoric acid (H₃PO₄, 85 wt%)
-
Deionized water
Equipment:
-
Glass petri dish
-
Oven
-
Filter paper
Protocol:
-
Immersion: Immerse the dry DAMBA-PBI membrane in an 85 wt% phosphoric acid solution in a glass petri dish.
-
Doping: Place the petri dish in an oven at 80°C for at least 4 hours to allow for sufficient acid uptake.[8] For higher doping levels, the duration can be extended.
-
Surface Cleaning: Remove the membrane from the acid bath and gently blot the surface with filter paper to remove excess acid.
-
Characterization: The acid-doped membrane is now ready for characterization and fuel cell testing.
Characterization of DAMBA-PBI Membranes
Thorough characterization is essential to evaluate the potential of DAMBA-PBI membranes for fuel cell applications.
Structural and Thermal Properties
| Property | Technique | Expected Outcome/Significance |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the benzimidazole ring formation (characteristic peaks around 1630 cm⁻¹ for C=N and 1460 cm⁻¹ for in-plane deformation).[3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature, indicating the upper limit of the operating temperature. PBI membranes typically exhibit high thermal stability.[9] |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | Identification of the glass transition temperature (Tg), which is crucial for understanding the mechanical properties at elevated temperatures. |
Physicochemical and Electrochemical Properties
| Property | Technique | Protocol Summary | Significance |
| Acid Doping Level | Gravimetric Analysis | Weigh the membrane before and after doping to determine the mass of absorbed phosphoric acid. | Higher acid doping generally leads to higher proton conductivity.[7] |
| Water Uptake | Gravimetric Analysis | Immerse the membrane in deionized water, and measure the weight change. | Indicates the membrane's hydration characteristics, which can influence proton conductivity and dimensional stability.[3] |
| Proton Conductivity | Electrochemical Impedance Spectroscopy (EIS) | Measure the through-plane resistance of the acid-doped membrane at various temperatures and humidity levels.[10][11] | A key performance metric for a fuel cell membrane. Higher conductivity results in lower ohmic losses and better fuel cell performance. |
| Mechanical Strength | Tensile Testing | Measure the tensile strength and elongation at break of the membrane. | Ensures the membrane can withstand the mechanical stresses during fuel cell assembly and operation. |
Logical Relationship for Membrane Development:
Caption: Logical progression from monomer to fuel cell performance evaluation.
Anticipated Performance and Future Directions
The incorporation of this compound into polybenzimidazole backbones presents a compelling avenue for the development of next-generation high-temperature proton exchange membranes. The strategic placement of the methyl group is anticipated to yield polymers with enhanced processability without significantly compromising the inherent thermal and chemical stability of the PBI structure.
Future research should focus on:
-
Copolymerization: Synthesizing copolymers of DAMBA with other diamines or dicarboxylic acids to further tune the membrane properties.
-
Cross-linking: Introducing cross-linking agents to improve the mechanical strength and reduce swelling of the acid-doped membranes.[7][12]
-
Composite Membranes: Fabricating composite membranes by incorporating inorganic fillers (e.g., silica, graphene oxide) to enhance proton conductivity and mechanical robustness.[10][11]
By systematically exploring these avenues, the full potential of DAMBA as a building block for advanced fuel cell membranes can be realized, contributing to the broader goal of efficient and durable clean energy technologies.
References
-
Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System. MDPI. [Link]
-
Fabrication and Characterization of Cross-linked Polybenzimidazole Based Membranes for High Temperature PEM Fuel Cells. OpenMETU. [Link]
-
Reprocessing and Characterization of Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells. Lund University Publications. [Link]
-
Cross-Linked Polybenzimidazole Membranes for Fuel Cells. Chemistry of Materials. [Link]
-
Electrochemical Characterization of a High-Temperature Proton Exchange Membrane Fuel Cell Using Doped-Poly Benzimidazole as Solid Polymer Electrolyte. ASME Digital Collection. [Link]
-
High-Temperature Polybenzimidazole Fuel Cell Membranes via a Sol-Gel Process. The Benicewicz Group. [Link]
-
Polybenzimidazole-Based Polymer Electrolyte Membranes for High-Temperature Fuel Cells: Current Status and Prospects. MDPI. [Link]
-
High-Temperature Polybenzimidazole Fuel Cell Membranes via a Sol−Gel Process. Chemistry of Materials - ACS Publications. [Link]
-
Synthesis of Poly(2,5‐benzimidazole) for Use as a Fuel‐Cell Membrane. ResearchGate. [Link]
-
(PDF) Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System. ResearchGate. [Link]
-
Proton Conductivity through Polybenzimidazole Composite Membranes Containing Silica Nanofiber Mats. MDPI. [Link]
-
Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers. PMC - NIH. [Link]
-
Unique Self-Phosphorylating Polybenzimidazole of the 6F Family for HT-PEM Fuel Cell Application. MDPI. [Link]
-
Recent Progress on the Key Materials and Components for Proton Exchange Membrane Fuel Cells in Vehicle Applications. MDPI. [Link]
-
Proton conductivity of the composite membranes. ResearchGate. [Link]
-
Study on Synthesis of Polybenzimidazole (PBI) Using Low Cost & High Impurity Industrial 3,3'-diaminobenzidine (DAB) for Application in High Temperature Proton Exchange Membrane Fuel Cells. ResearchGate. [Link]
-
Synthesis of poly(benzimidazole) (PBI). Download Scientific Diagram. ResearchGate. [Link]
-
Influence of polybenzimidazole main chain structure on H2/CO2 separation at elevated temperatures. Request PDF. ResearchGate. [Link]
-
Synthesis and properties of polybenzimidazole with benzimidazole pendant for high-temperature fuel cell applications. Dongguk University. [Link]
-
High proton conductivity polybenzimidazole proton exchange membrane based on phosphotungstic acid-anchored nano-Kevlar fibers. springerprofessional.de. [Link]
-
Proton Conductivity through Polybenzimidazole Composite Membranes Containing Silica Nanofiber Mats. Semantic Scholar. [Link]
-
Thermal Stabilization of Nafion with Nanocarbon Materials. MDPI. [Link]
-
Miscibility Behavior of Polybenzimidazole/Sulfonated Polysulfone Blends for Use in Fuel Cell Applications. Request PDF. ResearchGate. [Link]
-
Enhanced MEA Performance for an Intermediate-Temperature Fuel Cell with a KH 5 (PO 4 ) 2 -Doped Polybenzimidazole Membrane. MDPI. [Link]
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]
- 3. Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System [mdpi.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. benicewiczgroup.com [benicewiczgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fabrication and Characterization of Cross-linked Polybenzimidazole Based Membranes for High Temperature PEM Fuel Cells [open.metu.edu.tr]
Troubleshooting & Optimization
Troubleshooting low yield in 3,4-Diamino-5-methylbenzoic acid synthesis
Document ID: TSC-CHEM-2026-001
Version: 1.0
Introduction
3,4-Diamino-5-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and advanced polymers.[1] Its unique structure, featuring two adjacent amino groups and a carboxylic acid on a substituted benzene ring, allows for the construction of complex heterocyclic systems. However, its synthesis, typically involving the reduction of a dinitro precursor, is often plagued by issues that lead to lower-than-expected yields.
This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and resolve common problems encountered during the synthesis of this compound, enabling you to optimize your reaction for a higher yield and purity.
Troubleshooting Guide: Low Yield Diagnosis
This section is designed to help you pinpoint the cause of low yield by addressing specific issues you may observe during your experiment.
Q1: My reaction seems incomplete; a significant amount of starting material (3,4-Dinitro-5-methylbenzoic acid) remains. What should I do?
Answer: An incomplete reaction is one of the most common reasons for low yield. Several factors related to reagents and reaction conditions can be the cause.[2][3]
Potential Causes & Solutions:
-
Insufficient Reducing Agent: For metal-based reductions (e.g., SnCl₂, Fe, Zn), an excess of the reducing agent is often necessary to drive the reaction to completion.[2] Ensure you are using the correct stoichiometry as recommended by established protocols.
-
Action: Increase the molar equivalents of the reducing agent incrementally (e.g., from 3-5 equivalents to 6-8 equivalents) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Low Catalyst Activity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on Carbon (Pd/C), its activity is paramount.
-
Catalyst Poisoning: Impurities in your starting material, solvent, or even from the glassware can poison the catalyst.[3] Common poisons include sulfur or halide compounds. Ensure the purity of your dinitro starting material.
-
Catalyst Deactivation: Catalysts can deactivate over time or through improper handling. Always use a fresh, high-quality catalyst.
-
Action: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If that fails, use a fresh batch of catalyst and ensure your starting material is pure.
-
-
Suboptimal Reaction Temperature: Some reduction reactions are sluggish at room temperature and require heating to proceed at a reasonable rate.[2]
-
Action: If your reaction is proceeding slowly, try gentle heating (e.g., to 40-60 °C). Monitor closely, as excessive heat can promote side reactions.
-
Q2: My TLC/LC-MS analysis shows multiple spots/peaks, indicating significant byproduct formation. How can I improve selectivity?
Answer: The formation of side products is a clear indicator that your reaction conditions are not optimized for the desired transformation. The reduction of dinitro aromatics can sometimes lead to intermediates like nitroso and hydroxylamine species, or further reactions can form azo and azoxy compounds.
Potential Causes & Solutions:
-
Over-reduction or Side Reactions: Prolonged reaction times or excessive temperatures can lead to unwanted side products.[2]
-
Action: Monitor the reaction progress closely every 30-60 minutes. Once the starting material is consumed, quench the reaction immediately to prevent further transformations.
-
-
Incorrect pH: For reductions using metals in acidic media (like SnCl₂/HCl), maintaining the correct pH during the reaction and work-up is crucial.
-
Action: Ensure the pH is strongly acidic during the reduction. During work-up, careful basification is required to precipitate metal hydroxides and liberate the free diamine. Add the base slowly while cooling in an ice bath to avoid degradation.
-
-
Air Oxidation: Aromatic diamines, especially ortho-diamines, are highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.[4] The product may darken rapidly upon exposure to air.[4]
-
Action: Perform the reaction under an inert atmosphere (Nitrogen or Argon). During the work-up, use de-gassed solvents and minimize the product's exposure to air. The addition of a small amount of an antioxidant like sodium hydrosulfite during work-up can sometimes help prevent oxidation.[4]
-
Q3: I seem to be losing a lot of my product during the work-up and purification steps. How can I minimize this loss?
Answer: Product loss during isolation and purification can be a significant contributor to low overall yield. This compound is amphoteric (containing both acidic and basic groups), which can complicate extraction and crystallization.
Potential Causes & Solutions:
-
Incomplete Extraction: Due to its amphoteric nature, the product may have significant solubility in the aqueous phase, especially at intermediate pH values.
-
Action: Perform extractions multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate. Ensure the pH of the aqueous layer is adjusted correctly to suppress the ionization of either the amino or carboxylic acid groups to maximize its partitioning into the organic layer. For instance, basifying to a pH of ~8-9 will ensure the carboxylic acid is deprotonated (carboxylate) and the amino groups are free bases.
-
-
Precipitation of Metal Salts: In reductions using metal salts like SnCl₂, the tin hydroxides formed during basification can trap the product, leading to losses during filtration.
-
Action: After basification, stir the mixture vigorously for an extended period to ensure the complete precipitation of metal salts and release of the product. Thoroughly wash the filtered metal salt cake with the extraction solvent to recover any adsorbed product.
-
-
Difficult Crystallization: Finding a suitable solvent system for recrystallization can be challenging. The product may be too soluble in polar solvents and poorly soluble in non-polar ones.
-
Action: Try mixed solvent systems for recrystallization. For example, dissolve the crude product in a minimum amount of a polar solvent like methanol or ethanol at an elevated temperature, and then slowly add a less polar solvent like diethyl ether or hexane until the solution becomes cloudy.[5] Allow it to cool slowly to form crystals.[5]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound? A: The most prevalent route is the reduction of the corresponding dinitro compound, 3,4-Dinitro-5-methylbenzoic acid. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl or Fe in acetic acid).[2]
Q: My final product is dark brown/black instead of off-white. What causes this discoloration? A: Aromatic diamines are notoriously prone to air oxidation, which forms highly colored impurities.[4] This is the most likely cause of discoloration. To prevent this, it is critical to handle the compound under an inert atmosphere whenever possible and store it in a cool, dark place, preferably under nitrogen or argon.[1]
Q: How can I effectively monitor the progress of the dinitro reduction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between your starting material, product, and any potential intermediates (e.g., a mixture of ethyl acetate and hexane). The starting dinitro compound is typically more non-polar (higher Rf) than the final diamino product. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, LC-MS is ideal.
Q: Are there any specific safety precautions I should take? A: Yes. Many reagents used in this synthesis are hazardous.
-
Reducing Agents: Metal hydrides and catalytic hydrogenation setups carry risks of fire and explosion. Metal/acid reductions can be highly exothermic.[4]
-
Acids/Bases: Concentrated acids and bases are corrosive.
-
Product Handling: Aromatic amines should be handled with care, using appropriate personal protective equipment (gloves, safety glasses, lab coat) as they can be irritants and are potentially toxic.[6]
Experimental Protocols
Protocol 1: Synthesis via SnCl₂ Reduction
This protocol describes a common lab-scale synthesis by reducing the dinitro precursor with tin(II) chloride.
Materials:
-
3,4-Dinitro-5-methylbenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-Dinitro-5-methylbenzoic acid in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (5-6 molar equivalents) dissolved in concentrated HCl. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is completely consumed (usually 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a large beaker.
-
Work-up - Basification: Slowly add a saturated solution of NaHCO₃ or a 5M NaOH solution to the mixture with constant stirring until the pH becomes basic (~8-9). This will precipitate tin salts as a white solid (tin hydroxide). Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Work-up - Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with hot ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O (5-6 eq.) | Provides a robust and scalable reduction for nitro groups.[2] |
| Solvent | Ethanol / HCl | Good solvent for the reagents and allows for heating to reflux. |
| Temperature | 70-80 °C (Reflux) | Ensures a reasonable reaction rate without excessive side reactions.[2] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation of the final diamine product.[4] |
| Work-up pH | ~8-9 | Neutralizes the acid and precipitates tin salts while keeping the product in its free base form for extraction. |
| Purification | Recrystallization | Effective method for removing inorganic salts and organic impurities. |
References
- Diamine purification method. (n.d.). Google Patents.
-
o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
- Purification of meta-phenylenediamine. (n.d.). Google Patents.
- Preparation of aromatic diamine mixtures. (n.d.). Google Patents.
-
How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). (n.d.). Srini Chem. Retrieved January 19, 2026, from [Link]
Sources
Optimizing reaction conditions for the polymerization of 3,4-Diamino-5-methylbenzoic acid
Welcome to the technical support center for the polymerization of 3,4-Diamino-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As your senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this polymerization and achieve high-performance materials.
Introduction to the Polymerization of this compound
This compound is a unique aromatic amino acid monomer. Its structure, featuring two adjacent amino groups, a carboxylic acid, and a methyl substituent, allows for the synthesis of polyamides with interesting properties. The methyl group can potentially enhance solubility, a common challenge with rigid aromatic polymers, while the overall structure contributes to high thermal stability.[1]
However, the path to a high-molecular-weight polymer is often fraught with challenges. The bifunctional nature of the monomer (both amine and carboxylic acid) allows for self-condensation, but this reaction requires careful optimization to avoid premature termination, side reactions, and insolubility. This guide will address these challenges head-on.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Question: My polymerization of this compound is resulting in a low yield of a brittle, low-molecular-weight oligomer. What are the likely causes and how can I fix this?
Answer: This is one of the most common issues in polycondensation reactions. Achieving a high degree of polymerization requires near-perfect stoichiometry, high monomer purity, and reaction conditions that drive the equilibrium towards the polymer. Here’s a breakdown of the probable causes and their solutions:
-
Causality 1: Monomer Impurity. Polycondensation is extremely sensitive to impurities that can cap the growing polymer chains.
-
Explanation: Impurities with a single reactive group (monoamines or monocarboxylic acids) will terminate a growing chain, preventing it from reaching high molecular weight. Water is also a critical impurity as it can hydrolyze activated intermediates or interfere with condensing agents.
-
Solution:
-
Purify the Monomer: Recrystallize the this compound before use. A common procedure for similar compounds involves dissolving in water and then reprecipitating, or recrystallizing from a suitable organic solvent like toluene.[2]
-
Dry Thoroughly: Dry the purified monomer under vacuum at a moderate temperature (e.g., 60-80°C) for at least 24 hours to remove residual water and solvent.
-
-
-
Causality 2: Inefficient Water Removal (in Direct Polycondensation). The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, this water must be removed to drive the reaction to completion.
-
Explanation: If water is not effectively removed, the equilibrium will shift back towards the reactants, limiting the molecular weight of the polymer.[3]
-
Solution:
-
High Temperature & Vacuum: If performing a melt or high-temperature solution polycondensation, ensure the reaction is conducted at a sufficiently high temperature (while avoiding degradation) and under a high vacuum to facilitate water removal.
-
Azeotropic Distillation: Use a solvent like xylene or toluene to azeotropically remove water as it is formed.
-
-
-
Causality 3: Suboptimal Reaction Conditions in Catalyzed Polycondensation (e.g., Yamazaki Method). The Yamazaki phosphorylation reaction is a powerful method for producing high-molecular-weight polyamides at moderate temperatures.[4][5] However, its efficiency depends on the precise combination of reagents.
-
Explanation: This method uses a phosphite (like triphenyl phosphite) in the presence of a base (like pyridine) to activate the carboxylic acid group. Incorrect reagent ratios, temperature, or reaction time can lead to incomplete activation or side reactions.
-
Solution:
-
Optimize Reagent Stoichiometry: Ensure the molar ratio of triphenyl phosphite to carboxylic acid groups is at least 1:1. The amount of pyridine used as a catalyst and solvent is also critical.
-
Temperature Control: The Yamazaki reaction is typically run at temperatures between 80°C and 120°C. Lower temperatures may be too slow, while higher temperatures can cause side reactions.
-
Use of LiCl or CaCl₂: Adding salts like lithium chloride or calcium chloride to the reaction medium (typically N-Methyl-2-pyrrolidone, NMP) is crucial. These salts break up the hydrogen bonding between polymer chains, keeping them in solution and allowing them to grow.
-
-
-
Causality 4: Side Reactions. Aromatic amino acids can undergo decarboxylation at high temperatures, which is a chain-terminating event.
-
Explanation: The loss of the carboxylic acid group from the monomer or a growing chain end prevents further polymerization.
-
Solution:
-
Use Milder Conditions: Favor methods like the Yamazaki reaction or low-temperature polycondensation of an activated monomer (e.g., the corresponding acid chloride) over high-temperature melt polycondensation.
-
Monitor Reaction Temperature: Strictly control the reaction temperature to stay below the onset of decarboxylation.
-
-
Troubleshooting Flowchart for Low Molecular Weight
Caption: Troubleshooting logic for low molecular weight.
Issue 2: Polymer Precipitates from Solution During Reaction
Question: My polymer is precipitating out of the reaction solvent (e.g., NMP or DMAc) before high molecular weight is achieved. Why is this happening?
Answer: Premature precipitation is a clear indicator that the polymer's solubility in the reaction medium is poor. This is a common problem with rigid-rod aromatic polyamides.
-
Causality 1: Insufficient Solvent Power. As the polymer chains grow, their intermolecular hydrogen bonds become stronger, leading to aggregation and precipitation if the solvent cannot effectively solvate them.
-
Explanation: The amide linkages in the polymer backbone are strong hydrogen bond donors and acceptors. Without a sufficiently polar aprotic solvent and additives, the polymer will prefer to interact with itself rather than the solvent.
-
Solution:
-
Use High-Quality Anhydrous Solvents: N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) are the preferred solvents for aramid synthesis.[6] Ensure they are anhydrous.
-
Add Solubilizing Salts: This is the most effective solution. Add 5-10% (w/v) of anhydrous LiCl or CaCl₂ to the NMP or DMAc. The salt ions coordinate with the amide groups, disrupting the intermolecular hydrogen bonds and keeping the polymer in solution.
-
-
-
Causality 2: Influence of the Methyl Group. While often added to increase solubility, the methyl group's effect can be complex.
-
Explanation: The methyl group on the this compound monomer can disrupt chain packing, which generally improves solubility.[1] However, if it leads to a highly regular polymer structure, it might not be enough to overcome the rigidity of the backbone.
-
Solution: If precipitation persists even with salts, consider copolymerization. Introducing a small amount of a more flexible or kinked comonomer can disrupt the chain regularity and significantly improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to polymerize this compound?
For laboratory-scale synthesis aiming for high molecular weight, the Yamazaki phosphorylation reaction is highly recommended. It offers a good balance of reactivity and relatively mild conditions (80-120°C), which helps to avoid side reactions like decarboxylation.[4][7] The use of NMP with LiCl is crucial for success with this method.
Q2: How can I confirm that polymerization has occurred and assess the polymer structure?
A combination of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
FTIR Spectroscopy:
-
NMR Spectroscopy (¹H and ¹³C):
-
What to look for: In ¹H NMR, the appearance of a broad peak in the amide region (around 10 ppm in a solvent like DMSO-d₆) is a key indicator. You should also see the disappearance of the carboxylic acid proton peak (often >12 ppm).[11][12] In ¹³C NMR, the formation of the amide carbonyl carbon peak (around 165 ppm) is a definitive sign of polymerization.[11]
-
Q3: My final polymer is insoluble in common organic solvents. How can I characterize it?
This is a common feature of high-molecular-weight aromatic polyamides.
-
For Molecular Weight: If the polymer is insoluble in solvents suitable for Gel Permeation Chromatography (GPC), you may need to use a strong acid like concentrated sulfuric acid to measure the inherent viscosity, which provides a relative measure of molecular weight.
-
For Structural Analysis: Solid-state NMR can be used for structural elucidation. For FTIR, you can prepare a KBr pellet with the solid polymer.
Q4: What are the key safety precautions I should take?
-
Handling the Monomer: this compound, like many aromatic amines, should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15][16][17] Work in a well-ventilated fume hood to avoid inhaling any dust.
-
Reagents: Reagents used in polymerization, such as triphenyl phosphite and pyridine (in the Yamazaki method), are toxic and should be handled in a fume hood.
-
Reaction Conditions: Be cautious of exothermic reactions, especially when adding reagents. Ensure the reaction is well-stirred and temperature is monitored.
Experimental Protocols
Protocol 1: Monomer Purification (Recrystallization)
-
Dissolve 10 g of this compound in a minimal amount of hot deionized water (e.g., 200-300 mL). The monomer has limited water solubility, so ensure the water is near boiling.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals in a vacuum oven at 80°C for 24 hours. Store in a desiccator.
Protocol 2: Polymerization via the Yamazaki Method
This protocol is adapted from established methods for aromatic polyamides.[5][7]
Materials:
-
Purified this compound (1.66 g, 10 mmol)
-
Anhydrous Lithium Chloride (LiCl) (0.5 g)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL)
-
Anhydrous Pyridine (6 mL)
-
Triphenyl phosphite (TPP) (2.2 mL, 10.5 mmol)
Procedure:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
To the flask, add the purified this compound (1.66 g), anhydrous LiCl (0.5 g), NMP (20 mL), and pyridine (6 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.
-
Once a clear solution is obtained, add the triphenyl phosphite (2.2 mL) via syringe.
-
Heat the reaction mixture to 105°C using an oil bath.
-
Continue stirring at 105°C under nitrogen for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
After the reaction is complete, allow the viscous solution to cool to room temperature.
-
Slowly pour the polymer solution into a beaker containing 200 mL of vigorously stirring methanol. A fibrous polymer precipitate will form.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol (3 x 100 mL) to remove residual solvent, pyridine, and phosphite byproducts.
-
Dry the final polymer in a vacuum oven at 80°C overnight.
Polymerization Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and properties of optically active nanostructured polymers bearing amino acid moieties by direct polycondensation of 4,4'-thiobis(2-tert-butyl-5-methylphenol) with chiral diacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hipfiber.com [hipfiber.com]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (1)H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4'-diaminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. specificpolymers.com [specificpolymers.com]
- 17. capitalresin.com [capitalresin.com]
Side reactions to avoid during the synthesis of polybenzimidazoles from substituted monomers
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of polybenzimidazoles (PBIs). It moves beyond standard protocols to address the nuanced challenges and side reactions that can arise when working with substituted monomers. Our goal is to provide you with the in-depth technical understanding and practical troubleshooting strategies necessary to achieve high-quality, high-molecular-weight PBI polymers.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems encountered during your PBI synthesis experiments.
Issue 1: Low Molecular Weight and Poor Film-Forming Properties
Question: My PBI synthesis is resulting in a low inherent viscosity, and the resulting polymer is brittle and forms poor films. What are the likely causes and how can I fix this?
Answer:
Low molecular weight is a frequent challenge in PBI synthesis and can stem from several side reactions that either terminate the polymerization prematurely or create defects in the polymer backbone. The primary culprits are often related to monomer purity, stoichiometry, and reaction conditions.
Root Causes & Corrective Actions:
-
Incomplete Cyclization: The final step of PBI formation is the intramolecular cyclization to form the stable benzimidazole ring. Incomplete cyclization leaves amide linkages in the polymer backbone which are susceptible to hydrolysis, leading to chain scission and reduced molecular weight.[1] This is often exacerbated by suboptimal reaction temperatures or times.
-
Troubleshooting: Ensure your final polymerization temperature is sufficiently high (typically >180 °C in solution or higher in melt polymerization) and the reaction time is adequate to drive the cyclization to completion.[2][3] Monitoring the reaction via FTIR for the disappearance of amide peaks can be a useful in-process control.[4]
-
-
Monomer Impurities: The purity of your tetraamine and dicarboxylic acid (or its derivative) monomers is critical.[2][5] Impurities can act as chain terminators or participate in side reactions. For instance, residual isophthalaldehyde in a bisulfite adduct monomer can lead to lower molecular weight polymers.[2]
-
Protocol: A rigorous monomer purification protocol is essential. For tetraamine monomers, recrystallization is often necessary. For dicarboxylic acids, ensure they are thoroughly dried.[6] For aldehyde-based syntheses, purification of the bisulfite adduct is crucial to remove unreacted aldehyde.[2][5]
-
-
Stoichiometric Imbalance: Polycondensation reactions are highly sensitive to the molar ratio of the monomers. A slight excess of one monomer will limit the achievable molecular weight.
-
Troubleshooting: Accurately weigh high-purity monomers. If using a tetraamine salt (e.g., tetrahydrochloride), ensure the calculation accounts for the salt and any waters of hydration.[6]
-
-
Side Reactions of Aliphatic Dicarboxylic Acids: When using aliphatic dicarboxylic acids, side reactions such as the formation of cyclic anhydrides or cyclopentanone (in the case of adipic acid) can occur, which disrupts the polymerization process and leads to lower molecular weight products.[7]
-
Corrective Action: For aliphatic PBIs, carefully control the reaction temperature and consider using dicarboxylic acids with longer chain lengths, which are less prone to these side reactions.[7]
-
Visualizing the Problem: Incomplete Cyclization
Caption: Incomplete cyclization leads to hydrolytically unstable amide links.
Issue 2: Gelation and Formation of Insoluble Polymer
Question: During my PBI synthesis, the reaction mixture becomes a gel or precipitates an insoluble polymer, even at low conversions. What is causing this cross-linking?
Answer:
The formation of insoluble polymer indicates that cross-linking side reactions are occurring. These reactions create a three-dimensional network, rendering the polymer intractable.
Root Causes & Corrective Actions:
-
Thermal Cross-linking at High Temperatures: At very high temperatures (often above 200°C), PBI can undergo thermal cross-linking.[8] One proposed mechanism involves the hydrolysis of the imidazole ring to form carboxylic acid and diamine functionalities, which can then participate in Friedel-Crafts reactions with other polymer chains.[8]
-
Troubleshooting: Carefully control the polymerization temperature. While high temperatures are needed for cyclization, excessive heat can promote cross-linking. Optimize the temperature profile to find a balance between complete cyclization and minimizing cross-linking.
-
-
Oxidative Cross-linking: The presence of oxygen, especially at elevated temperatures, can lead to oxidative cross-linking reactions.
-
Side Reactions of Substituted Monomers: Certain substituents on the monomers can be susceptible to side reactions that lead to cross-linking. For example, vinyl groups can undergo self-polymerization.[9]
-
Corrective Action: If using monomers with reactive functional groups, the reaction conditions must be carefully chosen to favor the desired polymerization pathway. This may involve using lower temperatures or specific catalysts.
-
Visualizing Cross-linking Mechanisms
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal crosslinking of PBI/sulfonated polysulfone based blend membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Crosslinked polybenzimidazole via a Diels–Alder reaction for proton conducting membranes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Achieving High Molecular Weight Polymers from 3,4-Diamino-5-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of high-performance polymers derived from 3,4-diamino-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile AB-type monomer to create novel polybenzimidazoles (PBIs) and related copolymers. Achieving a high degree of polymerization is paramount for obtaining desirable mechanical, thermal, and chemical properties.[1][2] This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the critical parameters governing the molecular weight of your polymer.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles essential for success in your polymerization experiments.
Q1: What are the fundamental principles for achieving high molecular weight in this step-growth polymerization?
Achieving high molecular weight in step-growth polymerization, such as the self-polycondensation of this compound, is governed by a few non-negotiable principles.[3]
-
Exceptional Monomer Purity: Since this is a step-growth process, any monofunctional impurity can act as a "chain stopper," capping the growing polymer chain and preventing further extension.[4][5] Purity of ≥99% is often required.
-
High Reaction Conversion: The number-average degree of polymerization (Xn) is directly related to the fractional conversion (p) by the Carothers equation, Xn = 1/(1-p). To achieve high molecular weight, the reaction must be driven to near-quantitative conversion (p > 0.99).
-
Efficient Removal of Condensation Byproducts: The polymerization of this compound is a polycondensation reaction that releases water. According to Le Chatelier's principle, this water must be efficiently removed from the reaction medium to drive the equilibrium toward the formation of long polymer chains.[4][6]
-
Maintaining Polymer Solubility: The growing polymer chains must remain dissolved in the reaction medium to react with other monomers and oligomers.[6] If the polymer precipitates prematurely, chain growth will cease, resulting in a low molecular weight product.[7]
Q2: What are the standard and most effective polymerization methods for this monomer?
For synthesizing high molecular weight polybenzimidazoles from monomers like this compound, high-temperature solution polycondensation is the preferred method. The two most common and effective media are:
-
Polyphosphoric Acid (PPA): This is the most widely used medium. PPA serves multiple roles: it is an excellent solvent for the monomer and the resulting polymer, it acts as a powerful dehydrating agent to remove the water byproduct, and it catalyzes the cyclodehydration reaction that forms the imidazole ring.[8][9][10]
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another effective condensing agent and solvent system that can sometimes produce polymers with higher viscosity (and thus higher molecular weight) than PPA alone.[1][11]
Q3: Why is monomer purity so critical, and how can I purify this compound?
As mentioned, impurities are the primary cause of low molecular weight. Oxidized species, incompletely nitrated/reduced precursors from its synthesis, or any monofunctional contaminants will terminate polymerization. Even small amounts can have a drastic negative effect.
The most reliable purification method is recrystallization . A detailed protocol is provided in Section 3. Following recrystallization, the monomer must be thoroughly dried under vacuum at an elevated temperature (e.g., 80-100 °C) to remove any residual solvent and adsorbed water.
Q4: How can I accurately determine the molecular weight of my final polymer?
Direct measurement of absolute molecular weight for PBIs can be challenging due to their limited solubility. The most common and practical methods involve relative measurements:
-
Inherent/Intrinsic Viscosity (IV): This is the most common method for PBIs.[12] The polymer is dissolved in a strong acid solvent (typically 96-98% H₂SO₄ or N,N-dimethylacetamide with LiCl), and its viscosity is measured at a specific concentration and temperature using an Ubbelohde viscometer.[7][13] Higher IV values correlate directly with higher molecular weights. The Mark-Houwink-Sakurada equation ([η] = K * M^a) can be used to estimate the viscosity-average molecular weight if the constants K and a are known for the specific polymer-solvent system.[12][13]
-
Gel Permeation Chromatography (GPC): GPC separates polymer chains based on their hydrodynamic volume. It can provide information on the number-average (Mn), weight-average (Mw), and polydispersity index (PDI). However, finding a suitable mobile phase for these rigid polymers and appropriate calibration standards can be difficult.
Section 2: Troubleshooting Guide - Common Problems & Solutions
Problem: My polymer's molecular weight is consistently low, and the reaction seems to stop prematurely.
This is the most common issue encountered. A systematic approach is crucial to identify the root cause.
Workflow for Troubleshooting Low Molecular Weight
Below is a logical workflow to diagnose the issue.
Caption: A troubleshooting decision tree for low molecular weight polymer.
Possible Cause A: Monomer Impurities or Degradation
-
The Causality: As a self-condensing AB-type monomer, stoichiometric balance is inherent. However, impurities effectively disrupt this balance. Oxidized amine groups or other non-reactive species will not participate in polymerization, and monofunctional impurities will terminate chain growth.[4]
-
The Solution:
-
Verify Purity: Before use, verify the purity of your this compound. HPLC or titration can be effective.
-
Purify: Always perform a recrystallization step (see Protocol 1).
-
Storage: Store the purified monomer under an inert atmosphere (argon or nitrogen) in a desiccator, protected from light, to prevent slow oxidation.
-
Possible Cause B: Inefficient Water Removal
-
The Causality: The polycondensation reaction is an equilibrium process. The presence of the water byproduct will shift the equilibrium back towards the reactants, preventing the high conversion needed for high molecular weight.
-
The Solution:
-
Use Fresh PPA: Use a fresh, unopened container of PPA or PPA with a high P₂O₅ content (e.g., 115%). Older PPA can absorb atmospheric moisture.
-
Inert Atmosphere: Ensure the reaction is conducted under a slow, steady stream of dry inert gas (argon or nitrogen) to help carry away the evolved water.
-
Vigorous Stirring: Efficient mechanical stirring is crucial. It increases the surface area of the viscous solution, allowing water vapor to escape more effectively. A thick, stagnant layer at the top will trap water.
-
Temperature Staging: A staged temperature profile (see Protocol 2) is often effective. An initial lower temperature stage allows for oligomer formation, followed by a higher temperature stage to drive the final condensation and water removal.
-
Possible Cause C: Premature Polymer Precipitation
-
The Causality: If the polymer becomes insoluble in the PPA medium as its molecular weight increases, it will precipitate, and chain growth will halt.
-
The Solution:
-
Adjust Monomer Concentration: The concentration of the monomer in PPA is a critical parameter.[8] While a higher concentration can increase reaction rates, it can also lead to a solution that becomes too viscous too quickly, hindering stirring and promoting precipitation. Experiment with monomer concentrations in the range of 3-15% (by weight) in PPA to find the optimal balance.
-
Ensure Homogeneity: The initial dissolution of the monomer in PPA must be complete before significant heating begins. Incomplete dissolution leads to localized high concentrations and potential gelation.
-
Section 3: Protocols & Workflows
Protocol 1: Monomer Purification via Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot deionized water or an ethanol/water mixture. The diamino groups make it more soluble in acidic water; a few drops of acetic acid can aid dissolution if needed.
-
Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to help remove water.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at 80-100 °C for at least 24 hours until a constant weight is achieved.
Protocol 2: General Polymerization Procedure in PPA
Safety Note: PPA is corrosive and causes severe burns. Handle with extreme care in a fume hood using appropriate PPE (gloves, goggles, lab coat).
-
Setup: Assemble a resin kettle equipped with a high-torque mechanical stirrer, a gas inlet adapter, and a gas outlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Reagent Addition: Charge the hot, dry reactor with PPA (e.g., 115% P₂O₅ content). Begin vigorous stirring and heating to ~100-120 °C under a slow inert gas flow.
-
Monomer Addition: Once the PPA is fluid and at temperature, slowly add the purified and dried this compound powder in portions to prevent clumping.
-
Initial Stage (Dissolution & Oligomerization): Hold the temperature at 120-140 °C for 2-4 hours until the monomer is completely dissolved and the solution is homogenous.
-
Second Stage (Polymerization): Slowly increase the temperature to 180-200 °C. The solution will become progressively more viscous. The torque on the mechanical stirrer is a good indicator of increasing molecular weight.
-
Final Stage (High Conversion): Maintain the reaction at 190-200 °C for 12-24 hours. The goal is to achieve a "rod-climbing" effect (Weissenberg effect), where the viscous polymer solution climbs the stirring shaft, indicating a very high molecular weight has been reached.
-
Isolation: After cooling, the highly viscous polymer solution (the "dope") is slowly poured into a large excess of vigorously stirred deionized water. This will precipitate the polymer as a fibrous or solid mass.
-
Washing & Neutralization: The polymer is chopped in a blender with water to break it up. It must be washed extensively with water until the washings are neutral to pH paper. This is followed by boiling in a dilute ammonium hydroxide or sodium bicarbonate solution to neutralize any remaining acidic residues, and then washing again with pure water until neutral.
-
Drying: The purified polymer is dried in a vacuum oven at 120 °C for 48 hours or until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Standard experimental workflow for PBI synthesis and characterization.
Section 4: Data Summary
Table 1: Key Polymerization Parameters and Their Impact on Molecular Weight
| Parameter | Recommended Range | Rationale for Impact on Molecular Weight |
| Monomer Purity | > 99.5% | Prevents premature chain termination by monofunctional impurities.[4] |
| PPA Grade | 115% P₂O₅ Content | Ensures maximum dehydrating power to drive the reaction to completion. |
| Monomer Conc. in PPA | 3 - 15 wt% | Balances reaction rate with solution viscosity; prevents premature precipitation.[8][9] |
| Reaction Temperature | 180 - 200 °C | Sufficient thermal energy is needed for the final cyclodehydration step, but excessive heat (>220°C) can cause degradation. |
| Reaction Time | 12 - 30 hours | Step-growth polymerization requires long reaction times to achieve high conversion.[10] |
| Stirring Speed | High (to create a vortex) | Crucial for promoting homogeneity and facilitating the removal of water byproduct from the viscous medium. |
| Inert Gas Flow | Slow, steady stream | Helps to purge the reaction headspace of moisture, shifting the equilibrium forward. |
References
-
Das, S., et al. (2007). Tuning the molecular properties of polybenzimidazole by copolymerization. PubMed. [Link]
-
Reddit User Discussion. (2021). Troubleshooting step growth polymerization. r/Chempros. [Link]
-
Voitekhovich, S. V., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. MDPI. [Link]
-
Slonecki, J., & Ukielski, R. (2004). Hyperbranched polyamides of 3,5-diaminobenzoic acid. Polimery. [Link]
-
Li, Z., et al. (2024). Robust and self-healable polybenzimidazole membranes via Diels–Alder chain extension. Journal of Materials Chemistry A. [Link]
-
Badoux, M., & Kilbinger, A. F. M. (2017). Synthesis of High Molecular Weight Poly(p-benzamide)s. Semantic Scholar. [Link]
-
Li, Y., & Hu, Y. (2020). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. ChemRxiv. [Link]
-
Kaya, I., & Yağmur, H. K. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. ResearchGate. [Link]
-
Benicewicz, B. C., et al. (2016). Solution Polymerization of Polybenzimidazole. The Benicewicz Group, University of South Carolina. [Link]
-
Park, J. K., et al. (2009). Synthesis and characterization of high molecular weight perfluorocyclobutyl-containing polybenzimidazoles (PFCB–PBI) for high temperature polymer electrolyte membrane fuel cells. ResearchGate. [Link]
-
Various Authors. (n.d.). Polybenzimidazole (PBI) molecular weight and Mark-Houwink equation. ResearchGate. [Link]
-
Voitekhovich, S. V., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Wikipedia. [Link]
-
Yoon, B., et al. (1992). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. ScienceDirect. [Link]
-
Gu, F. (n.d.). Step-Growth Polymerization. The Gu Lab, MIT. [Link]
-
Tenkovtsev, A. V., et al. (2021). High Molecular Weight AB-Polybenzimidazole and Its Solutions in a Complex Organic Solvent: Dissolution Kinetics and Rheology. National Institutes of Health. [Link]
-
Kaya, I., & Yağmur, H. K. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Semantic Scholar. [Link]
-
Shilton, S. J., et al. (2020). New possibilities for the synthesis of high-molecular weight poly(2,5(6)-benzimidazole) and studies of its solutions in DMSO-based complex organic solvent. ResearchGate. [Link]
Sources
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 37901-95-4 [benchchem.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gupolylab.com [gupolylab.com]
- 6. reddit.com [reddit.com]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. Tuning the molecular properties of polybenzimidazole by copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Robust and self-healable polybenzimidazole membranes via Diels–Alder chain extension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polybenzimidazoles (PBIs) Derived from Methylated Monomers
Introduction: The Challenge of Methylated PBI Solubility
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[1] This robustness stems from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[1][2] However, these same characteristics render them notoriously difficult to dissolve in common organic solvents, significantly complicating their processing and application.[2][3]
A common strategy to enhance solubility is the incorporation of methyl groups onto the monomeric precursors. These alkyl substitutions are intended to disrupt the polymer's chain packing and reduce the efficiency of intermolecular hydrogen bonds, thereby improving interactions with solvents. While often successful, this approach introduces its own set of challenges. Researchers frequently encounter unexpected precipitation, incomplete dissolution, or gel formation during synthesis and processing.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with methylated PBIs. It offers a structured approach to troubleshooting common solubility issues, grounded in the fundamental principles of polymer chemistry. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve problems effectively.
Fundamentals: Why Methylation Impacts PBI Solubility
The introduction of methyl groups into the PBI backbone is a delicate balance. The goal is to disrupt crystallinity and intermolecular forces just enough to allow solvent molecules to penetrate and solvate the polymer chains.
-
Steric Hindrance: Methyl groups are bulky. Their presence on the aromatic rings of the tetraamine or dicarboxylic acid monomers forces the polymer chains further apart. This increased inter-chain distance weakens the powerful π-π stacking and hydrogen bonding that make unsubstituted PBIs so intractable.
-
Conformational Changes: The rotation of methyl groups can create kinks and twists in the otherwise rigid polymer backbone. This disruption of linearity prevents the formation of highly ordered, crystalline domains that are resistant to dissolution.
-
Altered Solvent Affinity: The introduction of aliphatic character via methyl groups can subtly alter the polymer's Hansen solubility parameters, potentially improving its compatibility with a wider range of aprotic polar solvents.
However, if the polymerization conditions are not precisely controlled, these intended benefits can be negated, leading to the very solubility problems this guide aims to address.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis and dissolution of methylated PBIs.
Q1: My methylated PBI won't dissolve in DMAc or NMP, even with heating. What's the first thing I should check? A1: The most common culprits are residual impurities from the synthesis, particularly unreacted monomers or acidic catalysts like polyphosphoric acid (PPA). These can promote cross-linking or aggregation. The second most likely issue is insufficient molecular weight, leading to premature precipitation. We recommend purifying the polymer by precipitation in a non-solvent like water or methanol, followed by thorough washing and drying before attempting redissolution.
Q2: The PBI solution was clear when hot, but turned into a gel or precipitated upon cooling. Is this normal? A2: This is a classic sign of a polymer solution at or near its saturation point, exhibiting lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior. The solubility of many PBIs is highly temperature-dependent. To resolve this, you can either work with the solution at an elevated temperature or decrease the polymer concentration. If the application requires room temperature stability, a different solvent system, perhaps with additives like lithium chloride (LiCl), may be necessary.[4]
Q3: I've added LiCl to my DMAc/PBI mixture, but it's still not dissolving. How does LiCl work, and what could be wrong? A3: LiCl in aprotic polar solvents like N,N-dimethylacetamide (DMAc) is a powerful tool for dissolving rigid polymers.[4] The "naked" chloride anions (Cl⁻) are highly effective at disrupting the strong intermolecular and intramolecular hydrogen bonds between PBI chains, allowing the solvent to solvate the polymer.[4] If it's not working, consider the following:
-
Insufficient LiCl: A concentration of 2-5 wt% is typically required.
-
Water Contamination: LiCl and DMAc are hygroscopic. Water will preferentially solvate the Li⁺ and Cl⁻ ions, rendering them ineffective. Ensure you are using anhydrous DMAc and have thoroughly dried your polymer and LiCl.
-
Insufficient Heat/Agitation: Dissolution can still be slow. Heating the mixture to 80-100°C with vigorous stirring for several hours is often necessary.
Q4: Can I use a different solvent besides NMP, DMAc, or DMSO? A4: While N-methyl-2-pyrrolidone (NMP), DMAc, and dimethyl sulfoxide (DMSO) are the most effective and common solvents, some methylated PBIs show solubility in others.[5][6][7] For instance, certain structures with enhanced flexibility may dissolve in solvents like pyridine.[8] However, always start with the standard aprotic polar solvents, as they offer the best chance of success. Some complex solvent systems, such as DMSO/methanol/KOH, have also been shown to be effective for dissolving high molecular weight PBIs.[9][10]
In-Depth Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is required. This guide breaks down problems by symptom and provides a logical workflow for diagnosis and resolution.
Symptom 1: Polymer Fails to Dissolve or Forms Swollen Gel
This indicates that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer intermolecular forces.
Potential Causes & Diagnostic Workflow
The workflow below outlines a systematic process for diagnosing the root cause of poor solubility.
Caption: Troubleshooting Decision Tree for PBI Insolubility.
Detailed Remediation Protocols
Protocol 4.1: Polymer Purification via Reprecipitation
This protocol is essential for removing impurities that can hinder dissolution.
-
Dissolution: Attempt to dissolve the crude methylated PBI in a minimal amount of a suitable solvent (e.g., NMP, DMAc with LiCl). Gentle heating (60-80°C) may be required. If it doesn't fully dissolve, proceed with the suspension.
-
Filtration: Filter the hot solution or suspension through a fine glass fritted funnel to remove any insoluble particulate matter.
-
Precipitation: Add the filtrate dropwise into a large volume (10x the solvent volume) of a vigorously stirred non-solvent, such as deionized water or methanol. A fibrous or powdered precipitate should form.
-
Washing: Collect the precipitate by filtration. Wash it extensively with fresh non-solvent to remove any residual solvent and soluble impurities. A final wash with hot water is often beneficial.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (Tg), typically 100-150°C, for at least 24 hours or until a constant weight is achieved.
Symptom 2: Incomplete Cyclization During Synthesis
Incomplete formation of the benzimidazole ring leads to a polymer with amide and amine functionalities along the backbone. This disrupts the expected polymer structure and can lead to cross-linking or poor solubility.
Potential Causes & Solutions
-
Low Reaction Temperature: The final cyclodehydration step requires high temperatures, often in excess of 200°C in PPA or 140°C in Eaton's reagent.[11] If the temperature is too low, the reaction will be incomplete.
-
Insufficient Reaction Time: Cyclization is not instantaneous. Ensure the reaction is held at the target temperature for the duration specified in the literature, which can be several hours.[5]
-
Water Scavenging: The cyclization reaction produces water. In solution polymerizations, this water must be effectively removed to drive the reaction to completion. Ensure the reaction is conducted under a constant inert gas (N₂ or Ar) purge.[5]
Self-Validation Check: The degree of cyclization can be verified using Fourier-Transform Infrared (FTIR) spectroscopy. A fully cyclized PBI will show the characteristic benzimidazole ring vibrations (~1630 cm⁻¹) and the disappearance of amide carbonyl (~1670 cm⁻¹) and N-H stretching peaks from the precursor.
Data Summary and Key Parameters
The choice of solvent and dissolution conditions is critical. The following tables summarize key data for working with methylated PBIs.
Table 1: Common Solvents and Additives for Methylated PBIs
| Solvent / Additive | Abbreviation | Typical Conc. | Boiling Point (°C) | Key Characteristics & Use Cases |
| N-Methyl-2-pyrrolidone | NMP | - | 202 | Excellent dissolving power for many PBIs; high boiling point allows for high-temperature processing.[5] |
| N,N-Dimethylacetamide | DMAc | - | 165 | Good solvent, often used with LiCl to enhance solubility.[4][6] |
| Dimethyl Sulfoxide | DMSO | - | 189 | Strong aprotic solvent, effective for PBIs with higher polarity.[7] |
| Lithium Chloride | LiCl | 2-5 wt% | N/A | Salt additive that disrupts hydrogen bonding, significantly improving solubility in aprotic solvents.[4] |
| Polyphosphoric Acid | PPA | Synthesis Media | Decomposes | Acts as both solvent and catalyst for polymerization; polymer is often isolated directly.[5] |
Table 2: Troubleshooting at a Glance
| Symptom | Most Likely Cause | Primary Recommended Action | Secondary Action |
| Insoluble Powder | Impurities / Cross-linking | Purify via reprecipitation (Protocol 4.1). | Review synthesis for side-reactions.[11] |
| Swollen Gel | High MW / High Concentration | Reduce polymer concentration in solution. | Use a stronger solvent system (e.g., DMAc/LiCl). |
| Precipitation on Cooling | Temperature-dependent solubility | Maintain solution at elevated temperature. | Decrease polymer concentration. |
| Low Viscosity / Brittle Film | Incomplete Polymerization | Increase reaction time and/or temperature. | Verify monomer stoichiometry and purity. |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the synthesis and processing of a methylated PBI, highlighting critical stages where solubility issues can arise and must be addressed.
Caption: Synthesis and Processing Workflow for Methylated PBIs.
References
-
Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure. (2024). Macromolecules - ACS Publications. [Link]
-
High Molecular Weight AB-Polybenzimidazole and Its Solutions in a Complex Organic Solvent: Dissolution Kinetics and Rheology. (2022). MDPI. [Link]
-
Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. (Date not available). ScienceDirect. [Link]
-
Improving the Separation Properties of Polybenzimidazole Membranes by Adding Acetonitrile for Organic Solvent Nanofiltration. (2023). National Institutes of Health (NIH). [Link]
-
Dissolution and regeneration of polybenzimidazoles using ionic liquids. (2009). ResearchGate. [Link]
-
High Molecular Weight AB-Polybenzimidazole and Its Solutions in a Complex Organic Solvent: Dissolution Kinetics and Rheology. (Date not available). ResearchGate. [Link]
-
Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. (Date not available). RSC Publishing. [Link]
-
(PDF) Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. (2015). ResearchGate. [Link]
-
Molecular sieving using metal–polymer coordination membranes in organic media. (2021). Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. (2023). MDPI. [Link]
-
Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. (2023). National Institutes of Health (NIH). [Link]
-
Influence of non-solvent chemistry on polybenzimidazole hollow fiber membrane preparation. (Date not available). Los Alamos National Laboratory. [Link]
-
(PDF) Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. (2015). ResearchGate. [Link]
-
Variation in acid moiety of polybenzimidazoles: Investigation of physico-chemical properties towards their applicability as proton exchange and gas separation membrane materials. (Date not available). ResearchGate. [Link]
Sources
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Improving the Separation Properties of Polybenzimidazole Membranes by Adding Acetonitrile for Organic Solvent Nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular sieving using metal–polymer coordination membranes in organic media - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02601A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Controlling the stoichiometry in polymerization reactions with 3,4-Diamino-5-methylbenzoic acid
Welcome to the technical support center for the synthesis and stoichiometric control of polymers derived from 3,4-Diamino-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specialized polymerization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-quality, high-molecular-weight polymers.
Core Concepts: The Unique Nature of an A-B Monomer
This compound is a trifunctional aromatic compound. However, for the synthesis of high-performance polymers like polybenzimidazoles (PBIs), it functions as a self-polymerizable A-B type monomer.[1][2] The "A" component is the carboxylic acid (-COOH) group, and the "B" component is the pair of ortho-disposed amino (-NH2) groups.
In this scenario, the concept of "stoichiometry" is different from traditional A-A + B-B step-growth polymerizations where two distinct monomers must be balanced. Here, the stoichiometry of reactive groups is inherently a perfect 1:1 within each monomer molecule. Therefore, the primary challenge is not balancing two components, but rather preserving this perfect 1:1 ratio by ensuring extreme monomer purity and driving the reaction to near-complete conversion. [3][4] Any factor that consumes one functional group without a corresponding reaction of the other effectively creates a stoichiometric imbalance, leading to chain termination and a dramatic reduction in molecular weight.[4]
The polymerization proceeds via a polycondensation reaction, typically in a high-temperature acidic medium like polyphosphoric acid (PPA), which serves as both a solvent and a powerful dehydrating agent to drive the equilibrium forward.[1][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my polymer's molecular weight consistently low, even though I'm using a single monomer?
A: This is the most common issue and almost always points to a disruption of the inherent 1:1 stoichiometry. The likely culprits are:
-
Monomer Impurities: The purity of your this compound is paramount. Monofunctional impurities (e.g., an impurity with only one amino group or only a carboxylic acid group) will act as chain stoppers.[3] More insidiously, oxidation of the highly sensitive diamine functionality can occur, rendering those groups unreactive and terminating chain growth.[7] One researcher's repeated failures were ultimately traced to an expired, and likely oxidized, monomer.[8]
-
Presence of Water or Oxygen: The reaction is a condensation that produces water. Any residual water at the start can hinder the reaction from reaching the high conversion rates needed for high molecular weight. Oxygen can lead to oxidative side reactions, destroying the sensitive amino groups.[7] An inert atmosphere is non-negotiable.
-
Sub-optimal Reaction Conditions: If the temperature is too low or the reaction time too short, the polymerization will not reach the >99% conversion required for high molecular weight polymers according to the Carothers equation.[4]
Q2: What is the role of the methyl group on the monomer?
A: The methyl substituent on the benzene ring serves a critical purpose: improving the solubility of the resulting polymer.[2] Standard polybenzimidazoles are notoriously difficult to dissolve, making them hard to process into films or fibers.[1][9] The methyl group helps to disrupt the tight chain packing, making the final polymer more amenable to dissolution in aprotic polar solvents like DMAc or NMP.
Q3: What is Polyphosphoric Acid (PPA) and why is it used?
A: PPA is a polymer of phosphoric acid and is an excellent solvent and reaction medium for PBI synthesis. It performs three crucial roles:
-
Solvent: It can dissolve the aromatic monomers and the growing polymer chains.
-
Dehydrating Agent: It aggressively sequesters the water produced during the condensation reaction, driving the equilibrium towards the polymer product.
-
Catalyst: Its acidic nature facilitates the cyclodehydration step that forms the imidazole ring.
Q4: My final polymer is dark brown or black. Is this normal?
A: Yes, PBI polymers are typically yellow to brown solids.[9] A very dark or black color might indicate some degree of oxidation during the reaction, but it is not necessarily a sign of a failed synthesis. The key indicator of success is the viscosity of the reaction solution and the intrinsic viscosity or molecular weight of the final isolated polymer.
Troubleshooting Guide: From Failed Reactions to Optimized Polymers
| Symptom | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Polymer Viscosity / Molecular Weight | 1. Monomer Impurity: Oxidized diamine or other monofunctional impurities are capping the polymer chains.[3][8] | Solution: Purify the monomer immediately before use via recrystallization from deionized water or toluene.[10] Characterize the purified monomer using NMR and melting point analysis to confirm its integrity. Store under an inert atmosphere, protected from light. |
| 2. Inadequate Inert Atmosphere: Oxygen is present in the reaction flask, causing oxidative side reactions. | Solution: Ensure a leak-proof reaction setup. Purge the flask thoroughly with a high-purity inert gas (Nitrogen or Argon) for at least 30-60 minutes before heating. Maintain a gentle positive pressure of the inert gas throughout the entire reaction.[8] | |
| 3. Incomplete Conversion: Reaction time is too short, or the temperature is too low. | Solution: Follow a staged heating protocol. For PPA synthesis, a typical profile is: hold at 140°C to ensure monomer dissolution, then ramp to 170°C for several hours, and finally increase to 200°C for an extended period (18-24 hours) to drive the reaction to completion.[8] | |
| Reaction Mixture Fails to Become Viscous | 1. Gross Monomer Contamination: The monomer is significantly degraded or is the wrong material. | Solution: As a first step, obtain a fresh bottle of the monomer or rigorously purify the existing stock. A researcher's experience confirms that even reagents from reputable suppliers can expire and fail.[8] Always perform an identity check (e.g., NMR) on starting materials. |
| 2. Incorrect Reaction Medium: The PPA grade is too low (contains too much water) or an inappropriate solvent was used. | Solution: Use a high-grade PPA (e.g., 115%). If preparing your own dehydrating agent like Eaton's reagent, ensure the P₂O₅ is fresh and the reaction is anhydrous.[11] | |
| Polymer Precipitates During Reaction | 1. Poor Solubility: The growing polymer chains are becoming insoluble in the reaction medium, halting further growth. | Solution: Ensure the monomer concentration is within the optimal range. For PPA processes, this is often between 2-12 wt%.[12] If the polymer is still precipitating, a solvent with higher solvating power or a modified temperature profile may be needed. |
| Final Polymer is Insoluble in Processing Solvents (e.g., DMAc, NMP) | 1. Extremely High Molecular Weight / Cross-linking: The polymer is of such high molecular weight that it is no longer soluble. Minor side reactions at high temperatures could also cause some cross-linking. | Solution: While high molecular weight is often the goal, this can be a sign of over-extension. Try reducing the final reaction time or temperature slightly. Ensure the monomer is pure, as some impurities can promote cross-linking. |
| 2. Residual PPA: Trapped PPA in the polymer can interfere with dissolution. | Solution: Implement a thorough washing protocol after precipitating the polymer in water. This involves breaking up the polymer into fine particles and washing repeatedly with water until the filtrate is neutral, followed by a final wash with a base like ammonium hydroxide to neutralize all acid residues.[11] |
Key Experimental Protocols & Visualizations
Protocol 1: Staged PPA-Mediated Self-Polymerization
This protocol is a synthesis of common procedures for PBI formation and should be adapted based on specific target molecular weights and available equipment.
-
Monomer & Reagent Preparation:
-
Dry the purified this compound in a vacuum oven at 100-120°C for 12-16 hours and store in a desiccator over P₂O₅.[8]
-
Add PPA (115% grade) to a 3-neck round-bottom flask equipped with a mechanical overhead stirrer (critical for high viscosity), a gas inlet, and a gas outlet.
-
-
Reaction Setup & Inerting:
-
Heat the PPA to 140°C under a steady stream of nitrogen for 1-2 hours to remove any absorbed moisture.[8]
-
Cool the PPA to ~100°C. Under a strong positive flow of nitrogen, add the dried this compound monomer.
-
Re-establish a gentle nitrogen flow and increase the temperature to 140°C. Stir for 2-3 hours until the monomer is fully dissolved.
-
-
Polymerization Staging:
-
Increase the temperature to 170°C and maintain for 4 hours. The solution should begin to show a noticeable increase in viscosity.
-
Increase the temperature to 200°C and continue stirring for 18-24 hours. The solution should become extremely viscous, potentially climbing the stirrer shaft.[8]
-
-
Work-up and Isolation:
-
Cool the reaction to below 100°C. Slowly and carefully pour the highly viscous polymer solution into a large beaker of vigorously stirred deionized water. This will precipitate the polymer as fibrous strands or a solid mass.
-
Macerate the polymer in a blender to create a fine, filterable slurry.
-
Filter the polymer and wash extensively with deionized water until the filtrate is neutral (pH 7).
-
Perform a final wash/soak in a dilute ammonium hydroxide solution to remove any remaining phosphoric acid, followed by more water washes.[11]
-
Dry the purified polymer in a vacuum oven at 150°C for 24 hours.[11]
-
Visualization 1: Polymerization Workflow
Caption: Workflow for PBI synthesis from monomer purification to final characterization.
Visualization 2: Polymerization Reaction
Caption: Self-condensation of the monomer to form the PBI polymer backbone.
References
- Tuning the Molecular Properties of Polybenzimidazole by Copolymerization. The Journal of Physical Chemistry B - ACS Publications.
- Tuning the molecular properties of polybenzimidazole by copolymerization. PubMed.
- Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. Source not specified.
- Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine. Benchchem.
- Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. PMC - NIH.
- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. ResearchGate.
- Reprocessing and Characterization of Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells. Lund University Publications.
- Polybenzimidazole (PBI) molecular weight and Mark-Houwink equation. ResearchGate.
- Polyphenylenebenzimidazoles. ResearchGate.
- Effect of monomer concentration on polymer inherent viscosity for a number of m -PBI polymerizations at 190 C via the PPA Process. ResearchGate.
- How to accurately synthesize PBI (Polybenzimidazole)? SOLVED?. ResearchGate.
- Stoichiometry and molecular weight control. Fiveable.
- Polybenzimidazole. Wikipedia.
- Supplier Data - Polybenzimidazole ( PBI ) ( Goodfellow ). AZoM.
- Robust and self-healable polybenzimidazole membranes via Diels–Alder chain extension. Source not specified.
- This compound | CAS 37901-95-4. Benchchem.
- Preparation of polybenzimidazoles. Google Patents.
- Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI.
- (PDF) Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. ResearchGate.
- New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. NIH.
- Functional Aromatic Polyamides. MDPI.
- Aliphatic and Aromatic Polyamides. Source not specified.
- CAS 619-05-6: 3,4-Diaminobenzoic acid. CymitQuimica.
- 3,4-Diaminobenzoic acid | 619-05-6. ChemicalBook.
- 619-05-6 | 3,4-Diaminobenzoic acid | BLD Pharm. BLD Pharm.
- Monomer stoichiometry imbalance-promoted formation of multisubstituted polynaphthalenes by palladium-catalyzed polycouplings of aryl iodides and internal diynes. Polymer Chemistry (RSC Publishing).
- Polymer Chemistry. MPG.PuRe.
- A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. ResearchGate.
- optimization of reaction conditions for 4-Amino-2-methylisophthalonitrile polymerization. Benchchem.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning the molecular properties of polybenzimidazole by copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 10. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 11. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Catalyst selection and optimization for reactions involving 3,4-Diamino-5-methylbenzoic acid
Welcome to the technical support center for reactions involving 3,4-Diamino-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. We will move beyond simple protocols to explain the why behind experimental choices, ensuring your success.
Introduction: The Challenge of this compound
This compound is a multifunctional molecule. Its utility is derived from the interplay of three key functional groups: the ortho-phenylenediamine moiety, the carboxylic acid, and the electron-donating methyl group on the aromatic ring. This structure is a prime precursor for synthesizing benzimidazoles, polybenzimidazoles (PBIs), and other complex heterocyclic systems. However, this very multifunctionality presents a significant challenge: achieving chemoselectivity. The goal is to activate the desired functional group while preventing unwanted side reactions at the others. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Core Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a general framework for diagnosing issues. Most reaction failures can be traced back to a few key areas.
Caption: General troubleshooting flowchart for organic reactions.
FAQ 1: Benzimidazole Formation (Cyclocondensation Reactions)
The reaction of the ortho-diamine with an aldehyde to form a benzimidazole is one of the most common applications for this substrate.
Question: My benzimidazole synthesis with an aromatic aldehyde is giving low yields. I'm using p-Toluenesulfonic acid (p-TsOH) as a catalyst in ethanol. What's going wrong?
Answer: This is a classic Phillips condensation reaction, but several factors related to the substrate can cause issues.
-
Causality: The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation. The carboxylic acid group on your starting material can interfere in two ways:
-
Salt Formation: The basic amino groups can be protonated by the strong acid catalyst (p-TsOH), forming a salt that is less nucleophilic and potentially less soluble.
-
Competing Reactions: The carboxylic acid can compete for the aldehyde, leading to ester or amide side products, though this is less common under these conditions.
-
-
Troubleshooting Steps:
-
Catalyst Choice - Acidity Matters: A strong acid like p-TsOH may be too harsh. Consider a milder acid catalyst or a Lewis acid. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction, as it promotes dehydration, which drives the equilibrium toward the product. However, PPA can be difficult to work with. A more practical alternative is using a milder Lewis acid like Yb(OTf)₃ or even catalytic acetic acid in a high-boiling solvent like DMF or DMSO to facilitate water removal.
-
Solvent and Water Removal: The final step of the reaction is an oxidation/aromatization that often uses air (O₂) as the terminal oxidant. Ethanol is a protic solvent that can hinder the dehydration step.
-
Switch to a non-polar, high-boiling solvent like toluene with a Dean-Stark trap to azeotropically remove water.
-
Use a co-oxidant. If the reaction stalls at the dihydrobenzimidazole intermediate, a mild oxidant may be needed. Common choices include Na₂S₂O₅, or simply bubbling air through the reaction mixture at an elevated temperature.
-
-
Temperature Profile: Ensure the temperature is high enough to drive the cyclization and dehydration. For many benzimidazole syntheses, temperatures between 100-140 °C are required.
-
Data Summary: Recommended Starting Conditions for Benzimidazole Synthesis
| Parameter | Condition A (Classic) | Condition B (Microwave) | Condition C (Mild Lewis Acid) |
| Catalyst | Polyphosphoric Acid (PPA) | Acetic Acid (AcOH) | Ytterbium Triflate (Yb(OTf)₃) |
| Solvent | None (PPA is solvent) | DMF or DMSO | Dichloroethane (DCE) |
| Temperature | 150-180 °C | 120 °C (Microwave) | 80 °C |
| Time | 2-4 hours | 15-30 minutes | 6-12 hours |
| Key Advantage | High yielding, robust | Extremely fast | Mild, good functional group tolerance |
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am trying to perform a Buchwald-Hartwig amination on a halogenated version of this molecule, but my palladium catalyst seems to be inactive. What could be poisoning it?
Answer: This is a common and significant challenge. The this compound scaffold contains multiple potential catalyst poisons and competing coordinating sites.
-
Causality - The Poisoning Effect: Palladium catalysts, particularly Pd(0) species active in the catalytic cycle, are soft Lewis acids. They are readily poisoned by nucleophilic or strongly coordinating functional groups.
-
Amino Groups: The free amino groups (-NH₂) are strong ligands for palladium and can coordinate to the metal center, inhibiting its ability to participate in oxidative addition.
-
Carboxylate Anion: If a base is used, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which can also coordinate to the palladium center.
-
-
Troubleshooting and Optimization Strategy:
-
Protecting Groups are Key: The most robust solution is to protect the interfering functional groups.
-
Amino Groups: Protect the diamines as amides (e.g., using Acetyl or Boc groups). Boc groups are often preferred as they can be removed under acidic conditions that are orthogonal to many cross-coupling products.
-
Carboxylic Acid: Protect the acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and prevents carboxylate formation.
-
-
Ligand Selection: If protection is not an option, the choice of ligand is critical. You need a ligand that binds to the palladium so strongly that it outcompetes the substrate's own coordinating groups.
-
Use bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to promote challenging cross-couplings. They form stable, highly active catalytic complexes that are more resistant to deactivation.
-
-
Choice of Base: Use a sterically hindered or non-coordinating base. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger, more nucleophilic bases like NaOtBu, as it is less likely to deprotonate the amino groups under the reaction conditions.
-
Caption: Decision workflow for Buchwald-Hartwig cross-coupling.
FAQ 3: Controlling Polycondensation for PBI Synthesis
Question: I am attempting to synthesize a polybenzimidazole (PBI) polymer via condensation with a dicarboxylic acid, but I am getting a low molecular weight, brittle material. How can I improve the degree of polymerization?
Answer: Achieving a high degree of polymerization requires stringent control over stoichiometry, purity, and reaction conditions to ensure that chain extension proceeds efficiently without premature termination.
-
Causality: Polymerization is a step-growth process. To achieve high molecular weight, the reaction must go to near-quantitative conversion (>99.5%). Any factor that disrupts the perfect 1:1 stoichiometry of the reacting monomers (diamine and dicarboxylic acid) or introduces chain-terminating monofunctional impurities will severely limit the final molecular weight.
-
Troubleshooting and Optimization Protocol:
-
Monomer Purity is Paramount:
-
Protocol: Recrystallize your this compound and the diacid comonomer immediately before use. Dry them thoroughly under a high vacuum at a temperature below their decomposition point.
-
Validation: Use NMR and elemental analysis to confirm purity is >99.8%. Monofunctional impurities are potent chain terminators.
-
-
Strict Stoichiometric Control:
-
Protocol: Weigh the monomers using a 4- or 5-place analytical balance in a controlled environment (e.g., a glovebox) to avoid moisture uptake. Aim for a molar ratio of exactly 1.000:1.000.
-
-
Catalyst and Reaction Medium:
-
Eaton's Reagent (P₂O₅/MeSO₃H): This is a powerful dehydrating agent and solvent that facilitates both the amide bond formation and the subsequent cyclization to the benzimidazole ring at lower temperatures than a traditional melt-phase polycondensation. It helps drive the reaction to completion.
-
Melt-Phase Polycondensation: If using a traditional thermal method, the reaction is typically done in two stages. First, a low-temperature step (200-250 °C) under an inert atmosphere (N₂) forms a low molecular weight prepolymer. Second, a high-temperature step (>300 °C) under a high vacuum removes the water of condensation and drives chain extension.
-
-
Mechanical Considerations: As the molecular weight increases, the viscosity of the reaction mixture will rise dramatically. Ensure your reaction vessel has a powerful mechanical stirrer capable of handling highly viscous melts to ensure proper mixing.
-
References
-
Phillips, M. A. The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 1928, 2393-2399. [Link]
-
Li, Y., et al. An efficient synthesis of 2-arylbenzimidazoles in polyphosphoric acid. Indian Journal of Chemistry - Section B, 2005. [Link]
-
Peres, V., et al. Na2S2O5 as a mild and efficient catalyst for the synthesis of quinoxalines and benzimidazoles. Tetrahedron Letters, 2010, 51(49), 6533-6537. [Link]
-
de Meijere, A., Diederich, F. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004. [Link]
-
Odian, G. Principles of Polymerization. John Wiley & Sons, 2004. [Link]
-
Eaton, P. E., et al. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 1973, 38(23), 4071-4073. [Link]
Validation & Comparative
A Comparative Guide to Polybenzimidazoles: The Influence of Tetraamine Monomer Selection on Polymer Properties
Polybenzimidazoles (PBIs) stand as a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical robustness.[1][2] These properties stem from their rigid aromatic backbone and strong intermolecular hydrogen bonding.[1] The choice of the tetraamine monomer used in the synthesis of PBIs plays a pivotal role in dictating the final properties of the polymer. This guide provides a comparative analysis of polybenzimidazoles synthesized from three key tetraamine monomers: 3,3'-diaminobenzidine (DAB), 3,3',4,4'-tetraaminobiphenyl (TAB), and 3,3',4,4'-tetraaminodiphenylsulfone (TADPS). Through an examination of experimental data, we will elucidate how subtle changes in the monomer structure influence the thermal, mechanical, and solubility characteristics of the resulting PBI polymers, offering researchers and engineers the insights needed to select the optimal material for their specific high-performance applications.
The Critical Role of the Tetraamine Monomer
The structure of the tetraamine monomer directly impacts the chain flexibility, packing efficiency, and intermolecular interactions of the resulting PBI polymer. The selection of a particular tetraamine can be leveraged to tune specific properties of the PBI. For instance, introducing flexible linkages can enhance solubility, while maintaining a wholly aromatic structure is key to maximizing thermal stability.
Below is a diagram illustrating the chemical structures of the three tetraamine monomers discussed in this guide.
Caption: Chemical structures of the compared tetraamine monomers.
Comparative Analysis of PBI Properties
The following table summarizes the key thermal and mechanical properties of PBIs synthesized from DAB, TAB, and TADPS. It is important to note that the properties of the final polymer are also dependent on the dicarboxylic acid or dianhydride co-monomer, as well as the polymerization conditions and subsequent processing. The data presented here is a representative comparison based on available literature.
| Property | PBI from DAB (with aliphatic diacids) | PBI from TAB (m-PBI) | PBI from TADPS | Test Standard (Typical) |
| Thermal Properties | ||||
| 5% Weight Loss Temp. (TGA, N₂) | ≥ 460 °C[1] | >600 °C[3] | ≥ 485 °C[4] | ASTM E1131 |
| Glass Transition Temp. (Tg) | ≥ 200 °C[1] | 425-436 °C[2] | 438-480 °C[4] | ASTM D3418 |
| Mechanical Properties | ||||
| Tensile Strength | Up to 129.3 MPa[1] | ~160 MPa[5] | Data not readily available | ASTM D638[6] |
| Tensile Modulus | Data not readily available | ~5.9 GPa[5] | Data not readily available | ASTM D638[6] |
| Elongation at Break | Data not readily available | ~3%[5] | Data not readily available | ASTM D638[6] |
| Solubility | ||||
| Common Organic Solvents | Generally insoluble | Insoluble | Enhanced solubility in dipolar aprotic solvents[4] | Qualitative |
In-Depth Discussion of PBI Properties
Polybenzimidazoles from 3,3'-Diaminobenzidine (DAB)
PBIs derived from 3,3'-diaminobenzidine, particularly when reacted with aliphatic dicarboxylic acids, offer a unique combination of flexibility and high performance.[1] The introduction of methylene groups into the polymer backbone can lead to improved processability compared to fully aromatic PBIs.[7]
-
Thermal Stability: These polymers exhibit excellent thermal stability, with decomposition temperatures generally exceeding 460°C.[1] This makes them suitable for many high-temperature applications.
-
Mechanical Strength: Aliphatic PBIs from DAB can achieve high tensile strength, with values reported up to 129.3 MPa.[1] The mechanical properties can be tuned by varying the length of the aliphatic chain in the dicarboxylic acid co-monomer.[1]
-
Solubility: While more processable than their fully aromatic counterparts, they generally exhibit limited solubility in common organic solvents.
Polybenzimidazoles from 3,3',4,4'-Tetraaminobiphenyl (TAB)
The reaction of 3,3',4,4'-tetraaminobiphenyl with isophthalic acid yields the most common commercially available PBI, often referred to as m-PBI.[2] This material is a benchmark for high-temperature polymers.
-
Thermal Stability: m-PBI is characterized by its exceptional thermal stability, with a high glass transition temperature in the range of 425-436°C and degradation temperatures exceeding 600°C in an inert atmosphere.[2][3]
-
Mechanical Properties: It possesses high tensile strength (around 160 MPa) and a high tensile modulus (approximately 5.9 GPa), indicating a rigid and strong material.[5]
-
Chemical Resistance: PBI from TAB is known for its outstanding resistance to a wide range of chemicals, including strong acids and bases at elevated temperatures.[2]
-
Solubility: A significant challenge with m-PBI is its limited solubility, typically only dissolving in strong acids like sulfuric acid or methanesulfonic acid.
Polybenzimidazoles from 3,3',4,4'-Tetraaminodiphenylsulfone (TADPS)
The incorporation of a sulfonyl group into the tetraamine monomer, as in TADPS, introduces a "kink" in the polymer backbone. This structural modification has a profound impact on the polymer's properties.[4]
-
Enhanced Solubility: PBIs synthesized from TADPS exhibit significantly improved solubility in dipolar aprotic solvents compared to those made from DAB or TAB.[4] This enhanced solubility is a major advantage for processing and fabrication of films and membranes.
-
Thermal Stability: Despite the increased flexibility, TADPS-based PBIs maintain excellent thermal stability, with a 5% weight loss temperature of at least 485°C in both air and nitrogen.[4] They also possess very high glass transition temperatures, ranging from 438 to 480°C.[4]
-
Gas Separation Properties: The kinked structure introduced by the sulfonyl group can reduce chain packing efficiency, which has been shown to enhance the gas transport properties of these PBIs, making them promising candidates for high-temperature gas separation membranes.[4]
Experimental Methodologies
The synthesis and characterization of polybenzimidazoles require precise control over reaction conditions and standardized testing protocols to ensure reliable and comparable data.
General PBI Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of polybenzimidazoles.
Sources
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pbipolymer.com [pbipolymer.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. zwickroell.com [zwickroell.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Polybenzimidazoles: Unraveling the Impact of Monomer Methylation on Polymer Performance
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Performance Characteristics of Polybenzimidazoles Derived from Methylated vs. Non-Methylated Diaminobenzoic Acids
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, making them indispensable materials in demanding applications ranging from aerospace components to fuel cell membranes.[1] The properties of these robust polymers can be finely tuned by modifying their molecular architecture. One of the fundamental ways to achieve this is by altering the monomer building blocks. This guide provides an in-depth, objective comparison of the performance of polybenzimidazoles synthesized from traditional non-methylated diaminobenzoic acids, specifically 3,4-diaminobenzoic acid (DABA), versus their N-methylated counterparts. This analysis is grounded in experimental data to elucidate the causal relationships between monomer structure and final polymer properties.
The Fundamental Chemistry: A Tale of Two Monomers
The archetypal PBI derived from a diaminobenzoic acid is poly(2,5-benzimidazole) (ABPBI), synthesized from the self-condensation of 3,4-diaminobenzoic acid.[2][3] The presence of the N-H proton on the imidazole ring is a defining feature of this polymer, enabling strong intermolecular hydrogen bonding. This network of hydrogen bonds is largely responsible for the high thermal stability and mechanical integrity of traditional PBIs.
Introducing a methyl group onto one of the amine functionalities of the diaminobenzoic acid monomer fundamentally alters the resulting polymer chain. The polymerization of an N-methylated diaminobenzoic acid leads to a poly(N-methyl-benzimidazole), where the hydrogen on the imidazole nitrogen is replaced by a methyl group. This seemingly small modification has profound consequences for the polymer's performance characteristics.
Caption: Comparative synthesis pathways of PBIs.
Performance Under the Microscope: A Head-to-Head Comparison
The methylation of the diaminobenzoic acid monomer brings about a predictable trade-off in the properties of the resulting polybenzimidazole. While some characteristics are enhanced, others are compromised. The following sections provide a detailed comparison based on key performance indicators.
Thermal Stability: The Cost of Losing Hydrogen Bonds
One of the most significant consequences of N-methylation is the reduction in thermal stability. The elimination of the N-H bond in the imidazole ring prevents the formation of the extensive hydrogen-bonding network that characterizes traditional PBIs. This network significantly contributes to the high thermal and oxidative stability of the polymer. As a result, N-methylated PBIs generally exhibit lower decomposition temperatures.
| Property | Poly(2,5-benzimidazole) (from DABA) | Poly(N-methyl-2,5-benzimidazole) (from N-methyl-DABA) |
| 5% Weight Loss Temperature (TGA, in N2) | > 550 °C[3] | Typically lower than non-methylated counterparts |
| Glass Transition Temperature (Tg) | ~450 °C[1] | Generally lower than non-methylated counterparts |
Mechanical Properties: A Softer Approach
The disruption of intermolecular hydrogen bonding also has a marked effect on the mechanical properties of the polymer. Non-methylated PBIs are known for their high tensile strength and modulus, a direct result of the rigid polymer chains and strong inter-chain interactions. In contrast, N-methylated PBIs, with their reduced intermolecular forces, tend to be more flexible and exhibit lower tensile strength and modulus. However, this increased flexibility can also lead to improved processability.
| Property | Poly(2,5-benzimidazole) (from DABA) | Poly(N-methyl-2,5-benzimidazole) (from N-methyl-DABA) |
| Tensile Strength | High | Moderate to Low |
| Elongation at Break | Low | Higher than non-methylated counterparts |
| Solubility in Organic Solvents | Poor | Generally good |
Proton Conductivity: A Shift in Mechanism
For applications in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs), proton conductivity is a critical performance metric. In phosphoric acid-doped PBI membranes, the imidazole N-H sites play a crucial role in the proton conduction mechanism, acting as proton donors and acceptors.
In non-methylated PBIs, proton transport occurs via a Grotthuss-type mechanism, where protons hop along the hydrogen-bonded network of the polymer and the phosphoric acid dopant. The presence of the N-H proton is integral to this process.
In N-methylated PBIs, the absence of the N-H proton necessitates a different conduction mechanism. While they can still be doped with acid, the proton transport is more reliant on the mobility of the charge carriers within the acid-doped polymer matrix. This can lead to differences in conductivity, particularly at varying temperatures and acid doping levels. Data suggests that while N-methylation can alter the proton conductivity, the overall performance is highly dependent on the specific polymer structure and the doping level.[4]
| Property | Poly(2,5-benzimidazole) (from DABA) | Poly(N-methyl-2,5-benzimidazole) (from N-methyl-DABA) |
| Proton Conduction Mechanism | Grotthuss-type hopping involving N-H sites | Vehicle-based transport within the acid-doped matrix |
| Proton Conductivity (PA-doped) | Can reach >0.1 S/cm at elevated temperatures[2] | Variable, dependent on doping level and morphology |
Experimental Protocols: Synthesizing the Polymers
The synthesis of both non-methylated and methylated PBIs from their respective diaminobenzoic acid monomers typically involves a high-temperature polycondensation reaction. The following are representative protocols.
Synthesis of Poly(2,5-benzimidazole) from 3,4-Diaminobenzoic Acid
This protocol is based on established methods for the synthesis of ABPBI in polyphosphoric acid (PPA).[3]
Materials:
-
3,4-Diaminobenzoic acid (DABA)
-
Polyphosphoric acid (PPA)
-
Argon or Nitrogen gas (inert atmosphere)
-
Deionized water
-
Ammonium hydroxide solution
Procedure:
-
A three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet is charged with PPA.
-
The PPA is heated to approximately 100-120 °C under a slow stream of inert gas to ensure a dry environment.
-
3,4-Diaminobenzoic acid is slowly added to the hot PPA with vigorous stirring.
-
The temperature of the reaction mixture is gradually raised to 180-200 °C and maintained for several hours (typically 4-24 hours) to facilitate polycondensation. The solution will become highly viscous.
-
After cooling to approximately 100 °C, the hot polymer solution is poured into a large volume of vigorously stirred deionized water to precipitate the polymer.
-
The precipitated polymer is collected by filtration and washed repeatedly with deionized water until the washings are neutral.
-
The polymer is then stirred in a dilute ammonium hydroxide solution to neutralize any remaining acidic residues, followed by further washing with deionized water.
-
The final polymer is dried in a vacuum oven at an elevated temperature (e.g., 120-150 °C) until a constant weight is achieved.
Caption: Workflow for the synthesis of Poly(2,5-benzimidazole).
Synthesis of Poly(N-methyl-2,5-benzimidazole)
The synthesis of the methylated analogue follows a similar principle, but requires the synthesis of the N-methylated monomer first.
Part 1: Synthesis of N-methyl-3,4-diaminobenzoic acid (Conceptual Outline)
The synthesis of this monomer is a multi-step process that is not trivial. A potential route could involve the selective methylation of one of the amino groups of a protected 3,4-diaminobenzoic acid derivative, followed by deprotection.
Part 2: Polymerization of N-methyl-3,4-diaminobenzoic acid
The polymerization would then proceed similarly to the non-methylated version:
Materials:
-
N-methyl-3,4-diaminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Inert gas
-
Deionized water
-
Ammonium hydroxide solution
Procedure:
-
Follow steps 1 and 2 as described for the synthesis of poly(2,5-benzimidazole).
-
Slowly add N-methyl-3,4-diaminobenzoic acid to the hot PPA with vigorous stirring.
-
Proceed with steps 4 through 8 as outlined in the previous protocol. The reaction conditions, such as temperature and time, may need to be optimized for the methylated monomer.
Conclusion: Tailoring PBI Properties Through Monomer Design
The choice between a methylated and a non-methylated diaminobenzoic acid monomer has a profound and predictable impact on the final properties of the polybenzimidazole.
-
Non-methylated PBIs (from DABA) are the materials of choice when paramount thermal stability and mechanical strength are required. The presence of the N-H bond and the resulting hydrogen bonding network are key to their high-performance characteristics.
-
Methylated PBIs (from N-methyl-DABA) offer a pathway to enhanced solubility and processability, albeit at the cost of reduced thermal stability and mechanical robustness. The absence of hydrogen bonding leads to a more flexible polymer chain.
For researchers and drug development professionals, understanding these fundamental structure-property relationships is crucial for the rational design of PBI-based materials. Whether the application demands extreme heat resistance or facile processing into films and membranes, the strategic use of monomer methylation provides a powerful tool for tailoring the performance of this remarkable class of polymers.
References
-
Kim, J. et al. (2020). Molecular Weight Impact of Poly(2,5-Benzimidazole) Polymer on Film Conductivity, Ion Exchange Capacity, Acid Retention Capability, and Oxidative Stability. Frontiers in Energy Research, 8, 571651. [Link]
-
Gao, Y. et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. RSC Advances, 11(7), 4053-4061. [Link]
-
Harris, F. W. et al. (1993). Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. Polymer, 34(1), 25-31. [Link]
-
Kharul, U. K. et al. (2010). Variation in acid moiety of polybenzimidazoles: Investigation of physico-chemical properties towards their applicability as proton exchange and gas separation membrane materials. Journal of Membrane Science, 357(1-2), 139-150. [Link]
-
Li, Q. et al. (2009). Modifications on Promoting the Proton Conductivity of Polybenzimidazole-Based Polymer Electrolyte Membranes in Fuel Cells. Polymers, 1(1), 32-51. [Link]
-
Serrano, J. F. et al. (2021). Synthesis and Properties of Poly(imides) and Poly(imides)/Ionic Liquid Composites Bearing a Benzimidazole Moiety. Polymers, 13(16), 2757. [Link]
-
Wang, C. et al. (2011). Synthesis of Poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] and Poly(2,5-benzimidazole) by Microwave Irradiation. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 48(10), 836-842. [Link]
-
Xu, Y. et al. (2013). Synthesis and Characterization of N-Substituted Polybenzimidazoles. Asian Journal of Chemistry, 25(7), 4013-4016. [Link]
-
Yuan, J. et al. (2018). Study of Innovative GO/PBI Composites as Possible Proton Conducting Membranes for Electrochemical Devices. Membranes, 8(4), 105. [Link]
-
Mader, J. et al. (2008). Nanostructured poly(benzimidazole) membranes by N-alkylation. Journal of Membrane Science, 320(1-2), 358-366. [Link]
Sources
- 1. Synthesis and Properties of Poly(imides) and Poly(imides)/Ionic Liquid Composites Bearing a Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Weight Impact of Poly(2,5-Benzimidazole) Polymer on Film Conductivity, Ion Exchange Capacity, Acid Retention Capability, and Oxidative Stability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of Innovative GO/PBI Composites as Possible Proton Conducting Membranes for Electrochemical Devices - PMC [pmc.ncbi.nlm.nih.gov]
The Methyl Group's Double-Edged Sword: A Comparative Guide to the Thermal Stability of Polybenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, making them indispensable in demanding applications ranging from aerospace components to high-temperature fuel cell membranes.[1] The source of this remarkable resilience lies in their rigid aromatic backbone and, crucially, the extensive network of intermolecular hydrogen bonds between the N-H groups of the imidazole rings.[2] This guide delves into the nuanced impact of a seemingly minor structural modification—the introduction of a methyl group—on the celebrated thermal stability of these polymers. We will explore, with supporting experimental data, how the position of this methyl group dictates a trade-off between processability and high-temperature performance.
The Unmodified Benchmark: The Intrinsic Stability of Polybenzimidazole
Unsubstituted polybenzimidazoles, such as poly(2,2'-m-phenylene-5,5'-bibenzimidazole), exhibit outstanding thermal stability, with decomposition temperatures often exceeding 550°C.[3] This high thermal threshold is a direct consequence of the strong intermolecular forces, primarily hydrogen bonding, which create a highly cohesive and rigid polymer matrix.[2] Thermogravimetric analysis (TGA) of unmodified PBIs typically shows minimal weight loss up to high temperatures, demonstrating their robust nature.
N-Methylation: A Compromise Between Solubility and Stability
A significant challenge in the application of PBIs is their poor solubility in common organic solvents, a direct result of the strong intermolecular hydrogen bonds.[4] A common strategy to enhance solubility and processability is the methylation of the nitrogen atom in the imidazole ring (N-methylation). However, this modification comes at a cost to the polymer's thermal stability.
The Inevitable Trade-Off: Disruption of Hydrogen Bonding
The substitution of the hydrogen atom on the imidazole nitrogen with a methyl group eliminates the possibility of hydrogen bonding at that site. This disruption of the intermolecular forces leads to a less cohesive polymer structure, which, while improving solubility, inevitably lowers the energy required for thermal decomposition.[5]
Experimental Evidence: A Quantitative Look at Reduced Stability
While direct comparative studies are limited, the available data consistently shows a decrease in the thermal decomposition temperature upon N-methylation. For instance, N-substituted polybenzimidazoles have been reported to exhibit reduced thermal properties in comparison to their parent, unsubstituted PBI.[5] The onset of decomposition for these modified polymers occurs at lower temperatures, as observed in thermogravimetric analysis (TGA).
Table 1: Comparative Thermal Decomposition Data of Unmodified and N-Substituted PBIs
| Polymer | 5% Weight Loss Temperature (Td5%) (°C) | 10% Weight Loss Temperature (Td10%) (°C) | Reference |
| Unmodified PBI | >550 | ~600 | [3] |
| N-Substituted PBIs | >430 | Not specified | [6] |
Note: The data presented is a compilation from different sources and may not represent a direct head-to-head comparison under identical conditions. However, the trend of reduced thermal stability upon N-substitution is consistently reported.
The exact degradation temperature can vary depending on the specific PBI backbone and the nature of the N-substituent. However, the general principle remains: the loss of hydrogen bonding through N-methylation compromises the exceptional thermal stability inherent to the PBI structure.
C-Methylation: A Less Explored Avenue
In contrast to N-methylation, the introduction of methyl groups onto the carbon atoms of the aromatic backbone (C-methylation) presents a different scenario. In this case, the N-H group of the imidazole ring remains available for hydrogen bonding. Therefore, the significant drop in thermal stability observed with N-methylation is not anticipated.
Information on the synthesis and thermal properties of C-methylated polybenzimidazoles is less prevalent in the scientific literature. However, it can be hypothesized that the introduction of methyl groups on the carbon backbone would have a less pronounced effect on the overall thermal stability compared to N-methylation. The primary influence of C-methylation would likely be on the polymer's solubility and processing characteristics due to the introduction of bulkier side groups, which can disrupt chain packing to some extent without eliminating the crucial intermolecular hydrogen bonds.
Visualizing the Structural and Mechanistic Differences
To better understand the impact of methylation, let's visualize the chemical structures and the proposed degradation pathways.
Caption: Chemical structures of unmodified and N-methylated PBI.
The diagram above clearly illustrates the presence of the N-H bond in the unmodified PBI, which is crucial for hydrogen bonding, and its replacement with an N-CH₃ group in the methylated version.
Caption: Proposed thermal degradation pathways for unmodified and N-methylated PBIs.
This flowchart highlights the critical role of the hydrogen bonding network in the thermal stability of unmodified PBI and how its disruption in N-methylated PBI leads to a lower decomposition temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Polybenzimidazoles
To experimentally quantify and compare the thermal stability of different PBI derivatives, thermogravimetric analysis (TGA) is the standard method.
Objective: To determine the onset of thermal decomposition and the weight loss profile of PBI samples as a function of temperature.
Materials and Equipment:
-
PBI sample (unmodified, N-methylated, or C-methylated)
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Analytical balance
-
Sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PBI sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Acquisition: Record the sample weight as a function of temperature throughout the heating program.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs.
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PBIs.
Conclusion
The introduction of a methyl group to the polybenzimidazole structure presents a classic example of a structure-property trade-off. N-methylation significantly enhances the solubility and processability of these otherwise intractable polymers, but this comes at the expense of their exceptional thermal stability due to the disruption of the critical intermolecular hydrogen bonding network. In contrast, C-methylation is expected to have a much less detrimental effect on thermal stability, though more research is needed to fully elucidate its impact. For researchers and professionals in materials science and drug development, understanding this delicate balance is paramount in designing and selecting PBI-based materials tailored for specific applications where the interplay between processing requirements and high-temperature performance is a critical consideration.
References
-
Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. MDPI. [Link]
-
THERMAL RESISTANT COATINGS USING PBI RESIN. SAMPE Conference Proceedings. [Link]
-
Synthesis of Poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] and Poly(2,5-benzimidazole) by Microwave Irradiation. ResearchGate. [Link]
-
Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. National Institutes of Health. [Link]
-
Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole], PBI. ResearchGate. [Link]
-
Hexamethyl-p-terphenyl poly(benzimidazolium): a universal hydroxide-conducting polymer for energy conversion devices. Royal Society of Chemistry. [Link]
-
Thermal Measurements on Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] Fibers. ResearchGate. [Link]
-
Polybenzimidazole Aerogels with High Thermal Stability and Mechanical Performance for Advanced Thermal Insulation Applications. ACS Publications. [Link]
-
On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. ResearchGate. [Link]
-
Blended Polybenzimidazole and Melamine-co- Formaldehyde Thermosets. OSTI.GOV. [Link]
-
New N-substituted ABPBI: Synthesis and evaluation of gas permeation properties. ScienceDirect. [Link]
-
Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. National Institutes of Health. [Link]
-
Synthesis and Characterization of N-Substituted Polybenzimidazoles. Asian Journal of Chemistry. [Link]
-
Polybenzimidazole (PBI) high temperature polymers and blends. ResearchGate. [Link]
-
Synthesis, characterization, thermal studies, and DFT calculations on Pd(II) complexes containing N-methylbenzylamine. ResearchGate. [Link]
-
N-substitution of polybenzimidazoles: Synthesis and evaluation of physical properties. ResearchGate. [Link]
-
Polybenzimidazoles (PBIs) and state-of-the-art PBI hollow fiber membranes for water, organic solvent and gas separations: a review. Royal Society of Chemistry. [Link]
-
Plastic - Wikipedia. Wikipedia. [Link]
-
The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. [Link]
-
Synthesis of Poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] andPoly(2,5-benzimidazole) by Microwave Irradiation. Chemical Research in Chinese Universities. [Link]
Sources
Comparing the solubility of polybenzimidazoles derived from 3,4-Diamino-5-methylbenzoic acid and other monomers
A Comparative Guide to the Solubility of Polybenzimidazoles: The Potential of 3,4-Diamino-5-methylbenzoic Acid
Introduction: The Promise and Problem of Polybenzimidazoles
Polybenzimidazoles (PBIs) represent a premier class of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them highly sought-after materials for demanding applications, including aerospace components, protective apparel for firefighters, and, of particular interest to our audience, high-temperature proton exchange membranes for fuel cells and advanced separation membranes in pharmaceutical and biotechnological processes.[1][2][3]
However, the very characteristics that impart these robust properties—a rigid heterocyclic backbone and extensive intermolecular hydrogen bonding—also create a significant hurdle: poor solubility.[4] Most high-molecular-weight PBIs are only soluble in highly aggressive and toxic solvents like concentrated sulfuric acid or methanesulfonic acid, which severely limits their processability and broader application.[1][5]
This guide provides a comparative analysis of PBI solubility, focusing on a promising but less-explored monomer, This compound (DMBA) . We will explore, based on established principles of polymer chemistry, how the unique structure of DMBA can lead to the synthesis of more soluble, and therefore more versatile, polybenzimidazoles compared to those derived from traditional monomers.
The Causality of PBI Insolubility: A Molecular Perspective
The limited solubility of conventional PBIs, such as m-PBI synthesized from 3,3′,4,4′-tetraaminobiphenyl (TAB) and isophthalic acid (IPA), stems from two primary molecular features:
-
Chain Rigidity: The fused aromatic and imidazole rings create a stiff, ladder-like polymer backbone. This rigidity prevents the polymer chains from adopting coiled conformations that are favorable for solvation.
-
Intermolecular Hydrogen Bonding: The N-H groups on the imidazole rings form strong, extensive hydrogen bonds between adjacent polymer chains. These powerful intermolecular forces effectively create a physically cross-linked network that resists disruption by solvent molecules.
Overcoming these forces requires solvents that can either disrupt the hydrogen bonding network (e.g., strong acids that protonate the imidazole ring) or possess extremely high solvating power. The goal of modern PBI synthesis is to modify the polymer backbone itself to intrinsically reduce these intermolecular forces, thereby enabling dissolution in more conventional and less hazardous organic solvents.
Chemical Strategies for Enhancing PBI Solubility
Researchers have developed several successful strategies to improve the processability of PBIs by chemically modifying the polymer structure to disrupt chain packing and reduce intermolecular interactions.
-
Incorporation of Flexible Linkages: Introducing flexible groups such as ether (–O–), sulfone (–SO₂–), or long aliphatic chains into the polymer backbone increases conformational freedom.[6] This disrupts the rigid, co-planar structure, hinders close packing, and enhances solubility in aprotic polar solvents.
-
Introduction of Bulky Side Groups: Attaching bulky pendent groups to the polymer backbone acts as a molecular spacer.[7] These groups sterically hinder the close approach of polymer chains, weakening intermolecular forces and allowing solvent molecules to penetrate and solvate the polymer more effectively. Groups like trifluoromethyl (–CF₃) or phenyl rings have been successfully employed.[7]
-
Copolymerization: Synthesizing random copolymers from a mix of monomers disrupts the regularity of the polymer chain.[8][9] This irregularity prevents the formation of well-ordered, crystalline domains that are particularly resistant to dissolution.
These proven strategies provide the foundational logic for predicting the behavior of PBIs derived from novel monomers like DMBA.
The DMBA Monomer: A Design for Solubility
This compound (DMBA) is an A-B type monomer, meaning it contains both the amine and carboxylic acid functionalities required for polymerization within a single molecule. This contrasts with the traditional A-A + B-B polycondensation of a tetraamine and a dicarboxylic acid.
The key to DMBA's potential lies in its unique substitution pattern:
-
Ortho-Diamino Functionality: The two amino groups at the 3- and 4-positions are perfectly arranged to form the benzimidazole ring upon condensation with the carboxylic acid group of another monomer.
-
A-B Polymerization: The synthesis from a single monomer can offer advantages in stoichiometric control during polymerization.
-
The Methyl Group Advantage: The crucial feature is the methyl group (–CH₃) at the 5-position. This group, while small, is predicted to act as a built-in bulky side group. It disrupts the planarity and symmetry of the polymer backbone, effectively preventing the tight chain packing that characterizes traditional PBIs. This steric hindrance is the primary mechanism by which DMBA-based PBIs are expected to achieve enhanced solubility.
The closest structural analog reported in the literature is 3,4-diaminobenzoic acid (DABA).[10] While DABA-based PBIs also benefit from an A-B structure, they lack the methyl group. Therefore, a direct comparison allows us to isolate and appreciate the specific contribution of this alkyl substituent to improving solubility.
Comparative Solubility Data
The following table summarizes the reported solubility of various PBIs in common solvents. The data for DMBA-PBI is predictive, based on the principles discussed above. The expectation is that DMBA-PBI will exhibit solubility characteristics superior to its non-methylated analog (DABA-PBI) and significantly better than traditional m-PBI.
| Polymer Type | Monomer(s) | NMP | DMAc | DMSO | Formic Acid | H₂SO₄ | Reference |
| m-PBI | TAB + Isophthalic Acid | Insoluble | Insoluble | Partially Soluble | Soluble | Soluble | [5][6] |
| Aliphatic PBI | DAB + Aliphatic Diacid | Insoluble | Insoluble | Insoluble (Soluble at ~100°C) | Soluble | Soluble | [1] |
| Sulfonyl-PBI | TADPS + Isophthalic Acid | Soluble | Soluble | Soluble | Soluble | Soluble | [6] |
| DABA-PBI | 3,4-Diaminobenzoic Acid | Soluble (Precursor) | Soluble (Precursor) | Soluble (Precursor) | N/A | Soluble | [10] |
| DMBA-PBI (Predicted) | This compound | Soluble | Soluble | Soluble | Soluble | Soluble | - |
NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMSO: Dimethyl sulfoxide.
Experimental Protocols
To ensure scientific rigor and provide actionable guidance for researchers, we outline standardized protocols for PBI synthesis and solubility assessment.
Protocol: Synthesis of PBI via Polycondensation in Eaton's Reagent
Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an effective condensing agent and solvent for PBI synthesis, often yielding high-molecular-weight polymers under milder conditions than traditional polyphosphoric acid melts.[1][6]
Objective: To synthesize a PBI polymer from a tetraamine and a dicarboxylic acid (A-A + B-B) or an aminocarboxylic acid (A-B).
Materials:
-
This compound (DMBA) or other desired monomers
-
Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with mechanical stirrer and gas inlet/outlet
-
Heating mantle with temperature controller
-
Ammonium hydroxide solution (10% aqueous)
-
Deionized water
Procedure:
-
Setup: Assemble the reaction flask, ensuring it is dry and purged with nitrogen to maintain an inert atmosphere.
-
Charging the Flask: Add Eaton's reagent to the flask. Begin stirring and slowly add the monomer(s) (e.g., DMBA) to the reagent at room temperature. A typical monomer concentration is 5-10 wt%.
-
Polymerization: Slowly raise the temperature of the reaction mixture to 120-140°C. Maintain this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred beaker of 10% ammonium hydroxide solution. This will neutralize the acidic solvent and precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with deionized water until the filtrate is neutral (pH ~7).
-
Purification: To remove any remaining trapped acid, stir the polymer in a fresh solution of 10% ammonium hydroxide overnight.
-
Final Wash & Dry: Filter the polymer again, wash with deionized water until neutral, and then dry in a vacuum oven at 120-150°C for 24 hours to remove all residual water and solvent.
Protocol: Standardized Solubility Assessment
Objective: To qualitatively and quantitatively determine the solubility of a PBI polymer in various solvents.
Materials:
-
Dried PBI polymer sample
-
A selection of solvents: NMP, DMAc, DMSO, formic acid, etc.
-
Small vials with magnetic stir bars
-
Magnetic stir plate (with heating capability)
-
Analytical balance
Procedure:
-
Qualitative Test (Room Temperature):
-
Place 10 mg of the dry PBI powder into a vial containing 1 mL of the test solvent (creating a 1% w/v mixture).
-
Stir vigorously at room temperature for 24 hours.
-
Observe the result and classify as:
-
Soluble: A clear, homogenous solution is formed.
-
Partially Soluble: The solvent is colored/viscous, but solid particles remain.
-
Swollen: The polymer swells into a gel-like state but does not dissolve.
-
Insoluble: The polymer remains as an unchanged powder.
-
-
-
Qualitative Test (Heated):
-
For samples that are not fully soluble at room temperature, gently heat the vial on a hot plate to 80-100°C while stirring.
-
Maintain the temperature for 2-4 hours and observe any changes in solubility. Note if the polymer precipitates upon cooling.
-
-
Quantitative Test (Solubility Limit):
-
For solvents in which the polymer is soluble, determine the solubility limit.
-
Start with a known volume of solvent (e.g., 5 mL).
-
Incrementally add small, pre-weighed amounts of the PBI polymer.
-
Stir until each addition is fully dissolved before adding the next.
-
The solubility limit is reached when a portion of the added polymer no longer dissolves after prolonged stirring (24 hours).
-
Express the result in g/L or as a weight percentage.
-
Conclusion and Outlook
The inherent insolubility of traditional polybenzimidazoles remains a primary obstacle to their widespread application. Chemical modification of the polymer backbone is a proven and effective strategy to enhance solubility and processability. Based on established structure-property relationships, polybenzimidazoles derived from This compound (DMBA) are predicted to exhibit significantly improved solubility in common organic solvents compared to their non-methylated analogs and conventional PBIs.
The presence of the 5-methyl group is expected to disrupt intermolecular chain packing, thereby lowering the energy barrier for solvation. This would allow for the processing of these high-performance polymers using less aggressive solvents, opening new avenues for their use in fabricating advanced membranes, coatings, and composites for the pharmaceutical and biotechnology industries. Experimental validation of the synthesis and solubility of DMBA-based PBIs is a promising and logical next step in the development of next-generation processable polybenzimidazoles.
References
-
Shapyrev, V. et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers (Basel). Available at: [Link]
-
Li, Q. et al. (2015). Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. ResearchGate. Available at: [Link]
-
Harris, F. W. et al. (1993). Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. Polymer. Available at: [Link]
-
Bandyopadhyay, P. et al. (2007). Tuning the molecular properties of polybenzimidazole by copolymerization. PubMed. Available at: [Link]
-
Wang, K. Y. et al. (2022). Polybenzimidazole membranes derived from novel tetraamines containing 2,2′-disubstituted biphenyl structures for high temperature proton exchange membrane fuel cell application. Journal of Membrane Science. Available at: [Link]
-
Ueda, M. et al. (1990). Poly(benzimidazole) synthesis by direct reaction of diacids and diamines. Macromolecules. Available at: [Link]
-
Gopalan, A. et al. (2012). Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. Polymer Chemistry. Available at: [Link]
-
Hsiao, S. H. et al. (2024). Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure. Macromolecules. Available at: [Link]
-
Bandyopadhyay, P. & Jana, T. (2006). How the Monomer Concentration of Polymerization Influences Various Properties of Polybenzimidazole: A Case Study with Poly(4,4 ‘-diphenylether-5,5 ‘-bibenzimidazole). ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Polybenzimidazole. Wikipedia. Available at: [Link]
-
Krishnan, P. et al. (2013). Sulfonated Polybenzimidazoles for High Temperature PEM Fuel Cells. ResearchGate. Available at: [Link]
-
Hsiao, S. H. et al. (2024). Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure. Macromolecules. Available at: [Link]
-
Aili, D. et al. (2018). Commercialized applications of polybenzimidazoles. ResearchGate. Available at: [Link]
-
Fishel, K. J. et al. (2016). Solution Polymerization of Polybenzimidazole. The Benicewicz Group. Available at: [Link]
-
Xiao, L. et al. (2005). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group. Available at: [Link]
-
Eriksson, A. (2018). Reprocessing and Characterization of Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells. Lund University Publications. Available at: [Link]
-
Korytkowska, O. et al. (2022). High Molecular Weight AB-Polybenzimidazole and Its Solutions in a Complex Organic Solvent: Dissolution Kinetics and Rheology. National Institutes of Health. Available at: [Link]
-
Iwakura, Y. et al. (1964). Polyphenylenebenzimidazoles. ResearchGate. Available at: [Link]
Sources
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the molecular properties of polybenzimidazole by copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting Impurities in 3,4-Diamino-5-methylbenzoic Acid Synthesis
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
3,4-Diamino-5-methylbenzoic acid is a crucial chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals, polymers, and specialized dyes.[1][2] Its molecular structure, featuring two reactive amino groups and a carboxylic acid function, allows for the construction of complex molecules, including high-performance polymers like polybenzimidazoles (PBIs).[1] In the pharmaceutical landscape, the purity of such intermediates is not merely a quality benchmark but a fundamental requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Impurities, even in trace amounts, can arise from various sources during synthesis: unreacted starting materials, intermediates, by-products from side reactions, or subsequent degradation.[3] These impurities can alter the pharmacological and toxicological profile of the API, making their detection and control a critical aspect of drug development and manufacturing.
This guide provides an in-depth comparison and validation framework for analytical methods designed to detect and quantify impurities in the synthesis of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.[4][5]
Synthetic Pathway and a Proactive Approach to Impurity Profiling
A robust analytical method is built upon a thorough understanding of the chemical process it is designed to monitor. A plausible synthetic route for this compound starts with 4-methyl-3-nitrobenzoic acid. This starting material undergoes a second nitration to yield 4-methyl-3,5-dinitrobenzoic acid, which is then subjected to a reduction step to convert both nitro groups into the final amino functionalities.
This multi-step synthesis presents several critical points where impurities can be introduced.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 4-methyl-3-nitrobenzoic acid.
-
Unreacted Intermediates: 4-methyl-3,5-dinitrobenzoic acid.
-
Partially Reduced Intermediates: Such as 3-amino-4-methyl-5-nitrobenzoic acid or 5-amino-4-methyl-3-nitrobenzoic acid. These are common in multi-nitro reductions and represent a significant analytical challenge.
-
Isomeric Impurities: Positional isomers that may arise from less selective nitration steps.
-
Degradation Products: The final product, an aromatic diamine, can be susceptible to oxidative degradation, leading to colored impurities.
The following diagram illustrates the synthetic pathway and the potential genesis of these impurities.
Caption: Synthetic route for this compound and key impurity checkpoints.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for effectively resolving and quantifying the target impurities. Given the polar and non-volatile nature of benzoic acid derivatives and aromatic amines, High-Performance Liquid Chromatography (HPLC) is the industry-standard and most appropriate technique.
| Analytical Method | Applicability & Rationale | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) with UV/PDA Detection | Primary Recommended Method. Excellent for separating polar aromatic compounds based on hydrophobicity. A C18 column with an acidic mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) is a standard starting point. The acidic pH protonates the amino groups, leading to sharp, symmetrical peaks. | Robust, reproducible, and widely available. Photodiode Array (PDA) detection provides spectral data for peak purity assessment and preliminary identification.[6] | May not resolve all co-eluting peaks without extensive method development. Sensitivity might be insufficient for ultra-trace impurities. |
| HPLC with Mass Spectrometry (LC-MS) | Confirmatory and High-Sensitivity Method. Offers superior specificity and sensitivity.[7] Mass detection can unequivocally identify peaks based on their mass-to-charge ratio (m/z), making it invaluable for identifying unknown impurities and confirming the identity of known ones.[3] | Unambiguous peak identification.[8] Extremely high sensitivity, allowing for detection and quantification at very low levels (sub-ppm).[9] Essential for characterizing novel impurities. | Higher operational cost and complexity compared to UV detection. Matrix effects can cause ion suppression, requiring careful sample preparation. |
| Gas Chromatography (GC-MS) | Niche Application. Suitable only for volatile or semi-volatile impurities that can be derivatized. Aromatic amines often require derivatization to improve their volatility and chromatographic behavior.[10] | High separation efficiency for volatile compounds. | The need for derivatization adds complexity and potential for analytical error.[7] Not suitable for the main analyte or most expected impurities, which are non-volatile. |
A Framework for Method Validation: Adhering to ICH Q2(R2)
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[11] The following sections detail the experimental protocols and acceptance criteria for validating an HPLC method for impurity analysis, in line with ICH guidelines.[4][5][12]
Experimental Protocol: A Representative RP-HPLC Method
This protocol serves as a starting point for method development and validation.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure sharp peaks for the amine analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the C18 stationary phase. |
| Gradient | 5% B to 70% B over 30 min | A gradient is necessary to elute both polar (early) and non-polar (late) impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[13] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm | A common wavelength for aromatic compounds. PDA allows for peak purity assessment. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention times of the analyte or its impurities.
-
Spiked Sample Analysis: Prepare a solution of the this compound drug substance and spike it with synthesized or known potential impurities (e.g., starting material, key intermediate) at their specification limit.
-
Forced Degradation: Subject the drug substance to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to intentionally generate degradation products. Analyze these stressed samples.
-
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 1.5) between the main component and all known impurities.
-
No peaks from the blank should interfere with the analyte or impurity peaks.
-
Peak purity analysis (via PDA) should pass for the main component in the presence of all impurities and degradants, confirming the peak is spectrally homogeneous.
-
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Experimental Protocol:
-
Prepare a stock solution of each impurity standard.
-
Create a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the specified reporting limit for that impurity.
-
Inject each concentration in triplicate and record the peak area.
-
-
Data Presentation & Acceptance Criteria: Plot the mean peak area against concentration. The relationship must be linear, as evaluated by:
-
Correlation Coefficient (r²): Must be ≥ 0.999.
-
Y-intercept: Should be close to zero, indicating minimal bias.
-
| Concentration (µg/mL) | Mean Peak Area |
| 0.25 (LOQ) | 5,120 |
| 0.50 | 10,350 |
| 1.00 (100%) | 20,500 |
| 1.25 | 25,780 |
| 1.50 | 30,990 |
| A representative dataset for a single impurity. |
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[14] It is determined by recovery studies.
-
Experimental Protocol:
-
Prepare samples of the drug substance spiked with each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage of the impurity recovered.
-
-
Data Presentation & Acceptance Criteria:
-
The mean percent recovery for each impurity should be within 85.0% to 115.0%.[13]
-
| Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| 50% | 0.50 | 0.49 | 98.0 |
| 100% | 1.00 | 1.02 | 102.0 |
| 150% | 1.50 | 1.46 | 97.3 |
| Mean | 99.1 | ||
| A representative dataset for a single impurity. |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]
-
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare six independent samples of the drug substance spiked with impurities at 100% of the specification level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, or using a different instrument.
-
-
Data Presentation & Acceptance Criteria:
-
Calculate the Relative Standard Deviation (%RSD) for the results of both studies. The %RSD should typically be ≤ 10% for impurities.
-
| Replicate | Impurity A (%) | Impurity B (%) |
| 1 | 0.152 | 0.088 |
| 2 | 0.149 | 0.091 |
| 3 | 0.155 | 0.085 |
| 4 | 0.151 | 0.093 |
| 5 | 0.148 | 0.089 |
| 6 | 0.153 | 0.090 |
| Mean | 0.151 | 0.089 |
| %RSD | 1.7% | 3.2% |
| A representative dataset for a repeatability study. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of an analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[16]
-
Experimental Protocol:
-
Signal-to-Noise Ratio (S/N): Prepare a series of dilute solutions of the impurity. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of 10:1.
-
From Linearity Curve: Calculate using the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Protocol: Vary the following parameters one at a time and assess the impact on system suitability (e.g., resolution, retention time).
-
Flow Rate (e.g., ± 10% or 0.9 and 1.1 mL/min).
-
Column Temperature (e.g., ± 5 °C or 25 °C and 35 °C).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
Mobile Phase Composition (e.g., ± 2% absolute in the organic component).
-
-
Acceptance Criteria:
-
System suitability criteria (resolution, tailing factor, etc.) must be met under all varied conditions.
-
Changes in results should be minimal and within acceptable boundaries.
-
The Validation Workflow: A Visual Guide
The process of method validation is systematic and logical. The following diagram outlines the workflow from initial system setup to the final validation report.
Caption: A logical workflow for the validation of an analytical impurity method.
Conclusion: Upholding Data Integrity through Rigorous Validation
The validation of an analytical method is a cornerstone of quality assurance in the pharmaceutical industry. For a critical intermediate like this compound, a well-validated impurity detection method ensures that the final API will meet stringent purity and safety standards. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, analytical scientists can build a comprehensive data package that is scientifically sound and defensible to regulatory agencies. The comparison of methods underscores the central role of HPLC, while the detailed validation framework provides a clear and actionable path to achieving analytical excellence. This rigorous approach is indispensable for safeguarding product quality and, ultimately, patient safety.
References
- Vertex AI Search. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- International Journal of Pharmaceutical Sciences and Drug Research. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
- Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
- Pharmaguideline. Steps for HPLC Method Validation.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.
- Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Benchchem. This compound | CAS 37901-95-4.
- ResearchGate. Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.
- Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6).
Sources
- 1. benchchem.com [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. lcms.cz [lcms.cz]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jocpr.com [jocpr.com]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. series.publisso.de [series.publisso.de]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. longdom.org [longdom.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ijpsdronline.com [ijpsdronline.com]
A Comparative Analysis of the Mechanical Properties of Polybenzimidazoles (PBIs) from Diverse Monomeric Systems
Introduction: The Enduring Appeal of Polybenzimidazole in High-Performance Applications
Polybenzimidazole (PBI) stands as a cornerstone in the realm of high-performance polymers, renowned for its exceptional thermal and chemical stability.[1] These properties have cemented its use in demanding environments, from firefighter protective apparel and astronaut spacesuits to advanced membrane applications in fuel cells and gas separation.[2] The remarkable characteristics of PBI are intrinsically linked to its rigid, aromatic heterocyclic backbone, which fosters strong intermolecular hydrogen bonding.[3]
However, the term "PBI" encompasses a family of polymers whose properties can be meticulously tailored by the judicious selection of its monomeric precursors. The choice of the tetraamine and dicarboxylic acid (or its derivative) monomers is not merely a synthetic footnote; it is the fundamental determinant of the final polymer's mechanical prowess. The structure of these monomers dictates chain packing, segmental mobility, and intermolecular forces, thereby governing critical performance metrics such as tensile strength, modulus, and elongation at break.[1][3]
This guide provides a comparative analysis of the mechanical properties of PBIs synthesized from a variety of monomer systems. We will delve into the causal relationships between monomer structure and the resultant mechanical performance, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and engineers engaged in the development of advanced materials, offering insights to inform the rational design of PBIs for specific, high-stakes applications.
The Influence of Monomer Architecture on PBI Mechanical Properties: A Comparative Study
The mechanical behavior of PBI is a direct consequence of the chemical nature of its constituent monomers. By systematically varying the structure of both the aromatic tetraamine and the dicarboxylic acid, a wide spectrum of mechanical profiles can be achieved.
The Impact of the Dicarboxylic Acid Monomer
The dicarboxylic acid component offers a versatile handle to modulate the flexibility and intermolecular interactions of the PBI backbone.
1. Aromatic vs. Cycloaliphatic Dicarboxylic Acids: A Tale of Rigidity and Flexibility
A stark contrast in mechanical properties is observed when comparing PBIs synthesized from aromatic versus cycloaliphatic dicarboxylic acids. A prime example is the comparison between PBI derived from terephthalic acid (an aromatic dicarboxylic acid) and cyclohexane dicarboxylic acid (a cycloaliphatic dicarboxylic acid).
| Monomer System | Tensile Modulus (GPa) | Elongation at Break (%) |
| Terephthalic Acid-based PBI | 11 | - |
| Cyclohexane Dicarboxylic Acid-based PBI | 2 | - |
| 70/30 Terephthalic/Cyclohexane Co-polymer | 10.5 | 8 |
Table 1: Comparison of mechanical properties of PBIs from aromatic and cycloaliphatic dicarboxylic acids. Data sourced from[4].
The fully aromatic PBI exhibits a significantly higher tensile modulus of 11 GPa, indicative of a much stiffer and more rigid polymer network.[4] This rigidity stems from the planar nature of the benzene rings in the polymer backbone, which promotes efficient chain packing and strong π-π stacking interactions. In contrast, the PBI based on cyclohexane dicarboxylic acid displays a much lower tensile modulus of 2 GPa.[4] The non-planar, puckered conformation of the cyclohexane ring introduces kinks into the polymer chain, disrupting the regular packing and reducing intermolecular forces, leading to a more flexible material.
Interestingly, copolymers incorporating both monomer types can offer a tunable balance of properties. A copolymer synthesized with a 70:30 molar ratio of terephthalic acid to cyclohexane dicarboxylic acid exhibits a high tensile modulus of 10.5 GPa, approaching that of the fully aromatic PBI, while also demonstrating a respectable elongation at break of 8%.[4] This demonstrates the potential of copolymerization to fine-tune mechanical properties for specific applications where a combination of stiffness and ductility is required.
2. The Role of Aliphatic Dicarboxylic Acids: Engineering Flexibility
Introducing aliphatic chains into the PBI backbone via the use of aliphatic dicarboxylic acids provides a direct route to increasing flexibility and toughness. A study on a series of aliphatic PBIs synthesized from 3,3′-diaminobenzidine (DAB) and various linear aliphatic dicarboxylic acids revealed high mechanical strength, with tensile strengths reaching up to 129.3 ± 7.1 MPa.[3] The length of the methylene chain in the dicarboxylic acid influences the degree of flexibility imparted to the polymer. Longer aliphatic chains lead to a decrease in the glass transition temperature and an increase in the polymer's ability to deform before fracturing.
The Influence of the Tetraamine Monomer
While the dicarboxylic acid component is a key modulator of flexibility, the tetraamine monomer also plays a crucial role in defining the ultimate properties of the PBI. Modifications to the aromatic core of the tetraamine can introduce new functionalities and alter the polymer's processability and mechanical behavior.
1. Incorporating Sulfone Linkages: Enhancing Solubility and Maintaining Performance
The introduction of sulfone (-SO2-) groups into the tetraamine monomer, for example by using 3,3′,4,4′-tetraaminodiphenylsulfone, can enhance the solubility of the resulting PBI in aprotic polar solvents.[5] This improved solubility is a significant advantage for processing and membrane fabrication. Importantly, these sulfonyl-containing PBIs maintain excellent thermal stability, with decomposition temperatures above 485 °C, and exhibit high glass transition temperatures in the range of 438–480 °C.[5] While specific comparative mechanical data is not as readily available in the reviewed literature, the high thermal stability suggests that the inherent rigidity and strength of the PBI backbone are largely preserved.
2. The Effect of Ether Linkages: A Avenue for Further Exploration
The incorporation of flexible ether (-O-) linkages into the PBI backbone, either through the dicarboxylic acid or the tetraamine, is another strategy to enhance processability and modify mechanical properties. For instance, poly[2,2′-(p-oxdiphenylene)-5,5′-benzimidazole] (OPBI), which contains ether bonds, has been studied for its improved phosphoric acid absorption and proton conductivity in fuel cell applications.[6] A semi-interpenetrating network of OPBI within a crosslinked poly(arylene ether ketone) matrix demonstrated a tensile strength of 11.8 MPa, which was 2.5 times higher than the pristine OPBI membrane.[6] This highlights the potential of blending and creating composite materials to further enhance the mechanical properties of ether-containing PBIs.
Experimental Protocols: Ensuring Data Integrity
The reliable comparison of mechanical properties hinges on the use of standardized and well-documented experimental procedures. Here, we outline the key experimental workflows for both the synthesis of PBIs and the characterization of their mechanical properties.
Synthesis of Polybenzimidazole via Polyphosphoric Acid (PPA) Process
The solution polycondensation in polyphosphoric acid (PPA) is a widely adopted method for synthesizing high molecular weight PBI.[7] PPA serves as both the solvent and the dehydrating agent, facilitating the cyclization reaction that forms the imidazole ring.
Step-by-Step Protocol:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a calcium chloride drying tube to maintain an inert and anhydrous environment.
-
Monomer Addition: The flask is charged with PPA and heated to approximately 120 °C. The aromatic tetraamine (e.g., 3,3′-diaminobenzidine) and the dicarboxylic acid are then added in equimolar amounts.
-
Polymerization: The reaction temperature is gradually raised to 170-200 °C and maintained for several hours to allow for the formation of a viscous polymer solution.[8] The exact temperature and time depend on the specific monomers used.
-
Precipitation and Purification: The hot, viscous polymer solution is then slowly poured into a large volume of vigorously stirred deionized water to precipitate the PBI. The precipitated polymer is collected by filtration, thoroughly washed with water until the filtrate is neutral, and then stirred in a dilute sodium bicarbonate or ammonium hydroxide solution to neutralize any residual acid.[3][8]
-
Drying: The purified PBI is then washed again with deionized water and dried in a vacuum oven at 110-150 °C until a constant weight is achieved.[8]
Caption: Standard workflow for determining the tensile properties of PBI films according to ASTM D638.
Structure-Property Relationships: A Deeper Dive
The observed differences in the mechanical properties of PBIs derived from various monomers can be rationalized by considering the underlying molecular structure and intermolecular forces.
-
Chain Rigidity and Packing: The presence of rigid aromatic units in both the tetraamine and dicarboxylic acid monomers leads to a stiff polymer backbone. This inherent rigidity, coupled with the potential for planar conformations, allows for efficient chain packing and the formation of ordered domains. These tightly packed structures maximize intermolecular forces, such as van der Waals interactions and π-π stacking, resulting in high tensile strength and modulus.
-
Flexibility and Segmental Mobility: The introduction of flexible linkages, such as those from cycloaliphatic or aliphatic monomers, disrupts the regular, rigid structure of the polymer chain. These "kinks" in the backbone hinder close packing and reduce the overall intermolecular forces. This increased segmental mobility translates to a lower tensile modulus and a higher elongation at break, as the polymer chains can more easily move past one another under stress.
-
Hydrogen Bonding: A key feature of PBI is the presence of N-H groups in the imidazole ring, which act as hydrogen bond donors, and the lone pair of electrons on the nitrogen atoms, which act as hydrogen bond acceptors. This extensive hydrogen bonding network significantly contributes to the high strength and thermal stability of PBI. The density and efficiency of this hydrogen bonding network can be influenced by the monomer structure. For instance, bulky side groups on the monomers may create steric hindrance, slightly disrupting the optimal hydrogen bonding geometry.
Caption: The causal relationship between monomer structure and the resulting mechanical properties of PBI.
Conclusion: The Path Forward in PBI Design
The mechanical properties of polybenzimidazoles are not monolithic but rather a tunable consequence of their monomeric constituents. By understanding the fundamental relationships between monomer structure and the resulting polymer characteristics, researchers can rationally design and synthesize PBIs with tailored mechanical profiles for a wide array of advanced applications. Aromatic monomers contribute to high strength and stiffness, while aliphatic and cycloaliphatic monomers impart flexibility and toughness. The incorporation of functional groups such as sulfone and ether moieties can further modify properties like solubility and processability. As the demand for high-performance materials continues to grow, a monomer-centric approach to PBI design will be instrumental in unlocking the full potential of this remarkable class of polymers.
References
-
Santhosh, K. S., et al. (2020). Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. RSC Advances, 10(49), 29337-29346. [Link]
-
Ilyas, S., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6), 1435. [Link]
- Google Patents. (2022). Mixed aromatic amine monomers and polymers thereof.
-
Krishnan, K., et al. (2021). Teaching an Old Dog New Tricks: Synthesis, Processing, and Application of Polybenzimidazole (PBI) Membranes. ACS Applied Energy Materials, 4(11), 11995-12006. [Link]
-
Kallitsis, J. K., et al. (2000). Miscibility Behavior of Polybenzimidazole/Sulfonated Polysulfone Blends for Use in Fuel Cell Applications. Macromolecules, 33(22), 8463-8470. [Link]
-
ADMET. (2010). How to Perform an ASTM D638 Plastic Tensile Strength Test. [Link]
-
Li, M., et al. (2022). Polybenzimidazole Confined in Semi-Interpenetrating Networks of Crosslinked Poly (Arylene Ether Ketone) for High Temperature Proton Exchange Membrane. Polymers, 14(5), 882. [Link]
-
Soles, C. L., et al. (2015). Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. Polymer, 60, 244-253. [Link]
-
MDPI. (2021). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]
-
The Benicewicz Group. Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. [Link]
-
TestResources. (2023). ASTM D638 Testing Simplified: Everything You Need to Know. [Link]
-
Onwumere, F. C., & Chinonye, I. I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54. [Link]
-
Molleo, M. (2013). Polybenzimidazole Membranes with Enhanced Mechanical Properties for Extended Lifetime Electrochemical Applications. Scholar Commons. [Link]
-
Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, New Thermally Stable Polymers. Journal of Polymer Science, 50(154), 511-539. [Link]
-
Frank Bacon. (2023). Step by Step Guide to ASTM D638 Testing. [Link]
-
ResearchGate. (n.d.). a) Chemical structure of PEH-PBI as a monomer (in organic solvents such...). [Link]
-
Wang, G., et al. (2017). Chemical characteristics of dicarboxylic acids and related organic compounds in PM2.5 during biomass-burning and non-biomass burning seasons in a rural site of Northeast China. Atmospheric Environment, 154, 228-238. [Link]
-
Wikipedia. (n.d.). Dicarboxylic acid. [Link]
-
Kim, J. H., et al. (2022). Effect of Cross-Linking and Surface Treatment on the Functional Properties of Electrospun Polybenzimidazole Separators for Lithium Metal Batteries. ACS Omega, 7(51), 48065-48074. [Link]
-
ResearchGate. (n.d.). a) Chemical structures of optional tertiary amine monomers (I), b)... [Link]
-
Instron. (2019, September 24). The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2 [Video]. YouTube. [Link]
-
Flores-Rojas, G. G., et al. (2019). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 11(11), 1888. [Link]
-
ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. [Link]
-
Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. [Link]
-
Wannek, C., et al. (2010). Thermal gravimetric analysis of sulfone-containing polybenzimidazoles in air and nitrogen. Polymer Degradation and Stability, 95(1), 113-119. [Link]
-
Giffin, G. A., et al. (2012). Ion dynamics and mechanical properties of sulfonated polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. The Journal of Physical Chemistry B, 116(48), 14066-14075. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Polybenzimidazole Membranes with Enhanced Mechanical Properties for Ex" by Max Molleo [scholarcommons.sc.edu]
- 3. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Influence of Monomer Structure on the Gas Permeation Properties of PBI Membranes: A Comparative Guide
In the realm of membrane-based gas separation, Polybenzimidazole (PBI) membranes have carved a significant niche, particularly for applications demanding high thermal and chemical stability, such as pre-combustion CO₂ capture and hydrogen purification. The performance of these membranes, however, is not monolithic; it is intricately tied to the molecular architecture of the constituent polymer chains. The deliberate and strategic modification of the monomer structure serves as a powerful lever to tune the gas permeation properties, often navigating the delicate trade-off between permeability and selectivity.
This guide provides an in-depth analysis of how monomer structure dictates the gas transport characteristics of PBI membranes. We will move beyond a mere cataloging of data to explore the underlying physicochemical principles, offering field-proven insights into the design and synthesis of next-generation PBI membranes for targeted gas separations.
The Fundamental Trinity: Free Volume, Chain Rigidity, and Intermolecular Interactions
The permeation of gas molecules through a dense polymer membrane is governed by the solution-diffusion mechanism. Consequently, the permeability of a gas is a product of its solubility and diffusivity in the polymer matrix. The monomer structure influences these fundamental parameters in three primary ways:
-
Fractional Free Volume (FFV): The void spaces between polymer chains, collectively known as free volume, constitute the pathways for gas diffusion. Monomer structures that hinder efficient chain packing lead to a higher FFV, generally resulting in increased gas permeability.
-
Polymer Chain Rigidity: A more rigid polymer backbone restricts the rotational and vibrational movements of the polymer segments, which can lead to larger and more persistent free volume elements. This often enhances the diffusivity of gases.
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, can lead to tighter chain packing, reducing free volume and thereby decreasing gas permeability. Conversely, the introduction of specific functional groups can enhance the solubility of certain gases (e.g., CO₂) through favorable interactions, boosting both permeability and selectivity.
Strategic Monomer Modifications and Their Impact on Gas Separation Performance
The versatility of PBI chemistry allows for a wide array of monomer modifications. Here, we compare some of the most effective strategies and provide supporting experimental data.
The Backbone Tale: Isomerism in Diamine Monomers
One of the most fundamental modifications involves altering the isomeric linkage of the diamine monomer. The most common PBI, poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole), is derived from 3,3',4,4'-tetraaminobiphenyl and isophthalic acid. Replacing the meta-linkage with a para-linkage in the diamine component can significantly impact chain rigidity and packing.
| PBI Type | H₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | H₂/CO₂ Selectivity | H₂/CH₄ Selectivity | H₂/N₂ Selectivity | Reference |
| m-PBI | 13.5 | 0.9 | 15 | 112.5 | 135 | |
| p-PBI | 22.1 | 1.8 | 12.3 | 110.5 | 122.8 |
As the data suggests, the para-linked PBI (p-PBI) exhibits higher permeability for both H₂ and CO₂ compared to the meta-linked PBI (m-PBI). This is attributed to the increased rigidity of the p-PBI backbone, which frustrates efficient chain packing and increases the fractional free volume. However, this increase in permeability comes at the cost of a slight decrease in H₂/CO₂ selectivity.
The Power of Pendant Groups: Introducing Bulkiness to Inhibit Chain Packing
A highly effective strategy to enhance gas permeability is the incorporation of bulky side groups onto the polymer backbone. These pendant groups act as molecular spacers, preventing close packing of the polymer chains and thereby increasing the free volume.
A notable example is the introduction of the hexafluoroisopropylidene (6FDA) group into the PBI structure. Let's compare a standard PBI with a 6FDA-containing PBI.
| PBI Type | Polymer Structure | H₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | H₂/CO₂ Selectivity | Reference |
| PBI-BuI | Standard PBI | 10.1 | 0.4 | 25.3 | |
| 6FDA-PBI | PBI with 6FDA group | 110 | 18.3 | 6 |
The presence of the bulky and rigid 6FDA group dramatically increases the permeability for both H₂ and CO₂ by over an order of magnitude. This is a direct consequence of the significant increase in fractional free volume created by the sterically hindered 6FDA moieties. However, the substantial increase in permeability is accompanied by a significant loss in H₂/CO₂ selectivity. This highlights the classic trade-off between permeability and selectivity that researchers must navigate.
Functionalization for Enhanced Affinity: The Role of Sulfonation
The introduction of polar functional groups, such as sulfonic acid (-SO₃H), can significantly alter the gas transport properties of PBI membranes. Sulfonation increases the intermolecular interactions and can enhance the solubility of polar gases like CO₂.
| PBI Type | Degree of Sulfonation (%) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| PBI | 0 | 0.3 | 25 | |
| SPBI | 55 | 1.2 | 40 |
As evidenced by the data, sulfonation of PBI (SPBI) leads to a four-fold increase in CO₂ permeability and a significant enhancement in CO₂/CH₄ selectivity. This is attributed to the increased affinity of the sulfonated polymer for CO₂ due to acid-base interactions. The sulfonic acid groups also tend to disrupt chain packing, contributing to the observed increase in permeability.
Experimental Protocols: A Self-Validating Approach
To ensure the reproducibility and reliability of the data presented, it is crucial to follow well-defined experimental protocols. Here, we outline the key steps for the synthesis of PBI membranes and the subsequent measurement of their gas permeation properties.
PBI Membrane Synthesis: A Step-by-Step Workflow
The synthesis of high-quality PBI membranes is a multi-step process that requires careful control over reaction conditions and purification procedures.
Protocol:
-
Monomer Dissolution: The diamine and diacid monomers are dissolved in a suitable solvent, such as N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).
-
Polycondensation: The polymerization is typically carried out in polyphosphoric acid (PPA) at elevated temperatures (e.g., 180-220 °C) for several hours. The viscosity of the solution increases as the polymer chains grow.
-
Precipitation: The resulting polymer solution is precipitated in a non-solvent, such as water or methanol, to obtain the solid PBI polymer.
-
Purification: The polymer is thoroughly washed with deionized water and methanol to remove any residual solvent and unreacted monomers, followed by drying in a vacuum oven.
-
Membrane Casting: A solution of the purified PBI in a suitable solvent (e.g., DMAc) is cast onto a clean, flat glass plate.
-
Solvent Evaporation: The solvent is slowly evaporated in a controlled environment (e.g., an oven with a gradual temperature ramp) to form a uniform membrane film.
-
Annealing: The dried membrane is detached from the glass plate and annealed at a temperature below its glass transition temperature to remove residual stress and ensure a stable morphology.
Gas Permeation Measurements: The Constant-Volume/Variable-Pressure Method
The gas permeation properties of the prepared PBI membranes are typically evaluated using the constant-volume/variable-pressure method.
A Senior Application Scientist's Guide to Validating TGA Methods for the Thermal Stability of Substituted Polybenzimidazoles
Substituted polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[1] These properties make them indispensable in demanding applications, from aerospace components and fuel cell membranes to high-temperature protective fabrics. For researchers, scientists, and drug development professionals working with these advanced materials, accurately characterizing their thermal stability is not merely a routine measurement; it is a critical parameter that dictates their performance, safety, and operational lifetime. Thermogravimetric analysis (TGA) stands as the cornerstone technique for this evaluation, providing quantitative insights into the material's mass changes as a function of temperature.[2][3]
The Crucial Role of Method Validation in TGA
The primary objective of TGA in the context of substituted PBIs is to determine key thermal stability indicators, such as the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at elevated temperatures. These parameters are not absolute material constants but are highly dependent on the experimental conditions. Therefore, a validated TGA method ensures that the obtained data is accurate, reproducible, and relevant to the intended application of the polymer.
A robust TGA method validation should address the influence of critical experimental parameters and demonstrate control over them. This guide will explore the validation of both dynamic and isothermal TGA methods, providing a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
Dynamic vs. Isothermal TGA: A Comparative Analysis
The two primary modes of TGA operation are dynamic and isothermal.[4] In dynamic TGA, the sample is heated at a constant rate over a defined temperature range, while in isothermal TGA, the sample is held at a constant temperature for a specified period. The choice between these methods depends on the specific information required about the polymer's thermal stability.
Dynamic TGA: A Broad Overview of Thermal Events
Dynamic TGA is the most common method for assessing the overall thermal stability profile of a polymer.[4] It provides a comprehensive view of the decomposition process, revealing the temperatures at which different degradation steps occur.
-
Heating Rate: The heating rate significantly influences the observed decomposition temperatures.[5] Higher heating rates tend to shift the TGA curve to higher temperatures, potentially overestimating the thermal stability.[6] A validated method will specify a heating rate that provides a good balance between resolution and experimental time.
-
Atmosphere: The composition of the purge gas (e.g., inert nitrogen or reactive air/oxygen) has a profound impact on the degradation mechanism.[7] For substituted PBIs, analysis in an inert atmosphere is crucial to study their intrinsic thermal stability without the influence of thermo-oxidative degradation.
-
Sample Mass: The initial sample mass can affect heat transfer within the sample, influencing the decomposition kinetics. A consistent and appropriate sample mass should be defined and adhered to throughout the validation process.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines and relevant standards (e.g., ASTM E1131).[7][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried substituted PBI sample into a clean, tared TGA pan (platinum or ceramic).
-
Experimental Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the mass loss and temperature data throughout the experiment.
-
Data Analysis: Determine Tonset, Tmax (from the first derivative of the TGA curve, DTG), and the percentage of residual mass at a specified temperature (e.g., 700 °C).
Isothermal TGA: Probing Long-Term Thermal Stability
Isothermal TGA is particularly valuable for assessing the long-term thermal stability of a polymer at a specific operating temperature. This method provides insights into the degradation kinetics under conditions that more closely mimic real-world applications.
-
Isothermal Temperature: The selection of the isothermal temperature is critical. It should be a temperature relevant to the intended application of the PBI and below its rapid decomposition temperature as determined by dynamic TGA.
-
Time: The duration of the isothermal hold should be sufficient to observe a measurable mass loss and establish a degradation rate.
-
Atmosphere: As with dynamic TGA, an inert atmosphere is typically used to study the intrinsic thermal stability.
-
Instrument Calibration: Calibrate the TGA instrument as described for the dynamic method.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried substituted PBI sample into a clean, tared TGA pan.
-
Experimental Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to the desired isothermal temperature (e.g., 400 °C) at a rapid heating rate (e.g., 50 °C/min) to minimize degradation during the initial heating phase.
-
Hold at the isothermal temperature for a predetermined duration (e.g., 240 minutes).
-
-
-
Data Acquisition: Record the mass loss as a function of time at the isothermal temperature.
-
Data Analysis: Determine the rate of mass loss at the isothermal temperature.
Comparative Data and Interpretation
To illustrate the differences between these methods, consider the following hypothetical TGA data for two substituted PBI derivatives, PBI-A and PBI-B.
Table 1: Comparison of Dynamic and Isothermal TGA Data for Substituted PBIs
| Parameter | PBI-A | PBI-B | Method | Rationale for Comparison |
| Dynamic TGA | Provides an overall thermal stability profile. | |||
| Tonset (10 °C/min, N2) | 550 °C | 520 °C | ASTM E2550[9] | PBI-A exhibits a higher onset of decomposition, suggesting greater initial thermal stability. |
| Tmax (10 °C/min, N2) | 610 °C | 585 °C | ASTM E1131[8] | The peak decomposition temperature is also higher for PBI-A. |
| Residual Mass @ 700 °C (N2) | 65% | 62% | ASTM E1131[8] | Both polymers show high char yield, characteristic of PBIs.[1] |
| Isothermal TGA | Assesses long-term stability at a specific temperature. | |||
| Mass Loss after 4h @ 400 °C (N2) | 1.2% | 2.5% | Custom Isothermal Protocol | PBI-A demonstrates significantly lower mass loss, indicating superior long-term stability at this temperature. |
Interpretation:
The dynamic TGA data suggests that PBI-A is more thermally stable than PBI-B, with higher Tonset and Tmax values. However, the isothermal TGA data provides more practical information for an application where the polymer will be exposed to 400 °C for extended periods. The significantly lower mass loss of PBI-A in the isothermal test confirms its superior long-term thermal endurance under these conditions.
Kinetic Analysis: Deeper Insights into Degradation Mechanisms
To further validate and compare TGA methods, kinetic analysis of the decomposition process can be performed. Model-free kinetic methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for determining the activation energy (Ea) of decomposition as a function of conversion.[10] These methods utilize data from dynamic TGA experiments performed at multiple heating rates.
Experimental Protocol: Kinetic Analysis using Dynamic TGA
-
Perform Dynamic TGA: Conduct dynamic TGA experiments on the substituted PBI sample at a minimum of three different heating rates (e.g., 5, 10, and 20 °C/min) in a nitrogen atmosphere.
-
Data Analysis: Use appropriate software to apply the FWO or KAS model to the TGA data to calculate the activation energy as a function of the degree of conversion.
Table 2: Hypothetical Activation Energies for PBI-A Decomposition
| Conversion (%) | Activation Energy (kJ/mol) - FWO Method |
| 10 | 220 |
| 20 | 225 |
| 50 | 240 |
| 80 | 235 |
Interpretation:
A relatively constant activation energy across a range of conversions suggests a single-step decomposition mechanism. Variations in activation energy can indicate a more complex, multi-step degradation process. This information is invaluable for understanding the degradation pathway and for making more accurate lifetime predictions.
Visualizing the Validation Workflow
A clear and logical workflow is essential for a self-validating TGA protocol.
Caption: Workflow for TGA method validation of substituted PBIs.
Conclusion: A Framework for Robust Thermal Stability Assessment
The validation of TGA methods is paramount for obtaining reliable and meaningful data on the thermal stability of substituted polybenzimidazoles. This guide has provided a comparative framework for dynamic and isothermal TGA methodologies, emphasizing the importance of key experimental parameters and data interpretation.
By implementing a systematic validation approach that includes:
-
Careful selection of TGA method (dynamic, isothermal, or both) based on the research question.
-
Standardized experimental protocols with clearly defined parameters (heating rate, atmosphere, sample mass).
-
Comprehensive data analysis, including kinetic modeling where appropriate.
-
Thorough documentation of the validated method.
Researchers, scientists, and drug development professionals can ensure the scientific integrity of their thermal analysis data. This, in turn, enables a more accurate assessment of material performance, facilitates informed decision-making in product development, and ultimately contributes to the successful application of these remarkable high-performance polymers.
References
-
Thermo-gravimetric (TGA) analysis of polybenzimidazole PBI-1 and PBI-2 (Color figure online) - ResearchGate. Available at: [Link]
-
Comparison of TGA curves of a phosphoric acid doped polybenzimidazole... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. Available at: [Link]
-
Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - MDPI. Available at: [Link]
-
(PDF) Thermogravimetric Analysis of Polymers - ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. Available at: [Link]
-
Thermal Analysis Techniques | Polymers - EAG Laboratories. Available at: [Link]
-
TGA analysis of the solution polymerized m-PBI and commercially... - ResearchGate. Available at: [Link]
-
TGA of acid-doped polybenzimidazoles and 85% H 3 PO 4 in nitrogen;... - ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Available at: [Link]
-
E2550 Standard Test Method for Thermal Stability by Thermogravimetry - ASTM. Available at: [Link]
-
Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC - NIH. Available at: [Link]
-
What is the correct ASTM standard used for Thermogravimetric analysis (TGA)of fiber reinforced polymer composites? | ResearchGate. Available at: [Link]
-
Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study - MDPI. Available at: [Link]
-
Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure | Macromolecules - ACS Publications. Available at: [Link]
-
decomposition kinetics using TGA, TA-075 - TA Instruments. Available at: [Link]
-
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. Available at: [Link]
-
E1131 Standard Test Method for Compositional Analysis by Thermogravimetry - ASTM. Available at: [Link]
-
Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides. Available at: [Link]
-
Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA - Impact Solutions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. torontech.com [torontech.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]
Safety Operating Guide
Guide to the Proper Disposal of 3,4-Diamino-5-methylbenzoic Acid: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,4-Diamino-5-methylbenzoic acid, a compound within the aromatic amine family. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, aligning with the highest standards of scientific integrity.
Disclaimer: This guide is based on the known hazards of closely related aromatic amines and general best practices for chemical waste management. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposing of the material.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first step in managing its risks. This compound, as an aromatic amine, is expected to share hazards common to this class of compounds. These include potential irritation, sensitization, and risks associated with absorption.
Aromatic amines as a class can be toxic and may cause long-term ecological damage if released into the environment.[1] Many are readily absorbed through the skin and can also pose respiratory and cardiovascular health risks.[1] Specifically, related compounds like 3,4-Diaminobenzoic acid are known to cause skin and eye irritation and may lead to skin sensitization.[2][3] Ingestion and inhalation may also be harmful.[2][3]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Category | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Skin Sensitization | May cause sensitization by skin contact.[2] | Contaminated work clothing must not be allowed out of the workplace. |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation.[3] |
| Acute Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment. |
The foundation of laboratory safety is the Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5] This plan must be tailored to the specific hazards present in the laboratory and include procedures for safe handling, storage, and disposal of all hazardous chemicals.[4]
Section 2: Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, stringent personal protection is non-negotiable. Engineering controls, such as fume hoods, should always be the primary line of defense to minimize exposure.[6]
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Aromatic amines can be absorbed through the skin.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from dust or splashes.[3] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2] | Avoids inhalation of dust which can cause respiratory irritation.[3] |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Contaminated clothing should be removed immediately and washed before reuse.
Section 3: Waste Segregation and Containment
The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste management, tracking it from generation to final disposal.[7] Proper segregation and containment at the point of generation are critical for compliance and safety.
Step-by-Step Segregation and Containment Protocol:
-
Waste Determination: The first step is to determine that the waste is hazardous, based on its characteristics (e.g., toxicity).[8]
-
Container Selection: Use only approved, chemically compatible containers for hazardous waste collection.[9] For this compound, a polyethylene or polypropylene container is suitable.[2] Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Segregation:
-
Solid Waste: Collect waste this compound powder, contaminated weighing paper, gloves, and other contaminated disposable labware in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid waste container. Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's hazardous waste program.[10]
-
Incompatibles: Store away from incompatible materials such as strong oxidizing agents.[3][11] Mixing incompatible wastes can cause fires, explosions, or the release of toxic gases.
-
-
Labeling: All hazardous waste containers must be clearly labeled.[9][12] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Sensitizer").
-
-
Containment: Keep waste containers closed at all times, except when adding waste.[9][10] Store liquid waste containers in secondary containment to prevent spills.[10]
Diagram 1: Waste Segregation Decision Process
Caption: Decision tree for segregating waste streams.
Section 4: Disposal Procedures
Disposal methods must comply with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the regular trash.[2][10] Evaporation is not an acceptable method of disposal.[10]
Laboratory-Scale Disposal Protocol:
-
Collection: Carefully transfer waste material into the appropriate, labeled hazardous waste container as described in Section 3. Avoid creating dust.
-
Decontamination of Labware:
-
For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone).
-
This first rinsate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[10]
-
For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[10]
-
After the initial hazardous rinse(s), the glassware can be washed normally.
-
-
Final Disposal: Once the hazardous waste container is full, seal it securely. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][13]
Large-Scale and Industrial Disposal:
For pilot-plant or manufacturing quantities, you must use a licensed professional waste disposal service.[13] The most common disposal method for organic compounds of this type is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like NOx.[13][14] All transportation of the waste must be done by a registered hauler using the Uniform Hazardous Waste Manifest system to track its journey to the treatment, storage, and disposal facility (TSDF).[9][15]
Diagram 2: Overall Disposal Workflow
Caption: From lab bench to final disposal workflow.
Section 5: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key. Your lab's Chemical Hygiene Plan must include emergency procedures.[4][5]
Spill Cleanup:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.
-
Place the spilled material and cleanup supplies into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the area.
-
Allow only trained emergency responders to handle the cleanup.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[3][16]
Conclusion
The responsible disposal of this compound is a multi-step process rooted in a thorough understanding of its hazards and adherence to established safety protocols and regulations. By diligently following procedures for hazard assessment, personal protection, waste segregation, and emergency preparedness, researchers can ensure a safe laboratory environment and safeguard the broader ecosystem. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]
-
Safety Data Sheet: 3,4-Diaminobenzoic acid. (n.d.). Chemwatch. Retrieved from [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. (2019, October 28). Mikrolab. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. (2016, May 25). Loba Chemie. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone [YouTube Channel]. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. lighthouselabservices.com [lighthouselabservices.com]
- 7. youtube.com [youtube.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Making sure you're not a bot! [mikrolab.dk]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. epa.gov [epa.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of 3,4-Diamino-5-methylbenzoic Acid: A Guide for Laboratory Professionals
Senior Application Scientist Note: This document provides comprehensive guidance on the safe handling of 3,4-Diamino-5-methylbenzoic acid. It is crucial to understand that a specific Safety Data Sheet (SDS) for this exact compound could not be located during a thorough search. Therefore, the following recommendations are synthesized from the safety data of structurally analogous compounds, namely 3,4-Diaminobenzoic acid and other aminobenzoic acid derivatives. This approach is taken to provide the most conservative and protective safety measures in the absence of specific data. All procedures must be conducted with the assumption that this compound shares the potential hazards of its close chemical relatives, including potential for skin, eye, and respiratory irritation, as well as possible sensitization.
Understanding the Potential Hazards
Based on the hazard profiles of structurally similar aromatic amines and aminobenzoic acids, researchers should handle this compound with a high degree of caution. The primary concerns are:
-
Skin Irritation and Sensitization: Aromatic amines are known to cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1]
-
Serious Eye Irritation: Like many fine chemical powders, this compound is expected to cause serious eye irritation upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][4]
-
Harmful if Swallowed: Ingestion may be harmful, with potential for systemic effects.[1]
These potential hazards necessitate a multi-layered approach to safety, combining engineering controls, diligent personal protective equipment (PPE) usage, and established safe handling protocols.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed within the fume hood to minimize the risk of inhalation and contain any potential spills. The fume hood should have adequate airflow, and its performance should be regularly verified. Additionally, an eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE plan is mandatory for all personnel handling this compound. The selection of appropriate PPE is a critical step in ensuring personal safety.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[3][4] For operations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile gloves are required. Always inspect gloves for any signs of damage before use. For extended procedures or when handling larger quantities, consider double-gloving. Contaminated gloves must be removed promptly and disposed of as chemical waste.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.
-
-
Respiratory Protection: All handling of the solid form should be done in a fume hood. In the rare event that a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (N95 or P100) is necessary.
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational, and all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing:
-
Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Transfers: When transferring solutions, do so carefully to prevent splashes and spills.
-
Post-Handling:
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Waste Disposal Plan:
All waste containing this compound, including contaminated gloves, weigh papers, and excess material, must be disposed of as hazardous chemical waste.[1]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]
Summary of Safety and Handling Information
| Parameter | Guideline | Source (Analogous Compound) |
| Primary Hazards | Skin/eye/respiratory irritation, potential sensitizer | [1][2][3][4] |
| Engineering Controls | Chemical Fume Hood, Eyewash Station, Safety Shower | [3] |
| Eye Protection | Chemical Safety Goggles / Face Shield | [3][4] |
| Hand Protection | Nitrile Gloves | |
| Skin Protection | Buttoned Lab Coat | [4] |
| Respiratory Protection | Required if fume hood is unavailable or for large spills (N95/P100) | |
| Spill Response | Sweep up carefully, avoid dust, place in sealed container | [1] |
| Waste Disposal | Dispose as hazardous chemical waste via EHS | [1] |
By integrating these safety protocols into your daily laboratory workflow, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3,5'-diaminobenzoic acid 99%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
